Phosphomycin disodium salt
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5NaO4P- |
|---|---|
Molecular Weight |
159.03 g/mol |
IUPAC Name |
sodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-2/t2-,3+;/m0./s1 |
InChI Key |
JHXHBFDOOUMZSP-LJUKVTEVSA-L |
SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+] |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Na+] |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Phosphomycin Disodium Salt on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphomycin (B3326514) is a broad-spectrum antibiotic that exerts its bactericidal activity by inhibiting the initial committed step of bacterial cell wall biosynthesis. This guide provides a detailed technical overview of the molecular mechanism of phosphomycin disodium (B8443419) salt, focusing on its interaction with the target enzyme MurA, the kinetics of this inhibition, and the methodologies used to study these processes. Quantitative data on phosphomycin's efficacy and detailed experimental protocols are provided to serve as a valuable resource for researchers in the field of antibacterial drug discovery.
Introduction
The bacterial cell wall is a vital structure, essential for maintaining cell integrity and shape, making its biosynthetic pathway a prime target for antimicrobial agents.[1] Peptidoglycan, a key component of the cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm.[2][3]
Phosphomycin is a potent, broad-spectrum antibiotic that targets the very first step in this critical pathway.[1] Its unique mechanism of action, which differs from many other cell wall-active antibiotics like β-lactams, makes it an important therapeutic option, particularly against multidrug-resistant pathogens.[4] This guide will delve into the core molecular mechanism of phosphomycin's action, providing the technical details necessary for a comprehensive understanding.
Core Mechanism of Action: Inhibition of MurA
The bactericidal effect of phosphomycin is achieved through the specific and irreversible inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[5] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][6] This reaction is the first committed step in the biosynthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis.[1]
Molecular Mimicry and Covalent Modification
Phosphomycin acts as a structural analog of the natural substrate, phosphoenolpyruvate (PEP).[1][6] This mimicry allows it to enter the active site of the MurA enzyme. The core of phosphomycin's inhibitory mechanism is the formation of a stable, covalent bond with a specific cysteine residue within the MurA active site, identified as Cys115 in Escherichia coli.[1][6]
The epoxide ring of phosphomycin is highly reactive and susceptible to nucleophilic attack. The thiol group (-SH) of the Cys115 residue acts as a nucleophile, attacking the C2 atom of the epoxide ring.[6] This attack results in the opening of the epoxide ring and the formation of a stable thioether linkage between phosphomycin and the MurA enzyme.[6] This covalent modification irreversibly inactivates the enzyme, thereby halting the peptidoglycan synthesis pathway and ultimately leading to bacterial cell lysis.[1][6]
The Role of UNAG in Potentiating Inhibition
The binding of the first substrate, UNAG, to MurA induces a significant conformational change in the enzyme, leading to a "closed" conformation that is essential for the subsequent binding of PEP and for catalysis.[6] Interestingly, the presence of UNAG also significantly enhances the rate of MurA inactivation by phosphomycin.[6][7] This suggests that the UNAG-induced conformational change not only prepares the active site for the natural substrate but also optimally positions the Cys115 residue for its nucleophilic attack on the bound phosphomycin molecule.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows associated with the mechanism of action of phosphomycin.
Caption: Bacterial Peptidoglycan Biosynthesis Pathway.
Caption: Mechanism of Action of Phosphomycin.
Caption: Experimental Workflow for MurA Enzyme Inhibition Assay.
Quantitative Data
The efficacy of phosphomycin can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial species and the kinetic parameters of MurA enzyme inhibition.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.5 - 8 | 2 - 16 | [8][9] |
| Klebsiella pneumoniae | 8 | 16 | [8] |
| Proteus mirabilis | 1 | 8 | [8] |
| Enterobacter spp. | 8 | 16 | [8] |
| Pseudomonas aeruginosa | 64 | 128 - 256 | [8][9] |
| Enterococcus spp. | 64 | 128 | [8] |
| Staphylococcus aureus | 4 - 32 (MIC range) | - | [7] |
Note: MIC values can vary depending on the testing method and the specific strains tested.
Kinetic Parameters of MurA Inhibition
The inhibitory activity of phosphomycin against the MurA enzyme is often characterized by the half-maximal inhibitory concentration (IC50).
| Enzyme Source | Inhibitor | IC50 (µM) | Notes | Reference(s) |
| E. coli MurA | Phosphomycin | 8.8 (without UNAG), 0.4 (with UNAG) | Demonstrates the potentiating effect of UNAG. | [7] |
| E. coli MurA | Terreic Acid | 47 - 92 | A natural product inhibitor of MurA. | [10] |
| MurA | Compound 4c | 3.27 ± 0.2 (µg/mL) | A pyrazolo[1,5-a]pyrimidine (B1248293) derivative. | [11] |
| MurA | Phosphomycin | 9.63 ± 0.58 (µg/mL) | Used as a standard in the same study. | [11] |
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.[2][5][6][12][13]
Principle: The enzymatic reaction of MurA produces inorganic phosphate as a byproduct. The malachite green reagent forms a colored complex with inorganic phosphate, which can be quantified spectrophotometrically. The amount of phosphate produced is directly proportional to the enzyme's activity.
Materials:
-
Purified MurA enzyme (e.g., 100-250 nM final concentration)[5][12]
-
Phosphomycin disodium salt (as the inhibitor)
-
UDP-N-acetylglucosamine (UNAG) (e.g., 75-200 µM final concentration)[5][12]
-
Phosphoenolpyruvate (PEP) (e.g., 20-100 µM final concentration)[5][12]
-
Assay buffer (e.g., 25-50 mM Tris-HCl or HEPES, pH 7.8)[5][12]
-
Malachite green reagent
Procedure:
-
Reagent Preparation: Prepare stock solutions of MurA, phosphomycin, UNAG, and PEP in the assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the MurA enzyme with various concentrations of phosphomycin for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.[5][12] This allows the inhibitor to bind to the enzyme. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of UNAG and PEP to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[5][12]
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent.[12][13] This reagent will react with the inorganic phosphate produced.
-
Measurement: After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of MurA inhibition for each phosphomycin concentration relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the phosphomycin concentration to determine the IC50 value.
Analysis of Peptidoglycan Composition by HPLC/UPLC
This method is used to analyze the effects of phosphomycin on the overall composition of the bacterial cell wall.[14][15][16][17][18]
Principle: Bacterial cells are treated with phosphomycin, and their peptidoglycan is isolated. The isolated peptidoglycan is then digested into smaller fragments (muropeptides) using a muramidase (B13767233). These muropeptides are then separated and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Changes in the chromatogram compared to untreated cells can reveal the impact of the antibiotic on cell wall structure.
Procedure:
-
Bacterial Culture and Treatment: Grow bacterial cultures to the desired optical density and treat with sub-lethal concentrations of phosphomycin.
-
Peptidoglycan Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet and boil in a solution of sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and remove most cellular components, leaving the insoluble peptidoglycan sacculi.
-
Wash the sacculi extensively with ultrapure water to remove the SDS.
-
-
Enzymatic Digestion:
-
Resuspend the purified peptidoglycan in a suitable buffer.
-
Digest the peptidoglycan into soluble muropeptides by adding a muramidase (e.g., mutanolysin or cellosyl).
-
Incubate until the digestion is complete.
-
-
Sample Preparation for HPLC/UPLC:
-
Stop the digestion by boiling the sample.
-
Centrifuge to pellet any undigested material.
-
Reduce the muropeptides in the supernatant with sodium borohydride (B1222165) to prevent the formation of anomers that can complicate the chromatogram.
-
Adjust the pH of the sample to be acidic (pH 2-4) with phosphoric acid.
-
-
HPLC/UPLC Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Separate the muropeptides using a gradient of a suitable mobile phase (e.g., sodium phosphate buffer and methanol).
-
Detect the eluting muropeptides by their absorbance at a low UV wavelength (e.g., 202-208 nm).
-
-
Data Analysis:
-
Quantify the area under each peak in the chromatogram.
-
Compare the muropeptide profiles of phosphomycin-treated and untreated cells to identify changes in peptidoglycan cross-linking and composition.
-
Visualization of Peptidoglycan Synthesis using Fluorescent D-Amino Acids (FDAAs)
This technique allows for the direct visualization of the sites of active peptidoglycan synthesis and the impact of antibiotics on this process.[3][4][19][20][21]
Principle: Fluorescently labeled D-amino acids (FDAAs) are incorporated into the peptidoglycan of growing bacteria by the same enzymes that perform the natural cross-linking. This allows for the fluorescent labeling of newly synthesized cell wall material.
Procedure:
-
FDAA Synthesis: Synthesize or obtain FDAAs with the desired fluorescent properties (e.g., blue, green, or red fluorescence).
-
Bacterial Labeling:
-
Grow bacterial cells to the desired growth phase.
-
Add the FDAA to the culture medium and incubate for a desired period. The incubation time will determine the extent of labeling of newly synthesized peptidoglycan.
-
For pulse-chase experiments, the FDAA is added for a short period, then washed out, and the cells are allowed to continue growing.
-
-
Sample Preparation and Imaging:
-
After labeling, wash the cells to remove excess FDAA.
-
Fix the cells if necessary.
-
Image the cells using fluorescence microscopy. Super-resolution microscopy techniques can provide nanoscale details of cell wall synthesis.
-
-
Analysis:
-
Analyze the fluorescence patterns to determine the spatial and temporal dynamics of peptidoglycan synthesis.
-
Compare the labeling patterns in the presence and absence of phosphomycin to visualize its inhibitory effect on cell wall construction.
-
Conclusion
This compound remains a clinically important antibiotic due to its unique mechanism of action, which involves the irreversible covalent inhibition of the MurA enzyme, the first committed step in bacterial cell wall biosynthesis. A thorough understanding of this mechanism at the molecular level, supported by quantitative data and detailed experimental methodologies, is crucial for the ongoing efforts to combat antibiotic resistance and for the rational design of new MurA inhibitors. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the core principles of phosphomycin's action and the tools used to investigate it.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 16. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
What is the chemical structure of Phosphomycin disodium salt?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental protocols related to Phosphomycin disodium (B8443419) salt. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure and Properties
Phosphomycin disodium salt is the disodium salt of fosfomycin, a broad-spectrum antibiotic. Its chemical structure is characterized by a unique epoxide ring, which is crucial for its antibacterial activity.
Chemical Identifiers
| Property | Value | Reference |
| Chemical Formula | C₃H₅Na₂O₄P | [1][2][3] |
| Molecular Weight | 182.02 g/mol | [1][2][3] |
| IUPAC Name | disodium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate | [4][5] |
| CAS Number | 26016-99-9 | [1][2][3] |
| SMILES String | [Na+].[Na+].C[C@@H]1O[C@@H]1P([O-])([O-])=O | [5][6][7] |
| InChI Key | QZIQJIKUVJMTDG-JSTPYPERSA-L | [6][7] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White or almost white crystalline powder | [8] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 2-8°C | [2][6] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Phosphomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][9] This unique mechanism of action differentiates it from many other classes of antibiotics.
The primary target of Phosphomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3][9] Phosphomycin, acting as a phosphoenolpyruvate (B93156) (PEP) analog, irreversibly binds to and inhibits MurA.[9] This inhibition occurs through the covalent modification of a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[9] By blocking the action of MurA, Phosphomycin prevents the formation of N-acetylmuramic acid, a critical precursor for peptidoglycan synthesis, ultimately leading to cell lysis and bacterial death.[10]
To enter the bacterial cell, Phosphomycin utilizes two transport systems: the L-alpha-glycerophosphate (GlpT) transporter and the hexose (B10828440) phosphate (B84403) (UhpT) transporter.[2][9]
Inhibition of bacterial cell wall synthesis by Phosphomycin.
Experimental Protocols
This section details methodologies for key experiments involving this compound.
Antimicrobial Susceptibility Testing (AST) - Agar (B569324) Dilution Method
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Materials:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Glucose-6-phosphate (G6P) solution (25 µg/mL final concentration)
-
Sterile petri dishes
-
Sterile test tubes
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial culture of the test organism
-
Quality control strains (e.g., Escherichia coli ATCC® 25922)
Procedure:
-
Preparation of Phosphomycin Stock Solution: Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C.
-
Add G6P to the molten MHA to a final concentration of 25 µg/mL.
-
Prepare a series of twofold dilutions of the Phosphomycin stock solution.
-
Add a specific volume of each Phosphomycin dilution to separate aliquots of the molten MHA to achieve the desired final concentrations.
-
Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify. A no-antibiotic control plate should also be prepared.
-
-
Inoculum Preparation:
-
From a pure culture, suspend several colonies of the test organism in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum as required for the spotting apparatus.
-
-
Inoculation:
-
Spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of Phosphomycin that completely inhibits visible growth of the organism.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Susceptibility testing. [bio-protocol.org]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. mdpi.com [mdpi.com]
- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Solubility Profile of Phosphomycin Disodium Salt: A Technical Guide for Researchers
Introduction
Phosphomycin (B3326514) disodium (B8443419) salt is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive overview of the solubility of phosphomycin disodium salt in water and various organic solvents, intended for researchers, scientists, and professionals in drug development. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and visual workflows of these protocols.
Physicochemical Properties
-
Molecular Formula: C₃H₅Na₂O₄P
-
Molecular Weight: 182.02 g/mol
-
Appearance: White to off-white crystalline powder.[1]
-
CAS Number: 26016-99-9
Aqueous Solubility
This compound exhibits high solubility in aqueous media. It is described as "freely soluble" or "very soluble" in water across multiple sources.[1][2][3] This property is crucial for its intravenous administration and bioavailability.
Table 1: Aqueous Solubility of this compound
| Solubility Value | Temperature | Reference |
| 50 mg/mL | Not Specified | [2][3] |
| 300 g/L | 25 °C | [1] |
| 36 mg/mL | Not Specified | [4] |
Organic Solvent Solubility
The solubility of this compound in organic solvents is generally poor, ranging from sparingly soluble to practically insoluble. This is a critical consideration for processes such as purification, crystallization, and the development of non-aqueous formulations.
A key study systematically measured the mole fraction solubility of this compound in several pure organic solvents at temperatures ranging from 283.15 K to 323.15 K.[5] The data from this study are summarized in the tables below. An interesting observation from this research is that the solubility of this compound in these organic solvents tends to decrease as the temperature increases.[5]
Table 2: Mole Fraction Solubility (x10³) of this compound in Pure Organic Solvents at Various Temperatures (K) [5]
| Temperature (K) | Methanol | Ethanol | Propanol | Cyclohexane | Acetone | N,N-dimethylformamide |
| 283.15 | 1.83 | 0.89 | 0.65 | 0.12 | 0.25 | 1.21 |
| 288.15 | 1.75 | 0.84 | 0.61 | 0.11 | 0.23 | 1.15 |
| 293.15 | 1.68 | 0.80 | 0.58 | 0.10 | 0.21 | 1.09 |
| 298.15 | 1.61 | 0.76 | 0.55 | 0.09 | 0.20 | 1.04 |
| 303.15 | 1.55 | 0.72 | 0.52 | 0.08 | 0.18 | 0.99 |
| 308.15 | 1.49 | 0.68 | 0.49 | 0.07 | 0.17 | 0.94 |
| 313.15 | 1.43 | 0.65 | 0.46 | 0.06 | 0.16 | 0.90 |
| 318.15 | 1.38 | 0.62 | 0.44 | 0.05 | 0.15 | 0.86 |
| 323.15 | 1.33 | 0.59 | 0.42 | 0.04 | 0.14 | 0.82 |
Qualitative descriptions of solubility in other organic solvents:
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The two primary methods referenced in the literature for determining the solubility of this compound are the Static Equilibrium Method (Shake-Flask) and the Laser Monitoring Dynamic Method.
Static Equilibrium (Shake-Flask) Method
This is a widely accepted and reliable method for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the solid and dissolved phases. The concentration of the dissolved solute in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). A visual excess of the solid should be present throughout the experiment.
-
Equilibration: Place the sealed container in a constant temperature shaker or water bath. Agitate the mixture at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established by sampling at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful decantation or filtration using a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to avoid transferring any solid particles.
-
Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.
Laser Monitoring Dynamic Method
This is a more automated and high-throughput method for determining solubility.
Principle: A laser beam is passed through the solvent while the solute is incrementally added. The point at which the solid particles no longer dissolve and cause a persistent scattering of the laser light is detected, indicating saturation.
Detailed Methodology:
-
System Setup: Place a known volume of the solvent in a thermostatically controlled glass vessel equipped with a magnetic stirrer and a laser monitoring system. The laser transmitter and detector are positioned on opposite sides of the vessel.
-
Temperature Equilibration: Allow the solvent to reach and stabilize at the desired experimental temperature.
-
Titration with Solute: Incrementally add a precisely weighed amount of this compound to the stirred solvent.
-
Laser Monitoring: The laser system continuously monitors the light transmission through the solution. Initially, with the solute dissolving, the light transmission remains high.
-
Saturation Point Detection: As the solution approaches saturation, the dissolution rate slows down. The saturation point is reached when the addition of a small amount of solute results in a persistent suspension of undissolved particles, causing a significant and stable decrease in light transmission (or an increase in light scattering).
-
Data Analysis: The total amount of solute added to reach the saturation point is used to calculate the solubility at that specific temperature. The process can be repeated at different temperatures to generate a solubility curve.
Conclusion
The high aqueous solubility of this compound is a key characteristic facilitating its clinical use. Conversely, its limited solubility in a range of organic solvents presents both challenges and opportunities for formulation and purification strategies. The choice of an appropriate experimental method for solubility determination, whether the traditional shake-flask method or a more modern dynamic approach, will depend on the specific requirements of the research, including the amount of substance available, the desired throughput, and the required precision. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this important antibiotic.
References
- 1. Collection - Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Phosphomycin Disodium Salt: A Technical Overview for Researchers
Introduction: Phosphomycin (B3326514) disodium (B8443419) salt is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable tool in both clinical settings and microbiological research.[1][2] This document provides a comprehensive technical guide on its core properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties
Phosphomycin disodium salt is the disodium salt form of fosfomycin (B1673569), an organophosphorus compound produced by certain species of Streptomyces.[3] It is a white or almost white crystalline powder that is freely soluble in water.[1][3][4] This high water solubility contributes to its utility in various formulations.[2]
| Property | Value | References |
| Molecular Formula | C₃H₅Na₂O₄P | [1][5][6][7] |
| Molecular Weight | 182.02 g/mol | [1][3][5][8] |
| CAS Number | 26016-99-9 | [1][6][8] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Freely soluble in water | [3][4] |
| Storage Temperature | 2-8°C | [1][7][9] |
| Plasma Protein Binding | ~3% | [10] |
| Elimination Half-life | 1.5–2 hours | [10] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal effect of phosphomycin is achieved through the irreversible inhibition of an early step in bacterial cell wall peptidoglycan synthesis.[10][11] Unlike many other antibiotics that target later stages of cell wall construction, phosphomycin's unique target minimizes the likelihood of cross-resistance.[11][12]
The key steps in its mechanism of action are:
-
Cellular Uptake: Phosphomycin's structure mimics that of phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P).[10][12] This allows it to be actively transported into the bacterial cytoplasm via two specific transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose (B10828440) monophosphate transporter (UhpT).[10][12]
-
Enzyme Inhibition: Once inside the cell, phosphomycin acts as a PEP analog.[10] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][11]
-
Disruption of Peptidoglycan Synthesis: MurA catalyzes the first committed step in peptidoglycan biosynthesis: the ligation of PEP to UDP-N-acetylglucosamine (UDP-GlcNAc) to form UDP-GlcNAc-3-O-enolpyruvate.[10][11] By covalently binding to a cysteine residue in the active site of MurA, phosphomycin blocks this reaction, thereby halting the production of N-acetylmuramic acid, an essential precursor for the peptidoglycan layer.[11] This ultimately leads to cell lysis and bacterial death.[10]
Experimental Protocols: Fosfomycin Susceptibility Testing
Accurate determination of the minimum inhibitory concentration (MIC) is crucial for both clinical diagnostics and resistance surveillance studies. The agar (B569324) dilution method is recognized as the gold standard for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]
This protocol is adapted from established CLSI and EUCAST guidelines.[13][15]
Principle: The agar dilution method involves incorporating serial twofold dilutions of phosphomycin into Mueller-Hinton agar, which is supplemented with Glucose-6-phosphate (G6P) to facilitate the antibiotic's transport into the bacterial cell.[13] A standardized inoculum of the test organism is then spotted onto the agar plates. The MIC is determined as the lowest concentration of phosphomycin that completely inhibits visible growth after incubation.[13]
Materials:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA) powder
-
Glucose-6-phosphate (G6P) solution (25 µg/mL final concentration)
-
Sterile distilled water
-
Sterile petri dishes (100 or 150 mm)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
McFarland 0.5 turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum replicator (optional)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922)
-
Incubator at 35 ± 2°C
Procedure:
-
Media and Reagent Preparation:
-
MHA-G6P Plates: Prepare MHA according to the manufacturer's instructions. Autoclave and allow it to cool in a 45-50°C water bath. Aseptically add sterile G6P stock solution to the molten agar to achieve a final concentration of 25 µg/mL.[13][16]
-
Phosphomycin Stock Solution: On the day of the test, prepare a stock solution of phosphomycin in sterile distilled water. The initial concentration should be at least 10 times the highest concentration to be tested (e.g., 10,240 µg/mL).[15][16]
-
-
Preparation of Phosphomycin-Agar Plates:
-
Perform serial twofold dilutions of the phosphomycin stock solution in sterile water.
-
For each desired final concentration, add 1 part of the phosphomycin dilution to 9 parts of the molten MHA-G6P (e.g., 2 mL of antibiotic solution to 18 mL of agar).[13] Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a uniform depth (3-4 mm) and allow them to solidify at room temperature.[15]
-
Prepare a growth control plate containing MHA-G6P without any antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Within 15 minutes of preparation, dilute this suspension 1:10 in saline to obtain a concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculum-replicating apparatus or a micropipette, spot-inoculate approximately 1-2 µL of the standardized inoculum (delivering ~10⁴ CFU/spot) onto the surface of the prepared MHA-G6P plates, including the growth control plate.[13][15]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
-
MIC Determination and Interpretation:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[15]
-
The growth control plate must show confluent growth for the test to be valid. The results for the QC strain should fall within the acceptable range.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C3H5NaO4P- | CID 25162944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. rpicorp.com [rpicorp.com]
- 8. scbt.com [scbt.com]
- 9. Disodium phosphonomycin | 26016-99-9 [chemicalbook.com]
- 10. dovepress.com [dovepress.com]
- 11. scispace.com [scispace.com]
- 12. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid Detection of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Phosphomycin: A Technical Guide
A Serendipitous Finding from Spanish Soil: The Discovery and History of Phosphomycin (B3326514)
Phosphomycin, a unique phosphonic acid antibiotic, was first brought to light in 1969 through a collaborative effort between the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA) and the American pharmaceutical giant Merck & Co.[1][2]. Originally named phosphonomycin, its discovery stemmed from the screening of soil samples, a common practice in the golden age of antibiotic discovery. A particular strain of Streptomyces fradiae, isolated from a soil sample collected on the southern slope of Mount Montgó in Jávea, Alicante, Spain, was identified as producing a substance with potent antibacterial properties[2][3]. This discovery was the result of a systematic screening program aimed at identifying inhibitors of peptidoglycan synthesis[4].
The initial screening utilized a clever morphological assay known as the SPHERO assay. In this method, Gram-negative bacilli are cultivated in an osmotically protective medium and exposed to test substances. Inhibitors of cell wall synthesis cause the bacteria to form fragile, microscopically recognizable spheroplasts, providing a clear visual cue for antibiotic activity[4]. It was through this assay that the unique properties of phosphomycin were first observed.
Following its discovery, phosphomycin was developed for clinical use in Europe by CEPA in the early 1970s, initially as an intravenous disodium (B8443419) salt formulation and later as an oral calcium salt and tromethamine salt[4][5]. Its journey to the United States market was more protracted, with the oral formulation, fosfomycin (B1673569) tromethamine (marketed as Monurol), receiving approval from the Food and Drug Administration (FDA) in 1996 for the treatment of uncomplicated urinary tract infections (UTIs)[1][4]. More recently, an intravenous formulation has been approved for complicated UTIs, highlighting its re-emerging importance in an era of growing antibiotic resistance[6].
Mechanism of Action: A Unique Approach to Bacterial Cell Wall Inhibition
Phosphomycin's bactericidal activity is rooted in its unique mechanism of action, which distinguishes it from most other classes of antibiotics[7][8]. It targets the very first committed step in the biosynthesis of peptidoglycan, the essential structural component of the bacterial cell wall[4][9].
The key to its action lies in its structural similarity to phosphoenolpyruvate (B93156) (PEP). This allows phosphomycin to be actively transported into the bacterial cytoplasm via two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT)[7][10]. Once inside the cell, phosphomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA[1][9].
MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG), a crucial step in the formation of N-acetylmuramic acid, a foundational building block of peptidoglycan[2]. Phosphomycin achieves this inhibition by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, effectively inactivating it[4]. This targeted disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death[7].
Quantitative Data on Phosphomycin Efficacy
The following tables summarize the in vitro activity of phosphomycin against a range of common bacterial pathogens and its clinical efficacy in treating uncomplicated urinary tract infections.
Table 1: Minimum Inhibitory Concentrations (MICs) of Phosphomycin against Various Bacterial Pathogens
| Bacterial Species | MIC Range (mg/L) | Susceptible Percentage | Reference(s) |
| Escherichia coli | 1 to >512 | 96.8% (ESBL-producing) | [4][11] |
| Enterococcus faecalis | ≤ 64 | - | [4] |
| Pseudomonas aeruginosa | 1 to >512 | 61% (MIC ≤ 64 mg/L) | [4] |
| Klebsiella pneumoniae | - | - | [4] |
| Staphylococcus aureus | - | - | [4] |
| Proteus vulgaris | - | - | [4] |
| Salmonella schottmuelleri | - | - | [4] |
| Streptococcus pyogenes | - | - | [4] |
Note: MIC values can vary significantly based on the testing method and the specific isolates studied.
Table 2: Clinical Efficacy of Phosphomycin in Uncomplicated Urinary Tract Infections (UTIs)
| Study/Analysis | Comparator | Clinical Success Rate (Phosphomycin) | Microbiological Success Rate (Phosphomycin) | Reference(s) |
| Meta-analysis (10 studies) | Other antibiotics | No significant difference (OR: 1.11) | No significant difference (OR: 1.02) | [12] |
| Elhanan et al. (1994) | - | 83% | - | [13] |
| Krcmery et al. (2001) | - | 95.2% (one week post-treatment) | - | [13] |
| Bayrak et al. (2007) | - | 93.5% | - | [13] |
| Retrospective Study (2020) | - | 79.7% (immediate curative effect) | - | [14] |
Experimental Protocols
SPHERO Assay for Discovery
This morphological assay was instrumental in the initial discovery of phosphomycin[4].
Principle: Inhibitors of bacterial cell wall synthesis cause the formation of osmotically fragile spheroplasts when bacteria are grown in a hypertonic medium.
Methodology:
-
Media Preparation: Prepare an osmotically protective agar (B569324) medium (e.g., nutrient agar supplemented with sucrose).
-
Bacterial Inoculum: Prepare a standardized suspension of a Gram-negative indicator bacterium (e.g., Escherichia coli).
-
Sample Application: Apply the test samples (e.g., fermentation broths from soil microorganisms) to wells or discs on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth.
-
Microscopic Examination: Examine the zones of inhibition around the test samples using a phase-contrast microscope. The presence of refractile spheroplasts indicates the inhibition of peptidoglycan synthesis.
Checkerboard Synergy Assay
This method is used to assess the synergistic effect of phosphomycin when combined with other antibiotics[15].
Principle: The minimum inhibitory concentration (MIC) of two antibiotics is determined alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilutions: Prepare serial dilutions of phosphomycin and the second antibiotic in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with each well containing a unique combination of concentrations of the two drugs.
-
Plate Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal activity of phosphomycin, alone or in combination, over time[15][16].
Principle: The rate and extent of bacterial killing by an antibiotic are determined by measuring the number of viable bacteria (colony-forming units, CFU/mL) at different time points.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 mg/L of glucose-6-phosphate (G6P)[16].
-
Antibiotic Concentrations: Prepare test tubes with CAMHB containing phosphomycin and/or a second antibiotic at desired concentrations (e.g., 0.5x, 1x, or 2x the MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot from each tube.
-
Bacterial Enumeration: Perform serial dilutions of each aliquot and plate them onto appropriate agar. Incubate the plates and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Caption: Workflow of the discovery of Phosphomycin.
Caption: Mechanism of action of Phosphomycin.
Caption: Experimental workflow for a Time-Kill Curve Assay.
References
- 1. Fosfomycin - Wikipedia [en.wikipedia.org]
- 2. clinsurggroup.com [clinsurggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 6. urologytimes.com [urologytimes.com]
- 7. mdpi.com [mdpi.com]
- 8. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of the Pharmacokinetic-Pharmacodynamic Relationships for Fosfomycin Efficacy Using an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Single-dose Fosfomycin for Uncomplicated Urinary Tract Infection in Women: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Efficacy of Fosfomycin for the Treatment of Patients with Lower Urinary Tract Infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective Treatment for Uncomplicated Urinary Tract Infections with Oral Fosfomycin, Single Center Four Year Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Broad-spectrum activity of Phosphomycin disodium salt against Gram-positive and Gram-negative bacteria
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the re-examination of established antibiotics with unique mechanisms of action is paramount. Phosphomycin (B3326514) disodium (B8443419) salt, a bactericidal agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, stands out as a critical tool in the global fight against multidrug-resistant pathogens. This technical guide provides an in-depth analysis of phosphomycin's antimicrobial properties, detailed experimental protocols for its evaluation, and a visual representation of its molecular interactions and resistance pathways, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Unique Approach to Bacterial Cell Wall Inhibition
Phosphomycin exerts its bactericidal effect by targeting the initial, committed step in peptidoglycan biosynthesis, a pathway essential for maintaining the structural integrity of the bacterial cell wall. Unlike many other antibiotics that target later stages of cell wall synthesis, phosphomycin's unique mechanism of action minimizes the likelihood of cross-resistance with other drug classes.
The key to phosphomycin's activity lies in its structural similarity to phosphoenolpyruvate (B93156) (PEP). This molecular mimicry allows it to be actively transported into the bacterial cytoplasm via the glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems. Once inside the cell, phosphomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). It achieves this by forming a covalent bond with a cysteine residue in the active site of MurA, thereby preventing the formation of N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis.
An In-depth Technical Guide on Phosphonomycin versus Fosfomycin Disodium Salt Terminology
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the relationship between phosphonomycin and its clinically relevant formulation, fosfomycin (B1673569) disodium (B8443419) salt. It provides a comprehensive comparison of their chemical properties, biological activity, and the experimental protocols used for their evaluation, aimed at clarifying the precise terminology for researchers and developers in the pharmaceutical sciences.
Introduction: Clarifying the Terminology
The terms "phosphonomycin" and "fosfomycin" are often used interchangeably, leading to potential ambiguity in scientific literature and drug development. It is crucial to understand their precise relationship:
-
Phosphonomycin: Originally discovered in Streptomyces fradiae, this is the name for the active pharmaceutical ingredient (API) in its acidic form: (L-cis-1,2-epoxypropylphosphonic acid).[1][2] This is the molecule responsible for the antibiotic effect.
-
Fosfomycin: This is the common drug name assigned to phosphonomycin.[1] Due to the acidic nature and limited water solubility of the parent molecule, it is formulated as various salts to improve its pharmaceutical properties for clinical use.[2][3]
-
Fosfomycin Disodium Salt: This is the specific salt formulation of fosfomycin intended for intravenous (IV) administration.[2][4] The disodium salt dramatically increases water solubility and is suitable for parenteral applications where high plasma concentrations are required.[5][6] Other common salt forms include fosfomycin tromethamine and fosfomycin calcium, which are formulated for oral administration.[2][4]
Essentially, "phosphonomycin" refers to the active acid, while "fosfomycin disodium salt" refers to a specific, highly soluble formulation of that acid for intravenous use.
The logical relationship between these terms can be visualized as follows:
Figure 1: Relationship between Phosphonomycin and its salt forms.
Physicochemical and Pharmacokinetic Properties
The formulation of phosphonomycin as a disodium salt significantly alters its physicochemical properties, which in turn impacts its pharmacokinetic profile. The active moiety remains the same, but the delivery and subsequent absorption, distribution, metabolism, and excretion (ADME) are formulation-dependent.
Table 1: Comparison of Physicochemical Properties
| Property | Phosphonomycin (Acid Form) | Fosfomycin Disodium Salt | Reference(s) |
| Molecular Formula | C₃H₇O₄P | C₃H₅Na₂O₄P | [4][7][8] |
| Molecular Weight | 138.06 g/mol | 182.02 g/mol | [2][4][7] |
| Appearance | Solid | White to off-white crystalline powder | [5][8][9] |
| Water Solubility | Limited | Freely soluble (e.g., 300 g/L at 25°C) | [5][8][10] |
| Melting Point | ~94 °C | ~150-153 °C (decomposes) | [8][9] |
| Stability | - | Stable in acidic/neutral solutions; hydrolyzes in alkaline conditions | [8] |
Table 2: Comparison of Pharmacokinetic Parameters (Human Data)
| Parameter | Fosfomycin Disodium (Intravenous) | Fosfomycin Tromethamine (Oral) | Reference(s) |
| Administration Route | Intravenous (IV) | Oral | [3][4] |
| Bioavailability (F) | 100% (by definition) | 33% - 58% | [3][11][12] |
| Time to Peak (Tmax) | ~1 hour (end of infusion) | ~2.25 hours | [11] |
| Peak Concentration (Cmax) | Dose-dependent (e.g., 370 ± 61.9 µg/mL for 8g dose) | Dose-dependent (e.g., 26.8 ± 6.4 µg/mL for 3g dose) | [11][12] |
| Plasma Half-life (t½) | ~2.4 - 2.8 hours | ~9.04 hours | [11] |
| Volume of Distribution (Vd) | ~0.3 L/kg (~29-31 L) | ~204 L | [9][11] |
| Primary Excretion | Renal (unchanged drug) | Renal (unchanged drug) | [9][11][13] |
| Plasma Protein Binding | Negligible | Negligible | [13][14] |
Note: The disodium salt is not used orally due to gastric irritation.[15] The tromethamine salt is the preferred oral formulation due to higher bioavailability compared to the calcium salt.[2][12]
Mechanism of Action and Antimicrobial Spectrum
Regardless of the salt form, the active phosphonomycin anion exerts its bactericidal effect by inhibiting the first committed step of bacterial cell wall biosynthesis.[1][4][14]
-
Cellular Uptake: Fosfomycin enters the bacterial cell via two active transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose (B10828440) monophosphate transporter (UhpT).[14][16]
-
Enzyme Inhibition: Once inside the cytoplasm, fosfomycin acts as a phosphoenolpyruvate (B93156) (PEP) analog.[14][17] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a key cysteine residue (Cys115 in E. coli) in the enzyme's active site.[4][17][18]
-
Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[4][19] This disruption leads to a compromised cell wall, resulting in cell lysis and bacterial death.[14][16]
Figure 2: Mechanism of action of Fosfomycin on the MurA enzyme.
Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][20]
Table 3: In Vitro Antimicrobial Activity of Fosfomycin (Representative MIC Values)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli (ESBL-producing) | ≤1 | 32 | [20] |
| Klebsiella pneumoniae (ESBL-producing) | 16 | 64 | [20] |
| Pseudomonas aeruginosa | 16 | 512 | [20] |
| Staphylococcus aureus (MRSA) | 8 | 64 | [20] |
| Enterococcus faecalis | 32 | 128 | [21] |
MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (see Section 4). EUCAST breakpoint for Enterobacterales is ≤32 µg/mL.[20]
Key Experimental Protocols
Accurate determination of fosfomycin's properties requires standardized methodologies.
The reference method for determining fosfomycin MICs is agar (B569324) dilution , as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23]
Protocol: Agar Dilution for Fosfomycin MIC Determination
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the agar with a sterile stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[22][24] G6P is crucial as it induces the UhpT transport system, facilitating fosfomycin uptake into the bacterial cell.[14][22]
-
Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial two-fold dilutions and add the appropriate volume of each dilution to molten, G6P-supplemented MHA to create plates with a range of final fosfomycin concentrations (e.g., 0.25 to 512 µg/mL). A growth control plate (no antibiotic) must be included.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot 1-10 µL of the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22]
-
MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[22] A single colony or a faint haze should be disregarded.
Note: Broth microdilution is an alternative but may yield higher MICs than agar dilution.[25] Disk diffusion and gradient strips (Etest®) are also used but can present interpretation challenges.[23][25]
Figure 3: Experimental workflow for MIC determination by agar dilution.
Pharmacokinetic parameters for intravenous fosfomycin disodium are typically determined in healthy volunteers or patient populations through clinical trials.
Protocol: General Outline for a Single-Dose IV Pharmacokinetic Study
-
Subject Enrollment: Recruit healthy volunteers meeting specific inclusion/exclusion criteria.
-
Drug Administration: Administer a single dose of fosfomycin disodium (e.g., 4 or 8 grams) as a controlled intravenous infusion over a fixed period (e.g., 1 hour).[11]
-
Sample Collection: Collect serial blood samples at predefined time points before, during, and after the infusion (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[11] Collect urine in intervals over 48 hours to determine renal clearance.[11]
-
Sample Processing: Process blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.
-
Bioanalysis: Quantify fosfomycin concentrations in plasma and urine using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, Vd, CL) using non-compartmental or compartmental analysis with software like Phoenix WinNonlin.
Conclusion
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 3. Fosfomycin: Salt is what really matters | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 4. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mpbio.com [mpbio.com]
- 8. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]
- 9. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. JPS5967294A - Water-soluble fosfomycin calcium salt and antibacterial agent - Google Patents [patents.google.com]
- 11. Pharmacokinetics, Safety, and Tolerability of Single-Dose Intravenous (ZTI-01) and Oral Fosfomycin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Fosfomycin: Pharmacological, Clinical and Future Perspectives [mdpi.com]
- 15. US20150132382A1 - Compositions and methods of treatment comprising fosfomycin disodium - Google Patents [patents.google.com]
- 16. dovepress.com [dovepress.com]
- 17. benchchem.com [benchchem.com]
- 18. Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 20. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. jmilabs.com [jmilabs.com]
- 25. mdpi.com [mdpi.com]
In Vitro Biological Activity of Fosfomycin Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569) is a broad-spectrum, bactericidal antibiotic characterized by its unique chemical structure and mechanism of action.[1][2] Originally discovered in 1969, it has garnered renewed interest due to its activity against multidrug-resistant (MDR) pathogens.[3][4] This technical guide provides an in-depth overview of the in vitro biological activity of fosfomycin disodium (B8443419) salt, focusing on its mechanism of action, antimicrobial spectrum, resistance pathways, and synergistic potential. Detailed experimental protocols and quantitative data are presented to support research and development efforts.
Mechanism of Action
Fosfomycin's bactericidal effect stems from the inhibition of a crucial early step in bacterial cell wall biosynthesis.[5][6] This process can be broken down into two key stages: cellular uptake and enzymatic inhibition.
1.1. Cellular Uptake:
Fosfomycin enters the bacterial cell via two primary active transport systems[5][6][7]:
-
Glycerol-3-phosphate transporter (GlpT): This is a constitutively expressed transporter.[1]
-
Hexose phosphate (B84403) uptake transporter (UhpT): The expression of this transporter is induced by the presence of glucose-6-phosphate (G6P).[5][8]
Fosfomycin's structural similarity to phosphoenolpyruvate (B93156) (PEP) allows it to be recognized and transported by these systems.[5]
1.2. Enzymatic Inhibition:
Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[9][10][11] MurA catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG).[12] By covalently binding to the active site of MurA, fosfomycin prevents the formation of N-acetylmuramic acid, a vital precursor for the peptidoglycan layer.[11][13] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[5][10]
Fosfomycin's Mechanism of Action
Antimicrobial Spectrum
Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][14] Its in vitro efficacy has been demonstrated against a wide range of clinical isolates, including many multidrug-resistant strains.[15]
Table 1: In Vitro Activity of Fosfomycin Against Common Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) | Key Considerations |
| Gram-Negative | ||
| Escherichia coli | 0.25 - 4 | Generally highly susceptible, including ESBL-producing strains.[3][16] |
| Klebsiella pneumoniae | ≤64 | Susceptibility can be variable.[3][14] |
| Proteus mirabilis | ≤64 | Generally susceptible.[14] |
| Pseudomonas aeruginosa | 64 to >512 | Susceptibility is variable and often requires combination therapy.[14][16] |
| Enterobacter spp. | 42 | Susceptibility can be variable.[14] |
| Serratia marcescens | ≤64 | Generally susceptible.[14] |
| Acinetobacter baumannii | - | Often resistant, but synergy with other agents is reported.[17] |
| Gram-Positive | ||
| Staphylococcus aureus | ≤64 | Includes methicillin-resistant S. aureus (MRSA).[14][16] |
| Enterococcus faecalis | ≤64 | Susceptible.[16] |
| Streptococcus pneumoniae | ≤64 | Generally susceptible.[14] |
| Streptococcus pyogenes | - | Susceptible.[1] |
Note: MIC values can vary depending on the testing methodology and geographical location.
Mechanisms of Resistance
Resistance to fosfomycin can arise through several mechanisms, with the most common being impaired drug transport.[9][18]
-
Modification of Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters can reduce the uptake of fosfomycin, leading to decreased susceptibility.[9][10] This is the most frequently observed resistance mechanism in vitro.[9]
-
Target Modification: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for fosfomycin.[4][10] This is a less common mechanism of resistance.[18]
-
Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as fosA, can lead to enzymatic modification and inactivation of fosfomycin.[13][18]
Synergistic Activity
Fosfomycin often exhibits synergistic or additive effects when combined with other classes of antibiotics, which can be a valuable strategy for treating infections caused by resistant organisms.[19][20]
Table 2: Synergistic Combinations with Fosfomycin
| Combination Agent Class | Specific Examples | Target Organisms | Reported Synergy/Additive Effect |
| β-Lactams | Cefepime, Ceftazidime, Piperacillin-tazobactam, Meropenem | P. aeruginosa, K. pneumoniae, E. coli | Synergy is frequently observed.[21][22] |
| Aminoglycosides | Amikacin, Gentamicin, Tobramycin | P. aeruginosa, A. baumannii | Synergistic effects have been reported.[20][23] |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | P. aeruginosa, S. aureus | Synergy has been observed.[23][24] |
| Glycopeptides | Vancomycin | S. aureus (MRSA) | Additive or synergistic effects.[19] |
| Lipopeptides | Daptomycin | Enterococcus spp. | High rates of synergy reported.[24] |
| Tetracyclines | Minocycline, Tigecycline | A. baumannii | Synergistic effects have been demonstrated.[20] |
Experimental Protocols
Accurate in vitro testing of fosfomycin is crucial for clinical decision-making and research. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
The agar dilution method is considered the gold standard for fosfomycin susceptibility testing.[25][26]
Workflow for Fosfomycin MIC Determination by Agar Dilution
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[25] Autoclave and cool to 45-50°C. Aseptically add a stock solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.[25]
-
Fosfomycin Preparation: Prepare a stock solution of fosfomycin disodium salt. Perform serial two-fold dilutions to achieve the desired concentration range.[25]
-
Plate Preparation: Add a defined volume of each fosfomycin dilution to a corresponding volume of molten MHA to achieve the final desired concentrations in the agar.[25] Mix well and pour into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27]
-
Inoculation: Using a multipoint inoculator or a micropipette, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.[17]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[28]
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[17]
Synergy Testing by Checkerboard Assay
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.[29][30]
Protocol:
-
MIC Determination: Determine the MIC of each antibiotic individually against the test organism.[29]
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of Drug A are made along the x-axis, and dilutions of Drug B are made along the y-axis.[29]
-
Inoculation: Add a standardized bacterial inoculum (final concentration of approximately 5 x 10⁵ CFU/mL) to each well.[29]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bacterial killing and can confirm synergistic or bactericidal activity.[32][33]
Workflow for Time-Kill Curve Analysis
Protocol:
-
Media and Antibiotic Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 mg/L G6P.[32] Prepare test tubes with the following conditions: growth control (no antibiotic), fosfomycin alone, the second antibiotic alone, and the combination of both at desired concentrations (often based on their MICs).[29]
-
Inoculum Preparation: Prepare a bacterial inoculum to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[32]
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[32]
-
Colony Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar media. Incubate the plates and count the number of colony-forming units (CFU) to determine the CFU/mL at each time point.[32]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[32]
-
Conclusion
Fosfomycin disodium salt remains a valuable antibiotic with a potent in vitro activity against a wide range of clinically relevant bacteria, including multidrug-resistant strains. Its unique mechanism of action and potential for synergistic interactions make it an important option in the current era of antimicrobial resistance. A thorough understanding of its in vitro characteristics and adherence to standardized testing methodologies are essential for its effective use in both clinical and research settings.
References
- 1. scispace.com [scispace.com]
- 2. US20150132382A1 - Compositions and methods of treatment comprising fosfomycin disodium - Google Patents [patents.google.com]
- 3. Evaluation of in vitro susceptibility of fosfomycin among Enterobacteriaceae isolates from urine cultures: A study from Puducherry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 5. Fosfomycin: Pharmacological, Clinical and Future Perspectives | MDPI [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. The Impact of Fosfomycin on Gram Negative Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility testing procedures for fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 14. Antimicrobial activity of fosfomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
- 18. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergy of fosfomycin with other antibiotics for Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. liofilchem.net [liofilchem.net]
- 28. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Investigations on the bactericidal activity of fosfomycin using the membrane filter-agar dilution method and the time-kill technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Phosphomycin Disodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of Phosphomycin disodium (B8443419) salt stock solutions for various laboratory applications, including microbiology and cell culture.
Introduction
Phosphomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2][3] It achieves this by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2] The disodium salt of Phosphomycin is a common formulation used in research due to its high water solubility.[1][2][4] Accurate preparation of stock solutions is crucial for obtaining reproducible and reliable experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of Phosphomycin disodium salt is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₅Na₂O₄P | [1][4][5][6] |
| Molecular Weight | 182.02 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Solubility in Water | Freely soluble. Specific values reported include 50 mg/mL, 125 mg/mL at room temperature, and 300 g/L at 25°C. | [1] |
| Solubility in other solvents | Sparingly soluble in methanol, practically insoluble in ethanol. Insoluble in DMSO. | [1][3] |
| Stability | Stable in acidic and neutral solutions; hydrolyzes in alkaline conditions. Protect from direct light. | [1] |
Experimental Protocol: Preparation of a 25 mg/mL Stock Solution
This protocol describes the preparation of a 25 mg/mL stock solution of this compound.
3.1. Materials
-
This compound powder
-
Sterile distilled water (ddH₂O) or deionized water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Analytical balance
3.2. Procedure
-
Preparation: Perform all steps under aseptic conditions in a laminar flow hood or biological safety cabinet to ensure the sterility of the stock solution.
-
Weighing: Accurately weigh 1 gram of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a 50 mL sterile conical tube. Add 40 mL of sterile ddH₂O to the tube.[7]
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter-sterilize the solution into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile cryovials or microcentrifuge tubes. Aliquoting helps to avoid repeated freeze-thaw cycles.[8]
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (25 mg/mL), preparation date, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][8]
3.3. Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Condition | Powder | Stock Solution | References |
| Short-term | 0-8 °C | 4°C for up to 5 days | [1][4] |
| Long-term | 0-8 °C or 0-10°C | -20°C for up to 1 month; -80°C for up to 1 year | [3][4][8][9] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a sterile stock solution of this compound.
Caption: Preparation of this compound stock solution.
References
- 1. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fosfomycin Sodium | C3H5Na2O4P | CID 73491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fosfomycin Disodium Salt | 26016-99-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Using Phosphomycin Disodium Salt in Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomycin (B3326514) is a broad-spectrum, bactericidal antibiotic that serves as a valuable tool for the selection of transformed or genetically modified bacteria in a research setting.[1][2][3] Its unique mechanism of action, which involves the inhibition of the initial step in peptidoglycan synthesis, makes it effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5][6] This document provides detailed application notes and protocols for the effective use of phosphomycin disodium (B8443419) salt in bacterial culture media for selection purposes.
Mechanism of Action
Phosphomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][4][6] This enzyme catalyzes the first committed step in the biosynthesis of the bacterial cell wall.[2][4][7]
Specifically, phosphomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP) and covalently binds to a cysteine residue in the active site of the MurA enzyme.[4][7] This inactivation of MurA prevents the formation of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis, ultimately leading to cell lysis and bacterial death.[4][5] For phosphomycin to reach its cytoplasmic target, it must be actively transported into the bacterial cell. It primarily utilizes two transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[4][7]
Caption: Phosphomycin's mechanism of action.
Bacterial Susceptibility and Recommended Concentrations
The concentration of phosphomycin required for effective selection varies depending on the bacterial species. The susceptibility is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Phosphomycin for Common Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Recommended Selection Range (µg/mL) |
| Escherichia coli | 0.5 - 4[8][9] | 2 - 96[8][9][10] | 50 - 100 |
| Pseudomonas aeruginosa | 32 - 64[11][12] | 128 - 256[11][12] | 128 - 256 |
| Staphylococcus aureus (MSSA & MRSA) | 1 - 4[13][14] | 32 - >64[13][15] | 50 - 100 |
| Enterococcus faecalis | 32 - 64[16][17] | 64 - 128[18][16][17] | 64 - 128 |
| Enterococcus faecium | 64[16][17] | 128[16][17] | 128 - 256 |
| Klebsiella pneumoniae | 8[18] | 16 - >512 | 64 - 128 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The recommended selection range is a general guideline and may require optimization for specific strains and experimental conditions.
Mechanisms of Bacterial Resistance
Resistance to phosphomycin can arise through several mechanisms, which is an important consideration when using it as a selective agent.[19] The primary mechanisms include:
-
Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters (glpT, uhpT) are the most frequent cause of resistance.[20][19][21][22] These mutations prevent or reduce the uptake of phosphomycin into the cell.
-
Target Modification: Although less common, mutations in the murA gene can alter the enzyme's active site, reducing its affinity for phosphomycin.[20][21][22]
-
Enzymatic Inactivation: Some bacteria have acquired plasmid-encoded genes (e.g., fosA, fosB, fosX) that produce enzymes capable of inactivating phosphomycin by opening its epoxide ring.[1][21]
Caption: Primary mechanisms of phosphomycin resistance.
Application Notes
Media Supplementation with Glucose-6-Phosphate (G6P)
The activity of the UhpT transporter, one of the main entry points for phosphomycin into the bacterial cell, is induced by glucose-6-phosphate (G6P).[4][7] Therefore, to ensure reliable and potent activity of phosphomycin, especially for susceptibility testing and stringent selection, it is crucial to supplement the culture medium with G6P. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend supplementing Mueller-Hinton Agar (B569324) (MHA) with a final concentration of 25 µg/mL of G6P for phosphomycin susceptibility testing.[14][23]
Stability and Storage
-
Powder: Phosphomycin disodium salt powder should be stored at 2-8°C.[24]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in sterile deionized water. Filter-sterilize the solution and store it in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles.
-
Media Plates: Agar plates containing phosphomycin are stable for up to one month when stored in the dark at 2-8°C.
Experimental Protocols
Protocol 1: Preparation of Phosphomycin Stock Solution (50 mg/mL)
-
Weigh: Accurately weigh 500 mg of this compound powder.
-
Dissolve: Dissolve the powder in 10 mL of sterile deionized water. Vortex briefly to ensure it is fully dissolved. The solution should be clear.
-
Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and Store: Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of Selective Agar Plates
This protocol is for preparing 1 liter of selective agar (e.g., LB Agar or MHA) with a final phosphomycin concentration of 100 µg/mL and G6P at 25 µg/mL.
-
Prepare Medium: Prepare 1 liter of your desired agar medium according to the manufacturer's instructions.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool: Place the sterilized medium in a 50-55°C water bath to cool. Allowing the agar to cool prevents the degradation of the heat-labile antibiotic.
-
Prepare G6P: Prepare a stock solution of G6P (e.g., 25 mg/mL in sterile water). Add 1 mL of this stock to the 1 liter of molten agar to achieve a final concentration of 25 µg/mL. Swirl gently to mix.
-
Add Phosphomycin: Thaw an aliquot of the 50 mg/mL phosphomycin stock solution. Add 2 mL of the stock solution to the 1 liter of molten agar to achieve a final concentration of 100 µg/mL.
-
Mix and Pour: Swirl the flask gently but thoroughly to ensure even distribution of the G6P and phosphomycin. Avoid creating air bubbles.
-
Dispense: Pour approximately 20-25 mL of the agar into sterile 100 mm petri dishes.
-
Solidify and Store: Allow the plates to solidify at room temperature. Once set, store them inverted in a sealed bag at 2-8°C.
Protocol 3: General Workflow for Bacterial Selection
Caption: General workflow for bacterial selection.
Protocol 4: Determination of MIC by Agar Dilution
This method is considered the gold standard for determining phosphomycin MICs.[25]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) supplemented with 25 µg/mL of G6P as described in Protocol 2.[23]
-
Phosphomycin Dilutions: Prepare a series of twofold dilutions of the phosphomycin stock solution in sterile water to achieve the desired final concentrations in the agar (e.g., from 0.25 to 512 µg/mL).[25]
-
Plate Preparation: For each concentration, add 1 part of the phosphomycin dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[23] Pour plates for each concentration, including a growth control plate with no antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:10 in sterile saline to obtain a final concentration of approx. 1.5 x 10⁷ CFU/mL.
-
Inoculation: Using an inoculum replicator or a micropipette, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate. The final inoculum should be approximately 10⁴ CFU per spot.[26]
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours.[25]
-
Reading Results: The MIC is the lowest concentration of phosphomycin that completely inhibits visible bacterial growth, disregarding a single colony or a faint haze.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No growth of expected transformants | Phosphomycin concentration is too high. | Verify the MIC for your specific strain and adjust the selection concentration accordingly. |
| Inefficient transformation. | Optimize your transformation protocol. Include a positive control (no antibiotic) and a negative control (no DNA). | |
| Phosphomycin stock solution is degraded. | Prepare a fresh stock solution. | |
| High background of non-transformed cells | Phosphomycin concentration is too low. | Increase the phosphomycin concentration in the selective medium. |
| Plates are too old or improperly stored. | Use freshly prepared plates. | |
| Spontaneous resistance. | The frequency of resistance can be high in some species.[21] Pick multiple colonies and verify the presence of your genetic modification. | |
| Inconsistent results | Absence of G6P in the medium. | Ensure all media used for selection or susceptibility testing is supplemented with 25 µg/mL G6P. |
| Uneven distribution of antibiotic in plates. | Ensure thorough mixing of the agar after adding phosphomycin and before pouring plates. |
References
- 1. Fosfomycin - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. nbinno.com [nbinno.com]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacodynamic Evaluation of Fosfomycin against Escherichia coli and Klebsiella spp. from Urinary Tract Infections and the Influence of pH on Fosfomycin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of fosfomycin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Fosfomycin Treatment for Enterococcal Urinary Tract Infections in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. med.stanford.edu [med.stanford.edu]
- 19. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Fosfomycin disodium salt, Antibiotic for Culture Media Use Only | 26016-99-9 | Q-201134 [biosynth.com]
- 25. benchchem.com [benchchem.com]
- 26. liofilchem.net [liofilchem.net]
Application Notes and Protocols for In Vitro Susceptibility Testing of Phosphomycin Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro determination of phosphomycin (B3326514) disodium (B8443419) salt susceptibility of bacteria. Accurate susceptibility testing is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Phosphomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1][2][3][4][5][6][7][8] Its bactericidal activity makes it a valuable agent, particularly against multidrug-resistant pathogens.[1][3] Phosphomycin enters the bacterial cell via the L-alpha-glycerophosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems.[2][4][5][9] The in vitro activity of phosphomycin is significantly enhanced by the addition of glucose-6-phosphate (G6P), which induces the UhpT transporter.[10][11] Therefore, supplementation of testing media with G6P is critical for reliable susceptibility results.[10][11]
Key Considerations for Phosphomycin Susceptibility Testing
Standard antimicrobial susceptibility testing methods can be applied to phosphomycin, with the crucial modification of G6P supplementation. Both CLSI and EUCAST recommend agar (B569324) dilution as the reference method for phosphomycin susceptibility testing.[10][11][12][13] While disk diffusion and broth microdilution are also used, their performance can be more variable, particularly for organisms other than E. coli.[12][14][15][16][17]
Quantitative Data Summary
The following tables summarize the interpretive criteria for phosphomycin susceptibility testing as provided by CLSI and EUCAST, as well as the acceptable quality control ranges for reference strains.
Table 1: CLSI Interpretive Criteria for Phosphomycin (μg/mL)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| E. coli (uncomplicated UTI only) | Agar Dilution / Broth Microdilution | ≤ 64 | 128 | ≥ 256 |
| E. coli (uncomplicated UTI only) | Disk Diffusion (200µg disk) | ≥ 16 mm | 13 - 15 mm | ≤ 12 mm |
| Enterococcus faecalis (uncomplicated UTI only) | Agar Dilution / Broth Microdilution | ≤ 64 | 128 | ≥ 256 |
Source: CLSI documents. It's important to consult the latest CLSI M100 document for the most current breakpoints.[15][16]
Table 2: EUCAST Interpretive Criteria for Phosphomycin (μg/mL)
| Organism | Method | Susceptible (S) | Resistant (R) |
| Enterobacterales (uncomplicated UTI) | Agar Dilution / Broth Microdilution | ≤ 32 | > 32 |
| Enterobacterales (systemic infections) | Agar Dilution / Broth Microdilution | ≤ 32 | > 32 |
| Staphylococcus spp. (systemic infections) | Agar Dilution / Broth Microdilution | ≤ 32 | > 32 |
Source: EUCAST breakpoint tables. It is essential to refer to the most recent EUCAST guidelines.[15][18]
Table 3: Quality Control Ranges for Phosphomycin Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range (μg/mL or mm) |
| Escherichia coli ATCC® 25922 | Agar Dilution | 0.5 - 4 |
| Disk Diffusion (200µg/50µg disk) | 22 - 30 mm | |
| Staphylococcus aureus ATCC® 29213 | Agar Dilution | 0.5 - 4 |
| Pseudomonas aeruginosa ATCC® 27853 | Agar Dilution | 2 - 8 |
| Enterococcus faecalis ATCC® 29212 | Agar Dilution | 32 - 128 |
Source: CLSI and EUCAST guidelines.[16][19][20]
Experimental Protocols
Agar Dilution Method (Reference Method)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of phosphomycin.[10][11][12]
Materials:
-
Phosphomycin disodium salt powder
-
Mueller-Hinton Agar (MHA)
-
Glucose-6-phosphate (G6P) solution (sterile)
-
Sterile petri dishes
-
Sterile test tubes
-
Sterile saline (0.85%) or distilled water
-
McFarland 0.5 turbidity standard
-
Bacterial cultures
-
Inoculator (multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare G6P-supplemented MHA: Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a sterile G6P solution to a final concentration of 25 µg/mL.[10][11]
-
Prepare Phosphomycin Stock Solution: On the day of the test, prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the phosphomycin stock solution.
-
Prepare Agar Plates: Add 1 part of each phosphomycin dilution to 9 parts of the molten G6P-supplemented MHA to create a final series of agar plates with the desired phosphomycin concentrations.[10] Allow the agar to solidify. Include a drug-free plate as a growth control.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 10⁷ CFU/mL.
-
Inoculate Plates: Using a multipoint replicator, inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension, delivering approximately 10⁴ CFU per spot.[21]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.
Disk Diffusion Method
This qualitative method determines the susceptibility of a bacterial isolate to a fixed amount of phosphomycin.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Phosphomycin disks (200 µg phosphomycin and 50 µg G6P)[22][23]
-
Bacterial cultures
-
Sterile swabs
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Apply Disk: Aseptically apply a phosphomycin/G6P disk to the center of the inoculated plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Broth Microdilution Method
This quantitative method determines the MIC in a liquid medium. However, it is not recommended by CLSI for phosphomycin due to issues with precision and "skipped wells".[13] EUCAST, however, does provide guidance for its use.[15]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-phosphate (G6P) solution (sterile)
-
This compound
-
96-well microtiter plates
-
Bacterial cultures
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare G6P-supplemented CAMHB: Prepare CAMHB according to the manufacturer's instructions and supplement with sterile G6P to a final concentration of 25 µg/mL.
-
Prepare Phosphomycin Dilutions: Prepare twofold serial dilutions of phosphomycin in the G6P-supplemented CAMHB directly in the microtiter plate.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of phosphomycin that shows no visible growth (turbidity).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin: Pharmacological, Clinical and Future Perspectives [mdpi.com]
- 6. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosfomycin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods | MDPI [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Performance of disk diffusion and broth microdilution for fosfomycin susceptibility testing of multidrug-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibility of Multiresistant Gram-Negative Bacteria to Fosfomycin and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of in vitro fosfomycin susceptibility testing methods with agar dilution for carbapenem resistant Klebsiella pneumoniae and Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Fosfomycin susceptibility of urinary Escherichia coli isolates producing extended-spectrum beta-lactamase according to CLSI and EUCAST recommendations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. liofilchem.net [liofilchem.net]
- 22. journals.asm.org [journals.asm.org]
- 23. ayubmed.edu.pk [ayubmed.edu.pk]
Application of Phosphomycin Disodium Salt in Antimicrobial Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomycin, a broad-spectrum antibiotic, exhibits a unique mechanism of action by inhibiting the MurA enzyme, which catalyzes the initial committed step in bacterial cell wall biosynthesis.[1][2] This distinct mode of action makes Phosphomycin disodium (B8443419) salt an excellent candidate for combination therapies, particularly in the era of rising antimicrobial resistance. Synergistic interactions, where the combined effect of two antibiotics is greater than the sum of their individual effects, can enhance bactericidal activity, prevent the emergence of resistance, and broaden the spectrum of activity.[3] This document provides detailed application notes and protocols for studying the synergistic effects of Phosphomycin disodium salt in combination with other antimicrobial agents.
Synergistic Combinations and Mechanisms
Phosphomycin has demonstrated synergistic activity with several classes of antibiotics, most notably β-lactams and aminoglycosides. The basis for this synergy lies in the complementary mechanisms of action that target different steps in essential bacterial pathways.
Phosphomycin and β-Lactams
The combination of Phosphomycin and β-lactam antibiotics delivers a potent "one-two punch" to the bacterial cell wall synthesis pathway.[3] Phosphomycin acts at a very early stage by inhibiting the MurA enzyme, which is crucial for the synthesis of peptidoglycan precursors.[3] β-lactams, on the other hand, inhibit the final steps of peptidoglycan cross-linking by binding to penicillin-binding proteins (PBPs).[4][5] This dual-pronged attack on the same critical pathway leads to a highly effective bactericidal outcome.[3] Studies have shown that this combination can be effective even against bacteria that have developed resistance to one of the individual agents.[3] For instance, synergy has been observed in 90% of methicillin-resistant Staphylococcus aureus (MRSA) isolates when Phosphomycin is combined with β-lactams.[6]
Phosphomycin and Aminoglycosides
The synergistic effect of Phosphomycin with aminoglycosides has also been well-documented.[7][8][9] While the exact molecular mechanism is not as clearly defined as with β-lactams, it is hypothesized that the cell wall weakening effect of Phosphomycin may enhance the uptake of aminoglycosides, which act by inhibiting protein synthesis at the ribosomal level. This combination has shown significant synergistic effects against various pathogens, including Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae.[7][9]
Quantitative Data from Synergy Studies
The following tables summarize quantitative data from representative in vitro synergy studies involving this compound. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to define synergy, with an FICI of ≤ 0.5 typically indicating a synergistic interaction.[6]
Table 1: Synergy of Phosphomycin with β-Lactams
| Bacterial Species | Combination Agent | FICI | Outcome | Reference |
| Methicillin-Resistant Staphylococcus aureus | Nafcillin | ≤ 0.5 | Synergy | [6] |
| Methicillin-Resistant Staphylococcus aureus | Cefotaxime | ≤ 0.5 | Synergy | [6] |
| Pseudomonas aeruginosa | Ticarcillin | ≤ 0.5 | Synergy (31-61% of isolates) | [6] |
| Pseudomonas aeruginosa | Piperacillin | ≤ 0.5 | Synergy (31-61% of isolates) | [6] |
| Pseudomonas aeruginosa | Ceftazidime | ≤ 0.5 | Synergy (31-61% of isolates) | [6] |
| Pseudomonas aeruginosa | Imipenem | ≤ 0.5 | Synergy (31-61% of isolates) | [6] |
| Carbapenem-Resistant Acinetobacter baumannii | Doripenem | 0.31 - 0.50 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Meropenem | 0.38 - 0.50 | Synergy |
Table 2: Synergy of Phosphomycin with Aminoglycosides
| Bacterial Species | Combination Agent | FICI | Outcome | Reference |
| Carbapenem-Resistant Acinetobacter baumannii | Gentamicin | 0.25 - 0.5 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Amikacin | 0.25 - 0.5 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Tobramycin | 0.25 - 0.5 | Synergy | |
| Pseudomonas aeruginosa | Amikacin | Not specified | Significant Synergy | [9] |
| Pseudomonas aeruginosa | Isepamicin | Not specified | Significant Synergy | [9] |
| Carbapenemase-Producing Klebsiella pneumoniae | Amikacin | Not specified | Synergy | [7] |
| Carbapenemase-Producing Klebsiella pneumoniae | Gentamicin | Not specified | Synergy | [7] |
Table 3: Synergy of Phosphomycin with Other Antibiotics
| Bacterial Species | Combination Agent | FICI | Outcome | Reference |
| Carbapenem-Resistant Acinetobacter baumannii | Ciprofloxacin | 0.31 - 0.5 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Levofloxacin | 0.25 - 0.5 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Tigecycline | 0.14 - 0.5 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Minocycline | 0.25 - 0.5 | Synergy | |
| Carbapenem-Resistant Acinetobacter baumannii | Colistin | Not specified | Synergy |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Combination antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Drug A (Phosphomycin) Dilution: In the first column, add 50 µL of the highest concentration of Phosphomycin to be tested to each well from row A to G. Perform a two-fold serial dilution across the plate from column 1 to 10.
-
Drug B (Combination Agent) Dilution: In the first row, add 50 µL of the highest concentration of the combination agent to be tested to each well from column 1 to 10. Perform a two-fold serial dilution down the plate from row A to G.
-
Controls: Column 11 should contain only dilutions of Phosphomycin (Drug A control), and row H should contain only dilutions of the combination agent (Drug B control). Column 12 should contain only broth and inoculum (growth control).
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the rate of bacterial killing over time and can confirm synergistic interactions observed in checkerboard assays.
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
This compound stock solution
-
Combination antibiotic stock solution
-
Bacterial inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, standardized to a 0.5 McFarland standard. Dilute the suspension in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Phosphomycin alone (at a specified concentration, e.g., 1x or 2x MIC)
-
Combination agent alone (at a specified concentration)
-
Phosphomycin and combination agent together
-
-
Incubation: Incubate all tubes at 35-37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Bacterial Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.
-
Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Visualizations
Caption: Mechanism of synergistic action between Phosphomycin and β-lactam antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve synergy assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Fosfomycin plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Fosfomycin and Its Combination With Aminoglycosides in an Experimental Sepsis Model by Carbapenemase-Producing Klebsiella pneumoniae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: Phosphomycin Disodium Salt for In Vitro Inhibition of E. coli Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphomycin (B3326514) is a broad-spectrum, bactericidal antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including various strains of Escherichia coli.[1] Its unique mechanism of action involves the inhibition of the initial step in peptidoglycan synthesis, making it a valuable agent, particularly against multidrug-resistant isolates.[1][2] These application notes provide detailed protocols for determining the in vitro susceptibility of E. coli to phosphomycin disodium (B8443419) salt and summarize key quantitative data regarding its inhibitory concentrations.
Quantitative Data Summary
The susceptibility of E. coli to phosphomycin is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that completely inhibits visible growth in vitro.[3] The MIC values are interpreted using breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Phosphomycin MIC Breakpoints for E. coli
| Organization | Susceptible | Intermediate | Resistant |
| CLSI (M100, 30th edition, 2020) | ≤64 µg/mL | 128 µg/mL | ≥256 µg/mL |
| EUCAST (v. 10.0, 2020) | ≤32 µg/mL | Not Applicable | >32 µg/mL |
These breakpoints are specifically for E. coli isolated from urinary tract infections.[4]
Table 2: Representative Phosphomycin MIC Values for E. coli
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| ESBL-producing E. coli | 2 | 32 | [5] |
| Canine Uropathogenic E. coli | 4 | 96 | [6] |
| Clinical E. coli Isolates | 0.5 | 1 | [7] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Mechanism of Action and Signaling Pathway
Phosphomycin exerts its bactericidal effect by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan biosynthesis.[1][8] As an analog of phosphoenolpyruvate (B93156) (PEP), phosphomycin covalently binds to the Cys115 residue in the active site of MurA, preventing the formation of N-acetylmuramic acid, a crucial component of the bacterial cell wall.[8][9] This ultimately leads to cell lysis and death.[9]
For phosphomycin to reach its intracellular target, it utilizes specific transport systems to cross the bacterial membrane. In E. coli, the primary transporters are the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[8][9] The expression of these transporters is induced by their respective substrates, glycerol-3-phosphate and glucose-6-phosphate.[8]
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genome-wide analysis of Escherichia coli responses to fosfomycin using TraDIS-Xpress reveals novel roles for phosphonate degradation and phosphate transport systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing [bio-protocol.org]
- 4. Susceptibility of Clinical Isolates of Escherichia coli to Fosfomycin as Measured by Four In Vitro Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Fosfomycin against Extended-Spectrum-β-Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antibacterial Activities of Fosfomycin against Escherichia coli Isolates from Canine Urinary Tract Infection [mdpi.com]
- 7. jmilabs.com [jmilabs.com]
- 8. Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Disk Diffusion Assay with Phosphomycin Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomycin (B3326514) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis. Its renewed interest in treating multidrug-resistant infections necessitates standardized and reliable susceptibility testing methods. The disk diffusion assay, a well-established method for antimicrobial susceptibility testing, is commonly used to determine the susceptibility of bacterial isolates to phosphomycin. This document provides a detailed protocol for performing a disk diffusion assay with phosphomycin disodium (B8443419) salt, including quality control procedures and interpretation of results according to current CLSI and EUCAST guidelines.
Principle of the Disk Diffusion Assay
The disk diffusion method involves placing a paper disk impregnated with a known concentration of an antimicrobial agent on an agar (B569324) plate inoculated with a standardized bacterial suspension.[1] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[1] If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk after incubation. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.
Materials and Reagents
-
Phosphomycin disodium salt
-
Sterile filter paper disks (6 mm diameter)
-
Glucose-6-phosphate (G6P)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth
-
McFarland 0.5 turbidity standard
-
Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923, Pseudomonas aeruginosa ATCC® 27853, Enterococcus faecalis ATCC® 29212)
-
Sterile swabs, pipettes, and other standard microbiology laboratory equipment
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Experimental Protocols
Preparation of Phosphomycin Disks (200 µg) with G6P (50 µg)
While commercially prepared disks are recommended for consistency, laboratory-prepared disks can be made as follows:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile distilled water. The concentration should be calculated to deliver 200 µg of phosphomycin per disk.
-
G6P Solution: Prepare a separate sterile solution of Glucose-6-phosphate.
-
Disk Impregnation: Aseptically apply a precise volume of the phosphomycin stock solution and the G6P solution to each sterile 6-mm filter paper disk to achieve a final concentration of 200 µg of phosphomycin and 50 µg of G6P per disk.[2][3]
-
Drying: Allow the disks to dry completely in a sterile environment, such as a biological safety cabinet, before storage.
-
Storage: Store the prepared disks in a tightly sealed container with a desiccant at 2-8°C or frozen (–20°C) for longer-term stability.[4]
Preparation of Mueller-Hinton Agar with Glucose-6-Phosphate
For phosphomycin susceptibility testing, the Mueller-Hinton Agar must be supplemented with Glucose-6-Phosphate to a final concentration of 25 µg/mL.[5][6]
-
Prepare MHA according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add the appropriate volume of a sterile G6P stock solution to achieve a final concentration of 25 µg/mL.
-
Mix gently and pour the supplemented MHA into sterile Petri dishes to a uniform depth of 4 mm.[4]
-
Allow the agar to solidify at room temperature and then dry the surface of the plates to remove excess moisture.
Disk Diffusion Assay Procedure
-
Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[4]
-
Streak the swab evenly over the entire surface of the G6P-supplemented MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[4]
-
-
Application of Disks:
-
Aseptically apply the phosphomycin/G6P disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar surface.[7]
-
If testing multiple antimicrobials, ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.[6] For some organisms, a longer incubation of up to 24 hours may be necessary.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
Measure the zone from the back of the plate against a dark background, illuminated with reflected light.
-
Handling of Inner Colonies: A notable challenge in phosphomycin disk diffusion testing is the frequent appearance of discrete inner colonies within the zone of inhibition.[8][9] The interpretation of these colonies differs between regulatory bodies:
-
CLSI (Clinical and Laboratory Standards Institute): Recommends measuring the diameter of the zone of inhibition including the inner colonies (i.e., measure to the edge of the heavy growth).[8][10]
-
EUCAST (European Committee on Antimicrobial Susceptibility Testing): Recommends ignoring the inner colonies and measuring the diameter of the zone of complete inhibition.[8][10]
-
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided in the tables below.
-
Data Presentation
Quality Control Ranges for Phosphomycin Disk Diffusion Assay
Regularly testing with known QC strains is crucial to ensure the accuracy and reproducibility of the assay.
| Quality Control Strain | Disk Content (Phosphomycin/G6P) | Expected Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | 200 µg / 50 µg | 22 - 30[11] |
| Staphylococcus aureus ATCC® 25923 | 200 µg / 50 µg | 25 - 33[11] |
| Pseudomonas aeruginosa ATCC® 27853 | 200 µg / 50 µg | 2.0 - 8.0 (MIC in µg/ml) |
| Enterococcus faecalis ATCC® 29212 | 200 µg / 50 µg | 16 - 64 (MIC in µg/ml) |
*Note: For P. aeruginosa and E. faecalis, MIC ranges are more commonly cited for quality control of phosphomycin susceptibility.[2][11]
Zone Diameter Interpretive Criteria for Phosphomycin
The interpretive criteria for phosphomycin can vary depending on the bacterial species and the governing body (CLSI or EUCAST). The following tables summarize the breakpoints for Enterobacterales, including E. coli.
CLSI Interpretive Criteria for E. coli (Uncomplicated Urinary Tract Infections) [12]
| Zone Diameter (mm) | Interpretation |
| ≥ 16 | Susceptible |
| 13 - 15 | Intermediate |
| ≤ 12 | Resistant |
EUCAST Interpretive Criteria for E. coli (Uncomplicated Urinary Tract Infections) [12]
| Zone Diameter (mm) | Interpretation |
| ≥ 24 | Susceptible |
| < 24 | Resistant |
Note: For other Enterobacterales, EUCAST provides only MIC breakpoints, as disk diffusion has not been fully validated for these organisms.[12]
Mandatory Visualizations
Caption: Experimental workflow for the phosphomycin disk diffusion assay.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nih.org.pk [nih.org.pk]
- 4. asm.org [asm.org]
- 5. Antimicrobial susceptibility testing [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Phosphomycin Disodium Salt in Biological Samples
Introduction
Phosphomycin (B3326514) is a broad-spectrum antibiotic with renewed interest in treating infections caused by multidrug-resistant (MDR) pathogens.[1][2] Its bactericidal activity is achieved by inhibiting the initial step of bacterial cell wall synthesis.[3] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens, ensuring efficacy, and minimizing the development of resistance.[4][5] This requires reliable and validated analytical methods for the accurate quantification of phosphomycin in various biological matrices such as plasma, serum, urine, and tissue.
These application notes provide detailed protocols and comparative data for the most common analytical techniques used for the quantification of phosphomycin disodium (B8443419) salt, aimed at researchers, scientists, and drug development professionals.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for phosphomycin quantification due to its high sensitivity, specificity, and robustness. Given phosphomycin's highly polar and hydrophilic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for effective chromatographic separation.[1][5][6]
Quantitative Data Summary
The following table summarizes the performance of various validated LC-MS/MS methods for phosphomycin quantification in biological samples.
| Biological Matrix | Chromatography | LLOQ (mg/L) | Linearity Range (mg/L) | Inter-Assay Precision (%) | Inter-Assay Accuracy (%) | Reference |
| Human Plasma | HILIC | 1.0 | 1 - 300 | Not Reported | Not Reported | [1] |
| Human Plasma | UPLC-MS/MS | 2.0 | 2 - 800 | < 15 | Within ±15 | [4] |
| Human Plasma | HILIC | 0.75 | 0.75 - 375 | < 3.8 | < 3.2 | [5] |
| Human Urine | HILIC | 0.75 | 0.75 - 375 | < 5.0 | < 2.1 | [5] |
| Human Plasma | HILIC | 1.0 | 1 - 2000 | ≤ 9.1 | -7.2 to 3.3 | [7] |
| Human Urine | HILIC | 100 (0.1 mg/mL) | 100 - 10000 (0.1 - 10 mg/mL) | ≤ 8.1 | -1.9 to 1.6 | [7] |
| Chicken Serum | HPLC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Whole Blood (VAMS) | HPLC-MS/MS | 5.0 | 5 - 2000 | < 15 | Within ±15 | [9] |
LLOQ: Lower Limit of Quantification. VAMS: Volumetric Absorptive Microsampling.
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for phosphomycin quantification using LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is a generalized procedure based on common methodologies.[4][5][6]
1. Materials and Reagents
-
Phosphomycin Disodium Salt Reference Standard
-
Isotopically labeled Internal Standard (IS), e.g., Racemic fosfomycin-13C3 benzylamine[1][4]
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Drug-free human plasma (for calibration and quality control standards)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of phosphomycin and a 100 µg/mL stock of the IS in ultrapure water.
-
Calibration Standards & Quality Controls (QCs): Prepare working solutions by serially diluting the phosphomycin stock solution. Spike these into blank human plasma to create calibration standards covering the desired range (e.g., 2 to 800 mg/L) and at least three QC levels (low, medium, high).[4]
-
Sample Pre-treatment (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[4]
-
Add 10 µL of IS solution.[4]
-
Vortex-mix for 20-30 seconds.
-
Add 400 µL of cold ACN (or an ACN/MeOH mixture) to precipitate proteins.[1][4]
-
Vortex-mix vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10-12 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or vial for analysis. Some methods may include a dilution step here.[1]
-
3. Instrumental Conditions
-
LC System: UPLC or HPLC system.
-
Column: A HILIC column (e.g., Shim-pack GIS HILIC, 150 mm x 3.0 mm, 3 µm) is recommended.[1][6]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Elution Mode: Isocratic (e.g., 90% B) or a gradient program.[4][6]
-
Flow Rate: 0.3 - 0.4 mL/min.[2]
-
Column Temperature: 40°C.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (ESI), Negative Mode.[4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Use a weighted (1/x) linear regression.[4]
-
Quantify unknown samples using the regression equation.
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[2][5][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct HPLC-UV analysis of phosphomycin in biological samples is challenging because the molecule lacks a significant chromophore for UV detection.[11] Therefore, methods typically require a pre-column derivatization step to attach a UV-absorbing moiety to the phosphomycin molecule or employ specialized ion-pairing chromatography.[11][12][13] This approach is generally less sensitive and more labor-intensive than LC-MS/MS.
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for phosphomycin quantification using HPLC-UV with derivatization.
Protocol: HPLC-UV with Pre-Column Derivatization
This protocol is based on a method for determining phosphomycin in bulk and pharmaceutical forms, which can be adapted for biological samples after appropriate cleanup.[11]
1. Materials and Reagents
-
This compound Reference Standard
-
Methyl Orange Dye
-
Phthalate (B1215562) Buffer (pH 6.0)
-
Chloroform (B151607) (HPLC Grade)
-
0.01M Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) Buffer (10mM, pH 3.0)
2. Derivatization and Sample Preparation
-
Mix the sample (after a suitable extraction/cleanup step) with pH 6.0 phthalate buffer and the methyl orange dye solution.
-
This forms a yellow ion-pair complex.
-
Extract the complex into an organic solvent like chloroform.
-
Re-extract the analyte from the chloroform phase into an aqueous solution of 0.01M HCl.
-
The final aqueous layer is collected for HPLC analysis.
3. Instrumental Conditions
-
LC System: HPLC system with UV detector.
-
Column: C18 column (e.g., Agilent ACE C18, 250 x 4.6mm, 5µm).[11]
-
Mobile Phase: Acetonitrile and 10mM Potassium Dihydrogen Phosphate buffer (pH 3.0) in a ratio of 60:40.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: To be determined based on the absorbance maximum of the derivatized complex.
-
Injection Volume: 20 µL.
Microbiological Assay
Microbiological assays are functional assays that determine the concentration of an active antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism.[14] The cylinder-plate (or agar (B569324) diffusion) method is a common approach. While lacking the specificity of chromatographic methods, it provides a measure of the biological activity of the antibiotic.[15]
Experimental Workflow: Microbiological Agar Diffusion Assay
Caption: Workflow for the cylinder-plate microbiological assay.
Protocol: Cylinder-Plate Agar Diffusion Assay
This is a general protocol based on USP/CLSI guidelines.[15][16]
1. Materials and Reagents
-
Susceptible test organism (e.g., E. coli ATCC 25922).[16]
-
Culture medium (e.g., Mueller-Hinton Agar), supplemented with 25 mg/L glucose-6-phosphate for phosphomycin.[17]
-
Sterile Petri dishes, cylinders, and pipettes.
-
Phosphomycin reference standard.
-
Phosphate buffer.
2. Assay Procedure
-
Prepare Inoculum: Grow the test organism to a standardized turbidity (e.g., 0.5 McFarland).
-
Prepare Plates: Melt the agar medium and cool to 45-50°C. Add the bacterial inoculum, mix well, and pour a defined volume into sterile Petri dishes on a level surface. Allow to solidify.
-
Prepare Standards and Samples: Create a series of standard concentrations of phosphomycin in phosphate buffer. Dilute biological samples to fall within the range of the standard curve.[15]
-
Apply to Plate: Place sterile cylinders onto the agar surface. Carefully pipette a fixed volume of each standard and sample solution into the cylinders.
-
Incubation: Incubate the plates under specified conditions (e.g., 16-18 hours at 35-37°C).[16]
-
Measurement and Calculation:
-
After incubation, zones of growth inhibition will appear around the cylinders.
-
Measure the diameter of these zones to the nearest 0.1 mm.
-
Create a standard curve by plotting the zone diameter against the logarithm of the phosphomycin concentration.
-
Determine the concentration of the unknown samples from the standard curve.
-
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2020187644A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. A simple LC-MS/MS method using HILIC chromatography for the determination of fosfomycin in plasma and urine: application to a pilot pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative bioanalytical validation of fosfomycin in human whole blood with volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. uspnf.com [uspnf.com]
- 15. drugfuture.com [drugfuture.com]
- 16. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Utilizing Phosphomycin Disodium Salt for the Study of Bacterial Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphomycin (B3326514) is a broad-spectrum antibiotic characterized by its unique chemical structure and mechanism of action.[1] It exerts its bactericidal effect by inhibiting the MurA enzyme, which catalyzes the initial step in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[1][2][3] The disodium (B8443419) salt of phosphomycin is the formulation used for intravenous administration.[1][4] Due to its distinct mode of action, phosphomycin has re-emerged as a valuable therapeutic option, particularly against multidrug-resistant (MDR) pathogens.[1][5][6] However, the emergence of resistance threatens its clinical efficacy. Understanding the molecular underpinnings of phosphomycin resistance is paramount for the development of strategies to combat resistant infections and preserve the utility of this important antibiotic.
These application notes provide detailed protocols for utilizing phosphomycin disodium salt as a tool to investigate the primary mechanisms of bacterial resistance, including target modification, reduced antibiotic uptake, and enzymatic inactivation.
Key Mechanisms of Phosphomycin Resistance
Bacteria have evolved several mechanisms to counteract the activity of phosphomycin:
-
Modification of the Antibiotic Target (MurA): Mutations in the murA gene can alter the enzyme's active site, reducing its affinity for phosphomycin while ideally preserving its essential function in cell wall synthesis.[1][2][5][7][8][9] This is a less common mechanism of acquired resistance in clinical isolates compared to other mechanisms.[1][5]
-
Reduced Antibiotic Uptake: Phosphomycin enters the bacterial cell primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][3][7][10] Mutations in the genes encoding these transporters or their regulatory systems can significantly decrease the intracellular concentration of phosphomycin, leading to resistance.[1][5][6][7] This is a frequent cause of phosphomycin resistance observed both in vitro and in clinical settings.[5][6][9]
-
Enzymatic Inactivation: Bacteria can acquire genes that encode phosphomycin-modifying enzymes. The most well-characterized are the Fos enzymes, such as FosA and FosB.[1][2] FosA, a glutathione (B108866) S-transferase, and FosB, a thiol-S-transferase, inactivate phosphomycin by opening its epoxide ring.[1][2] These genes are often located on plasmids, facilitating their horizontal transfer between bacteria.[2][7][8]
Application 1: Determination of Phosphomycin Susceptibility
A fundamental step in studying antibiotic resistance is to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against the bacterial strain of interest. The broth microdilution method is a standard and widely used technique for this purpose.
Experimental Protocol: Broth Microdilution for Phosphomycin MIC Determination
This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]
-
Media and Reagent Preparation:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 10,240 µg/mL in sterile distilled water. Filter-sterilize the solution.
-
Glucose-6-Phosphate (G6P) Stock Solution: Prepare a sterile stock solution of G6P at 25 mg/mL. G6P is often used to supplement the medium as it induces the UhpT transporter, one of the main entry points for phosphomycin.[11]
-
Working Medium: Supplement CAMHB with G6P to a final concentration of 25 µg/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the working medium (CAMHB + G6P) into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the phosphomycin stock solution to achieve a starting concentration of 5120 µg/mL.
-
Perform a two-fold serial dilution of phosphomycin across the plate by transferring 50 µL from each well to the next, from column 1 to column 10. Discard the final 50 µL from column 10. This will create a concentration gradient (e.g., 2560, 1280, ..., 5 µg/mL).
-
Column 11 should serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the working medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
-
MIC Determination:
-
The MIC is the lowest concentration of phosphomycin that completely inhibits visible bacterial growth.[11] This is observed as the first clear well in the dilution series.
-
Data Presentation: Example Phosphomycin MICs
| Bacterial Strain | Genotype | Phosphomycin MIC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | Wild-type | 1 | Susceptible |
| E. coli Clinical Isolate 1 | Wild-type | 2 | Susceptible |
| E. coli Clinical Isolate 2 | glpT deletion mutant | 64 | Resistant |
| K. pneumoniae Clinical Isolate 3 | fosA3 positive | >256 | Resistant |
Application 2: Investigating the Role of Specific Genes in Resistance
To confirm the role of a specific gene (e.g., a transporter or an inactivating enzyme) in phosphomycin resistance, a common approach is to create a gene knockout mutant and then complement it with a functional copy of the gene.
Experimental Protocol: Generation and Complementation of a Gene Knockout Mutant
This protocol provides a general workflow for creating a gene knockout using homologous recombination, a widely used technique in bacterial genetics.
-
Construction of the Gene Deletion Cassette:
-
Amplify the upstream and downstream regions of the target gene (e.g., fosA) from the bacterial chromosome using PCR.
-
Amplify an antibiotic resistance marker (e.g., a kanamycin (B1662678) resistance gene) from a suitable plasmid.
-
Using overlap extension PCR, ligate the upstream fragment, the antibiotic resistance marker, and the downstream fragment to create a linear gene deletion cassette.
-
-
Transformation and Recombination:
-
Introduce the linear gene deletion cassette into the target bacterial strain that expresses a recombinase system (e.g., the lambda Red system).
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).
-
-
Verification of the Mutant:
-
Confirm the correct insertion of the deletion cassette and the absence of the target gene by PCR using primers flanking the gene and internal to the gene.
-
Further verify the deletion by DNA sequencing.
-
-
Complementation of the Mutant:
-
Clone the full-length wild-type target gene with its native promoter into a suitable plasmid vector (e.g., a low-copy-number plasmid).
-
Introduce the complementation plasmid into the verified knockout mutant strain by transformation or electroporation.
-
Select for complemented strains on agar plates containing antibiotics for both the knockout marker and the complementation plasmid.
-
-
Phenotypic Analysis:
-
Determine the phosphomycin MIC for the wild-type, the knockout mutant, and the complemented strain using the broth microdilution protocol described above.
-
Data Presentation: Expected Phosphomycin MICs for Gene Function Analysis
| Strain | Relevant Genotype | Expected Phosphomycin MIC (µg/mL) |
| Wild-Type | fosA positive | >256 |
| ΔfosA Mutant | fosA deleted | 4 |
| ΔfosA Complemented | fosA deleted, complemented with plasmid-borne fosA | >256 |
Visualization: Experimental Workflow for Functional Gene Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergence of Fosfomycin Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile fosfomycin resistance genes in Enterobacteriaceae—An increasing threat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Phosphomycin Disodium Salt in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of phosphomycin (B3326514) disodium (B8443419) salt in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for detection. The method is validated according to FDA guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Phosphomycin is a broad-spectrum antibiotic used to treat various bacterial infections, including those caused by multidrug-resistant pathogens.[1][2] Accurate measurement of phosphomycin concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[3][4] This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of phosphomycin in human plasma.
Experimental
Materials and Reagents
-
Phosphomycin Disodium Salt (Reference Standard)
-
Phosphomycin-13C3 benzylamine (B48309) salt (Internal Standard)[2][3]
-
Methanol (HPLC Gradient Grade)[2]
-
Ammonium (B1175870) Acetate[1]
-
Formic Acid[5]
-
Milli-Q Water or equivalent
-
Drug-free human plasma
Instrumentation
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[6][7]
-
Analytical Column: A HILIC column (e.g., Shimadzu Shim-pack GIS HILIC, 150 x 3.0 mm, 3µm or Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 μm) is recommended.[1][8]
Preparation of Solutions
-
Phosphomycin Stock Solution (10,000 mg/L): Accurately weigh and dissolve this compound in Milli-Q water.[8] Store at -80°C.[6][7]
-
Internal Standard (IS) Stock Solution (100 mg/L): Prepare a stock solution of Phosphomycin-13C3 benzylamine salt in an ammonium formate/ultrapure water solution.[8]
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by diluting the stock solution with drug-free plasma to achieve the desired concentrations for the calibration curve and QC samples.[5][7] Suggested QC concentrations are 7.5 mg/L (Low), 115 mg/L (Medium), and 375 mg/L (High).[8]
Analytical Procedure
Sample Preparation
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 100 µL of plasma sample, add the internal standard solution.[3]
-
Precipitate proteins by adding a mixed organic solvent (e.g., Acetonitrile/Methanol, 1:1 v/v) at a ratio of 4:1 (solvent:plasma).[2]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 17,968 x g for 20 minutes at 4°C.[9]
-
Transfer the supernatant to an HPLC vial for analysis.[5] An alternative to centrifugation is the use of an ultrafiltration step.[3]
HPLC Conditions
| Parameter | Value |
| Column | HILIC (e.g., Shim-pack GIS HILIC, 150 x 3.0 mm, 3µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic, 10% B[1] |
| Flow Rate | 0.3 mL/min[1] |
| Oven Temp. | 40°C[1][8] |
| Injection Vol. | 5.0 µL[1] |
MS/MS Conditions
| Parameter | Value |
| Interface | Heated ESI, Negative Mode[1][6] |
| MS Mode | Multiple Reaction Monitoring (MRM)[1][6] |
| MRM Transitions | Phosphomycin: 137.05 > 79.0[1] |
| IS (13C3-Phosphomycin): 140.0 > 79.0[1] | |
| DL Temp. | 250°C[1] |
| Block Temp. | 350°C[1] |
| CID Gas | Argon (230 kPa)[1] |
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
| Parameter | Result |
| Linearity Range | 0.02 - 6.0 ppm (R² > 0.999)[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.02 ppm with S/N ≥ 10[2] |
| Intra-day Precision (%RSD) | 0.9 - 4.7%[2] |
| Inter-day Precision (%RSD) | < 3.8%[3] |
| Intra-day Accuracy | -5.9% to 0.9%[10] |
| Inter-day Accuracy | -3.7% to 5.5%[10] |
| Recovery | 60.7 - 81.2%[1][2] |
| Matrix Effect | 52.2 - 76.5%[1][2] |
Experimental Workflow
Caption: Experimental workflow for phosphomycin analysis in plasma.
Logical Relationship: Analyte and Internal Standard
References
- 1. shimadzu.com [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS/MS: application to a pilot pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Phosphomycin disodium salt stability and storage conditions for research labs
This technical support center provides guidance on the stability and storage of phosphomycin (B3326514) disodium (B8443419) salt for research applications. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) phosphomycin disodium salt?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is between 2°C and 8°C.[2][3][4][5][6] Keep the container tightly sealed to prevent moisture absorption and protect it from light.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in water.[6] For research purposes, sterile, purified water (e.g., water for injection or molecular biology grade water) is the recommended solvent. It is insoluble in DMSO.[7]
Q3: How long is a reconstituted solution of this compound stable?
A3: The stability of a reconstituted solution depends on the storage temperature. Stock solutions can be stored for up to 1 year at -80°C or for 1 month at -20°C.[7][8] For shorter-term storage, solutions are stable for at least 5 days at 4°C.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7][8]
Q4: Can I store reconstituted this compound at room temperature?
A4: It is not recommended to store reconstituted this compound at room temperature for extended periods. One study showed stability for at least 5 days at 34°C, which is close to body temperature, but for general laboratory use, refrigeration (4°C) or freezing (-20°C to -80°C) is recommended to minimize degradation.[9]
Q5: What are the known degradation pathways for phosphomycin?
A5: Phosphomycin's antibacterial activity is due to its epoxide ring.[10][11] The primary degradation pathway involves the hydrolytic opening of this epoxide ring, which inactivates the antibiotic.[10][12] This hydrolysis can be catalyzed by acidic conditions.[13] Enzymatic degradation can also occur through various mechanisms, such as the addition of glutathione (B108866) or a thiol group to the epoxide ring.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in my experiment. | 1. Improper storage of solid compound.2. Reconstituted solution stored for too long or at an inappropriate temperature.3. Repeated freeze-thaw cycles of the stock solution.4. Incorrect pH of the experimental medium (acidic pH can accelerate degradation). | 1. Ensure the solid compound is stored at 2-8°C in a tightly sealed container.[2][4][5][6]2. Prepare fresh solutions before use or refer to the stability data for appropriate storage duration and temperature.3. Aliquot stock solutions to minimize freeze-thaw cycles.[7][8]4. Check the pH of your media. The pH of a 5% solution in water is typically between 9.0 and 10.5.[6] |
| Precipitate forms in my reconstituted solution after freezing. | 1. The concentration of the solution may be too high, leading to precipitation upon thawing.2. The solution was not mixed thoroughly after thawing. | 1. Try preparing a slightly more dilute stock solution.2. Ensure the solution is brought to room temperature and vortexed gently to ensure all contents are redissolved before use. |
| Inconsistent results between experiments. | 1. Degradation of the phosphomycin solution over time.2. Use of different batches of the compound with varying purity. | 1. Use freshly prepared solutions for each experiment or adhere to strict storage protocols.2. Always note the lot number of the compound and refer to the certificate of analysis for purity information. |
Stability Data Summary
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | 2°C - 8°C | [2][3][4][5][6] |
| Conditions | Cool, dry, well-ventilated, tightly sealed container, protected from light. | [1][2] |
Table 2: Stability of Reconstituted this compound Solutions
| Storage Temperature | Concentration | Solvent | Duration of Stability | Source(s) |
| -80°C | Not specified | Not specified | 1 year | [7][8] |
| -20°C | Not specified | Not specified | 1 month | [7][8] |
| 4°C | 16 g / 250 mL | Water for injection | At least 5 days | [9] |
| 34°C | 16 g / 250 mL & 24 g / 250 mL | Water for injection | At least 5 days | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a sterile, aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., molecular biology grade water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated balance
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water to achieve the desired final concentration (e.g., 100 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
To ensure sterility, pass the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7][8]
Protocol 2: Solution Stability Assessment via HPLC
Objective: To determine the stability of a reconstituted this compound solution over time at a specific temperature.
Materials:
-
Reconstituted this compound solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column and mobile phase (method development may be required)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a fresh solution of this compound at the desired concentration.
-
Immediately after preparation (Time 0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial peak area.
-
Store the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 24, 48, 72, 96, and 120 hours), withdraw an aliquot of the stored solution.
-
Dilute the aliquot to the same concentration as the Time 0 sample and analyze it by HPLC under the same conditions.
-
Calculate the percentage of remaining phosphomycin at each time point relative to the Time 0 sample using the peak areas.
-
Plot the percentage of remaining phosphomycin against time to determine the stability profile.
Visualizations
Caption: Degradation pathway of phosphomycin via hydrolysis.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. himediadownloads.com [himediadownloads.com]
- 3. chemimpex.com [chemimpex.com]
- 4. agscientific.com [agscientific.com]
- 5. Fosfomycin disodium salt, Antibiotic for Culture Media Use Only | 26016-99-9 | Q-201134 [biosynth.com]
- 6. rpicorp.com [rpicorp.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards the biodegradation pathway of fosfomycin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00546F [pubs.rsc.org]
- 13. Fosfomycin: Pharmacological, Clinical and Future Perspectives [mdpi.com]
Troubleshooting loss of Phosphomycin disodium salt activity in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Phosphomycin (B3326514) disodium (B8443419) salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Phosphomycin disodium salt and what is its mechanism of action?
A1: this compound is the sodium salt of fosfomycin (B1673569), a broad-spectrum antibiotic.[1] Its unique mechanism of action involves the irreversible inhibition of MurA, an enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) that catalyzes the first committed step in bacterial cell wall biosynthesis.[1] By blocking peptidoglycan synthesis, phosphomycin induces bacterial cell lysis and death.
Q2: Why is the addition of Glucose-6-Phosphate (G6P) recommended for in vitro susceptibility testing?
A2: Phosphomycin enters bacterial cells via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). The expression of the UhpT transporter is induced by Glucose-6-Phosphate (G6P). Therefore, supplementing the culture medium with G6P enhances the uptake of phosphomycin, leading to more reliable and clinically relevant in vitro susceptibility results for many bacterial species.[2]
Q3: What are the optimal storage conditions for this compound powder and solutions?
A3:
-
Powder: this compound as a dry powder should be stored at 2-8°C and protected from light.[3]
-
Solutions: The stability of phosphomycin in solution is dependent on the storage temperature and the solvent. For detailed information, refer to the Quantitative Stability Data table below. Generally, freshly prepared solutions are recommended. Reconstituted solutions are stable for 24 hours at 25°C when protected from light.
Troubleshooting Guide
Problem 1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) or synergy (FICI) values across my experimental replicates.
-
Possible Cause: Inaccurate pipetting, especially during the creation of serial dilutions, can introduce significant errors. Variability in the final bacterial inoculum density is another common cause of inconsistent results.
-
Recommended Solution:
-
Ensure that all pipettes are properly calibrated. Use new pipette tips for each dilution to prevent carry-over.
-
Standardize the inoculum preparation using a McFarland standard to ensure a consistent starting bacterial density. The inoculum should be used within 15-60 minutes of preparation.
-
For susceptibility testing, use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Problem 2: I am observing "skipped wells" in my broth microdilution assay, making the MIC difficult to determine.
-
Possible Cause: "Skipped wells" refer to the phenomenon where bacterial growth is observed at higher antibiotic concentrations but not at lower ones. This can be caused by contamination of the culture, errors in the dilution series, or the presence of a resistant subpopulation.[4][5]
-
Recommended Solution:
-
Confirm the purity of your bacterial culture by plating on appropriate agar (B569324).
-
Carefully repeat the assay, paying close attention to the pipetting and dilution steps.
-
According to CLSI guidelines, the MIC should be read as the lowest concentration that shows no visible growth. If skipped wells persist and culture purity is confirmed, this may indicate heteroresistance.[5]
-
Problem 3: I see inner colonies or a faint haze of growth within the zone of inhibition in my disk diffusion or E-test assay.
-
Possible Cause: The appearance of inner colonies can be attributed to the presence of resistant subpopulations (heteroresistance) or spontaneous mutations.[6]
-
Recommended Solution:
-
The interpretation of inner colonies can be complex and differs between regulatory bodies (e.g., CLSI and EUCAST).[4]
-
It is crucial to consider the clinical context and potentially correlate the in vitro results with in vivo models if this phenomenon is consistently observed.
-
To confirm if the inner colonies represent a resistant subpopulation, you can pick a colony, subculture it, and perform an MIC test on the isolate.
-
Problem 4: My this compound solution has changed color. Is it still active?
-
Possible Cause: A change in the color of the solution, such as turning yellow, could indicate degradation of the compound or a change in pH.[7]
-
Recommended Solution:
-
It is best to discard the discolored solution and prepare a fresh stock.
-
To minimize degradation, prepare solutions fresh before each experiment and store them under the recommended conditions (see Quantitative Stability Data table).
-
Quantitative Stability Data
The stability of this compound in aqueous solution is influenced by temperature, pH, and storage duration. The following table summarizes available data on its stability under various conditions.
| Solvent/Medium | Concentration | Temperature | Duration | Remaining Activity/Concentration | Reference |
| Water for Injection | 16 g / 250 mL | 4°C | 5 days | Stable | [8] |
| Water for Injection | 16 g / 250 mL | 34°C | 6 days | Stable | [8] |
| Water for Injection | 24 g / 250 mL | 34°C | > 9 days | Stable | [8] |
| Lysogeny Broth (LB) | Not specified | Room Temp. | 24 hours | Stable | [9] |
| Lysogeny Broth (LB) | Not specified | 4°C | 24 hours | Stable | [9] |
| Peritoneal Dialysis Fluid | 4 g / bag | 6°C | 14 days | 94% - 104% | |
| Peritoneal Dialysis Fluid | 4 g / bag | 25°C | 14 days | 94% - 104% | |
| Peritoneal Dialysis Fluid | 4 g / bag | 37°C | 24 hours | 94% - 104% | |
| Water | Not specified | 96°C (pH 2) | 24 hours | ~72% (28% degradation) | [8] |
| Water | Not specified | 96°C (neutral/basic) | 24 hours | Stable | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a bacterial isolate.
-
Preparation of Reagents and Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of this compound (e.g., 1024 µg/mL) in sterile distilled water.
-
Prepare a stock solution of Glucose-6-Phosphate (G6P) (e.g., 2.5 mg/mL) in sterile distilled water and filter-sterilize.
-
Prepare a 0.5 McFarland standard of the bacterial isolate in sterile saline or broth.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB supplemented with G6P (final concentration of 25 µg/mL) to all wells.
-
Add 50 µL of the Phosphomycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution of the Phosphomycin across the plate by transferring 50 µL from one well to the next. Discard 50 µL from the last well.
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well after adding 50 µL of the diluted suspension.
-
Include a growth control well (CAMHB + G6P + inoculum, no antibiotic) and a sterility control well (CAMHB + G6P only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of Phosphomycin that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes a method to assess the synergistic effect of this compound with another antimicrobial agent (Drug B).
-
Preparation:
-
Determine the MIC of Phosphomycin and Drug B individually against the test organism.
-
Prepare stock solutions of both drugs at 4-8 times the highest concentration to be tested in CAMHB.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Assay Setup in a 96-well plate:
-
Add 50 µL of CAMHB (with G6P for Phosphomycin) to all wells.
-
Create a gradient of Phosphomycin by performing serial dilutions vertically (e.g., down the columns).
-
Create a gradient of Drug B by performing serial dilutions horizontally (e.g., across the rows).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row with only Phosphomycin dilutions (to re-determine its MIC) and a column with only Drug B dilutions (to re-determine its MIC). Also include a growth control well.
-
Inoculate all wells (except sterility control) with the prepared bacterial suspension to a final volume of 100 µL per well.
-
-
Incubation and Interpretation:
-
Incubate the plate at 35 ± 2°C for 16-24 hours.
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Phosphomycin Mechanism of Action
Caption: Mechanism of Phosphomycin action on bacterial cell wall synthesis.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 8 Fosfomycin Side Effects to Know About - GoodRx [goodrx.com]
- 8. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Acquired Phosphomycin Resistance in Bacteria
Welcome to the technical support center for researchers studying acquired phosphomycin (B3326514) resistance. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your experimental work.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues and questions encountered during the investigation of phosphomycin resistance.
FAQ 1: Susceptibility Testing
Question: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values or "skipped wells" when testing for phosphomycin susceptibility?
Answer: Phosphomycin susceptibility testing is notoriously complex and prone to variability. Several factors can contribute to inconsistent results:
-
Inappropriate Testing Method: Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend agar (B569324) dilution (AD) as the gold standard method for phosphomycin susceptibility testing.[1][2] Methods like broth microdilution (BMD) and disk diffusion (DD) often show poor correlation with the reference method, especially for species other than E. coli.[1][2][3]
-
Lack of Glucose-6-Phosphate (G6P): Phosphomycin enters the bacterial cell primarily through two transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[4][5] The expression of uhpT is induced by extracellular G6P.[4] Therefore, supplementing the testing medium (e.g., Mueller-Hinton agar) with 25 µg/mL of G6P is crucial for inducing this primary uptake pathway and obtaining reliable MIC results.[6][7]
-
Spontaneous Mutations: Resistance to phosphomycin can arise at a high frequency in vitro due to mutations in transporter genes (glpT, uhpT) or their regulatory systems (cyaA, ptsI).[5][8] This can lead to the appearance of resistant colonies within a zone of inhibition ("inner colonies") or growth in wells below the true MIC ("skipped wells"), which can complicate interpretation.[2]
-
Species-Specific Issues: Breakpoints and testing methods validated for E. coli should not be extrapolated to other species like Klebsiella pneumoniae, as this can lead to significant errors in interpretation.[3]
Troubleshooting Checklist:
-
Confirm your method: Are you using the recommended agar dilution method?[2]
-
Check your media: Is your Mueller-Hinton agar supplemented with 25 µg/mL G6P?[6]
-
Standardize inoculum: Ensure a consistent and correct inoculum size as per CLSI/EUCAST guidelines.
-
Interpret with caution: Be aware of the potential for heteroresistance and inner colonies. Document their presence.
-
Use appropriate controls: Always include quality control strains like E. coli ATCC 25922 to validate media and G6P activity.[2][3]
FAQ 2: Identifying Resistance Mechanisms
Question: What is a systematic approach to identifying the mechanism of phosphomycin resistance in a bacterial isolate?
Answer: A stepwise approach is recommended to efficiently determine the resistance mechanism. Start with the most common mechanisms and proceed to less frequent ones. Acquired resistance typically involves enzymatic inactivation, reduced transport, or, rarely, target modification.[8][9]
Recommended Workflow:
-
Phenotypic Test for Transport Defects: First, assess the functionality of the phosphomycin uptake systems. This can be done with a carbohydrate utilization test.
-
Protocol: Test the isolate's ability to grow on minimal medium where the sole carbon source is either sn-glycerol 3-phosphate (for GlpT) or glucose-6-phosphate (for UhpT).[7][10]
-
Interpretation: An inability to grow on one or both of these substrates strongly suggests a mutation in the corresponding transport system (glpT or uhpT), a very common resistance mechanism.[4][10]
-
-
Screen for Acquired Resistance Genes: Use PCR to screen for the presence of known plasmid-mediated or mobile phosphomycin-modifying enzyme genes.
-
Sequence Key Genes: If the above steps are inconclusive, proceed with sequencing key chromosomal genes.
-
Transport Genes: Sequence glpT and uhpT to identify specific mutations that impair function.[7]
-
Regulatory Genes: Sequence cyaA and ptsI, as mutations in these genes can reduce cAMP levels and downregulate both transporters.[5][7]
-
Target Gene: Sequence the murA gene to check for mutations that alter the phosphomycin binding site. This is a rarer mechanism for acquired resistance in clinical isolates.[4]
-
This systematic process is illustrated in the workflow diagram below.
FAQ 3: Cloning & Expression Issues
Question: I've cloned a suspected phosphomycin-modifying enzyme gene (e.g., fosA), but I'm not seeing a significant increase in resistance in my E. coli host. What should I check?
Answer: Failure to confer a resistance phenotype upon cloning can be due to several factors related to enzyme function and expression.
Troubleshooting Checklist:
-
Cofactor Requirements: Many phosphomycin-modifying enzymes are metalloenzymes.
-
FosA enzymes are typically Mn²⁺ and K⁺-dependent glutathione (B108866) S-transferases.[13][14][15]
-
FosB enzymes are often Mg²⁺ or Mn²⁺-dependent and use L-cysteine or bacillithiol as a substrate.[12][15]
-
FosX enzymes are Mn²⁺-dependent epoxide hydrolases.[16]
-
Action: Ensure your growth or assay buffer is supplemented with the appropriate divalent cations (e.g., MnCl₂).
-
-
Substrate Availability: The enzymatic reaction requires a specific thiol substrate.
-
FosA uses glutathione (GSH).[10] E. coli typically produces sufficient GSH.
-
FosB in Gram-positive bacteria like S. aureus uses bacillithiol (BSH).[12] Your E. coli expression host does not produce BSH, which could be the primary reason for the lack of a resistance phenotype. The experiment may need to be repeated in a BSH-producing host or evaluated using in vitro biochemical assays.
-
-
Correct Gene Expression: Confirm that the gene is being transcribed and translated. Check for plasmid integrity, codon usage, and use an expression vector with a strong, inducible promoter.
-
Confirm with Biochemical Assay: Instead of relying solely on MIC values, perform a direct biochemical assay on the purified enzyme or cell lysate to confirm its ability to inactivate phosphomycin.
Section 2: Data Presentation
The following tables summarize quantitative data related to different phosphomycin resistance mechanisms, providing a reference for expected experimental outcomes.
Table 1: Representative Phosphomycin MICs by Resistance Mechanism
| Bacterial Species | Resistance Mechanism | Typical Phosphomycin MIC (µg/mL) | Notes |
| E. coli | Wild-Type (Susceptible) | ≤ 64 | CLSI susceptible breakpoint.[17] |
| E. coli | Transport Mutation (glpT, uhpT) | 32 - 512 | MIC can be variable.[10] |
| E. coli | Plasmid-mediated fosA3 | >1024 | Confers high-level resistance.[10][13] |
| K. pneumoniae | Chromosomal fosA | 16 - >256 | Intrinsic gene can contribute to resistance.[3] |
| K. pneumoniae | Plasmid-mediated fosA3 | >512 | Often co-located with ESBL genes.[5] |
| S. aureus | Wild-Type (Susceptible) | ≤ 32 | EUCAST susceptible breakpoint.[5] |
| S. aureus | Expression of fosB | 16 - 128 | Can lead to a significant increase in MIC. |
| S. aureus | Expression of novel fosY | 16 | 16-fold increase over baseline.[18] |
Note: MIC values are highly dependent on testing methodology (agar dilution is the standard) and the presence of G6P in the medium.
Table 2: Kinetic Parameters of FosA Enzymes
| Enzyme | Origin | kcat (s⁻¹) | Km (mM) for Phosphomycin | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| FosA3 | Plasmid (E. coli) | ~100 - 120 | ~0.3 - 0.5 | ~2.5 x 10⁵ |
| FosAKP | Chromosomal (K. pneumoniae) | ~90 - 110 | ~0.3 - 0.5 | ~2.2 x 10⁵ |
| FosAPA | Chromosomal (P. aeruginosa) | ~30 - 40 | ~0.3 - 0.5 | ~0.8 x 10⁵ |
Data adapted from studies on recombinantly purified enzymes, demonstrating that plasmid-borne and K. pneumoniae FosA enzymes are generally more efficient than the P. aeruginosa homologue.[14]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Agar Dilution for Phosphomycin MIC Determination
This protocol is based on CLSI and EUCAST recommendations.
Materials:
-
Mueller-Hinton Agar (MHA) powder
-
Phosphomycin trometamol powder (analytical grade)
-
Glucose-6-phosphate (G6P) solution (sterile)
-
Bacterial isolates and QC strain (E. coli ATCC 25922)
-
Sterile petri dishes, pipettes, and tubes
-
Inoculator (e.g., Steers replicator)
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
G6P Supplementation: Aseptically add sterile G6P solution to the molten MHA to a final concentration of 25 µg/mL. Mix gently but thoroughly.
-
Phosphomycin Plate Preparation:
-
Prepare a stock solution of phosphomycin.
-
Perform serial twofold dilutions of phosphomycin in sterile water.
-
Add a defined volume of each phosphomycin dilution to a defined volume of the G6P-supplemented MHA to achieve the final desired concentrations (e.g., ranging from 1 to 1024 µg/mL). Also prepare a drug-free growth control plate.
-
Pour the agar into petri dishes and allow them to solidify completely.
-
-
Inoculum Preparation:
-
From a fresh (18-24h) culture plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:10 to obtain a final concentration of ~1.5 x 10⁷ CFU/mL.
-
-
Inoculation: Using a multipoint replicator, inoculate the surface of the prepared agar plates with approximately 1-2 µL of each bacterial suspension, delivering ~10⁴ CFU per spot.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth. Disregard a single hazy colony or a faint haze caused by the inoculum.
Diagrams
Overview of Resistance Mechanisms
The three primary mechanisms of acquired phosphomycin resistance are illustrated below. Bacteria can prevent the antibiotic from entering the cell, enzymatically modify it, or alter its cellular target.
Caption: Core mechanisms of acquired phosphomycin resistance.
Experimental Workflow for Mechanism Identification
This diagram outlines the logical steps a researcher should follow to identify the specific resistance mechanism in a bacterial isolate.
Caption: Workflow for identifying phosphomycin resistance mechanisms.
Signaling Pathway: UhpT Regulation
Phosphomycin susceptibility is directly linked to the regulation of its transporters. This diagram shows the UhpABC two-component system that controls the expression of the UhpT transporter in response to external G6P.
Caption: Regulation of the UhpT phosphomycin transporter by G6P.
References
- 1. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
- 2. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sonar.ch [sonar.ch]
- 7. mdpi.com [mdpi.com]
- 8. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Emergence of Fosfomycin Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Function of the Genomically Encoded Fosfomycin Resistance Enzyme, FosB, from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Structure and Dynamics of FosA-Mediated Fosfomycin Resistance in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of fosfomycin resistance protein FosA from transposon Tn2921 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genomic analysis of Fosfomycin resistance in multi-drug resistant uropathogens and comparison of in-vitro susceptibility methods uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Optimizing Phosphomycin disodium salt concentration for specific bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphomycin (B3326514) disodium (B8443419) salt. The information is designed to address specific issues that may be encountered during in vitro experiments to determine the optimal concentration for various bacterial strains.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for phosphomycin against the same bacterial strain. What are the potential causes?
A1: Variability in phosphomycin MIC results can stem from several factors:
-
Inconsistent Glucose-6-Phosphate (G6P) Supplementation: Phosphomycin enters many bacterial cells through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT).[1][2] The UhpT system is inducible by G6P.[1][2] Therefore, Mueller-Hinton agar (B569324) or broth should be supplemented with 25 µg/mL of G6P to ensure maximal and consistent phosphomycin activity, especially for Enterobacterales.[2][3]
-
Method of Susceptibility Testing: The agar dilution method is considered the gold standard for phosphomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Methods like disk diffusion and gradient strips (E-test) can yield unreliable results for certain bacteria, such as Klebsiella pneumoniae, and may show unacceptable error rates.[4][6][7]
-
Spontaneous Resistance: Resistance to phosphomycin can arise rapidly in vitro due to mutations in the genes encoding the transport systems (glpT and uhpT) or the target enzyme MurA.[8][9][10] The frequency of these mutations can be high, leading to the appearance of resistant colonies within the inhibition zone in disk diffusion assays.
-
Inoculum Preparation: The density of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard, to ensure reproducible results.[3]
Q2: Is the addition of Glucose-6-Phosphate (G6P) always necessary when testing phosphomycin susceptibility?
A2: Not always, but it is highly recommended for consistency, particularly with Enterobacterales. The rationale is that G6P induces the UhpT transport system, one of the two major pathways for phosphomycin entry into the bacterial cell.[2][11] For some bacteria, like Pseudomonas aeruginosa, which may lack a G6P-dependent transporter and rely primarily on the GlpT transporter, the addition of G6P may not significantly affect the MIC.[1][2] However, to maintain standardized and comparable results across different species, routine supplementation of the testing medium with 25 µg/mL G6P is the recommended practice.[3][12]
Q3: Why are my phosphomycin MIC values for Pseudomonas aeruginosa consistently high, and what is the recommended testing approach?
A3: Pseudomonas aeruginosa often exhibits variable and sometimes high MIC values for phosphomycin.[9] This can be attributed to several factors, including its reliance on the GlpT transporter for uptake, which can be subject to mutational inactivation.[1][9]
For reliable MIC determination in P. aeruginosa, the agar dilution method is the recommended gold standard.[1][4] While EUCAST has not established a clinical breakpoint, an epidemiological cutoff value (ECOFF) of ≤128 mg/L for wild-type P. aeruginosa has been determined.[1] It is important to note that the use of phosphomycin as a monotherapy against P. aeruginosa is generally not recommended due to the potential for resistance development.[10] Combination therapy with other antibiotics like cefepime, aztreonam, or meropenem (B701) has shown synergistic effects.[9]
Q4: Can I use the disk diffusion method for routine phosphomycin susceptibility testing?
A4: The disk diffusion method can be a viable option for E. coli isolates from urinary tract infections.[7][12] However, for many other bacteria, particularly non-E. coli Enterobacterales like Klebsiella pneumoniae, disk diffusion has shown poor correlation with the reference agar dilution method and can lead to significant errors in interpretation.[4][7] Therefore, for accurate and reliable results, especially in a research or drug development setting, the agar dilution method is strongly recommended.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No inhibition of growth even at high phosphomycin concentrations | 1. Inherent Resistance: The bacterial strain may possess intrinsic resistance mechanisms, such as a modified MurA enzyme.[8] 2. Acquired Resistance: The strain may have acquired resistance genes (e.g., fosA) that inactivate the antibiotic.[8][13] 3. Impaired Transport: Mutations in the glpT or uhpT transporter genes can prevent phosphomycin from entering the cell.[11][14][15] | 1. Confirm the identity and expected susceptibility profile of your bacterial strain. 2. Perform molecular analysis to screen for known resistance genes. 3. Sequence the glpT, uhpT, and murA genes to identify potential mutations. |
| Appearance of "inner colonies" or a "haze" within the zone of inhibition (Disk Diffusion) | 1. Heteroresistance: The bacterial population may contain a subpopulation of resistant mutants. 2. High Mutation Frequency: Phosphomycin can have a high frequency of spontaneous resistance development in vitro.[9] | 1. Disregard faint hazes or single colonies when reading the zone diameter, as per some guidelines. However, be aware that this may indicate the potential for resistance selection. 2. Confirm the MIC using the agar dilution method. 3. Isolate and test the inner colonies for their phosphomycin susceptibility. |
| MIC values differ between agar dilution and broth microdilution methods | 1. Methodological Discrepancies: Broth microdilution is not recommended for phosphomycin susceptibility testing by CLSI.[2] 2. Inadequate G6P Supplementation: The concentration and stability of G6P may differ between the two methods. | 1. Adhere to the recommended gold standard method: agar dilution.[4][5] 2. Ensure consistent and accurate preparation of G6P-supplemented media for the agar dilution assay. |
| Phosphomycin appears ineffective against a bacterial biofilm | 1. Biofilm-Specific Resistance: Bacteria within a biofilm are phenotypically more resistant to antibiotics due to factors like reduced penetration and altered metabolic states. 2. Sub-inhibitory Concentrations: In some cases, sub-inhibitory concentrations of phosphomycin have been shown to enhance biofilm formation in certain bacteria like Staphylococcus aureus.[16] | 1. Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC for planktonic cells. 2. Ensure the phosphomycin concentration used is well above the planktonic MIC.[16] 3. Consider combination therapy, as phosphomycin can enhance the efficacy of other antibiotics against biofilms.[16] |
Quantitative Data Summary
Table 1: CLSI and EUCAST Interpretive Criteria for Phosphomycin MIC (µg/mL)
| Organism | Method | Susceptible | Intermediate | Resistant | Reference |
| E. coli (Urinary) | Agar Dilution | ≤ 64 | 128 | ≥ 256 | [7][13] |
| E. faecalis (Urinary) | Agar Dilution | ≤ 64 | 128 | ≥ 256 | [2] |
| Enterobacterales (EUCAST) | Agar Dilution | ≤ 32 | - | > 32 | [4] |
| P. aeruginosa (EUCAST ECOFF) | Agar Dilution | ≤ 128 | - | > 128 | [1] |
Note: Interpretive criteria can be updated. Always refer to the latest guidelines from CLSI and EUCAST.
Experimental Protocols
Protocol: Phosphomycin Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol is based on CLSI and EUCAST guidelines for determining the MIC of phosphomycin.[3][12]
Materials:
-
Phosphomycin disodium salt powder (analytical grade)
-
Mueller-Hinton Agar (MHA) powder
-
Glucose-6-phosphate (G6P) solution (sterile)
-
Sterile distilled water
-
Sterile petri dishes (100 mm)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum replicator (optional)
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922)
-
Incubator at 35 ± 2°C
Procedure:
-
Preparation of Phosphomycin Stock Solution:
-
On the day of the test, prepare a stock solution of phosphomycin.[3]
-
Accurately weigh the required amount of phosphomycin powder, accounting for its potency.
-
Dissolve the powder in sterile distilled water to achieve a high concentration (e.g., 1280 µg/mL or 10 times the highest desired final concentration).[3]
-
-
Preparation of G6P-Supplemented Mueller-Hinton Agar:
-
Preparation of Phosphomycin-Agar Plates:
-
Create a series of twofold dilutions of the phosphomycin stock solution in sterile distilled water.[3]
-
For each desired final concentration, add 1 part of the phosphomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[3] This 1:10 dilution will result in the final target concentrations.
-
Mix well and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Also prepare a growth control plate containing G6P-supplemented MHA without any phosphomycin.
-
Allow the plates to solidify at room temperature.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Further dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1-2 x 10⁷ CFU/mL.
-
-
Inoculation of Plates:
-
Using an inoculum-replicating apparatus or a calibrated loop, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates, including the growth control plate.[1]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth.
-
The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[1]
-
Visualizations
Caption: Figure 1. Workflow for phosphomycin MIC determination.
Caption: Figure 2. Phosphomycin uptake and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. imsear.searo.who.int [imsear.searo.who.int]
- 7. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance [mdpi.com]
- 12. Antimicrobial susceptibility testing [bio-protocol.org]
- 13. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 14. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Impact of pH on Phosphomycin disodium salt stability and efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and efficacy of Phosphomycin (B3326514) disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
FAQ 1: How does pH affect the stability of Phosphomycin disodium salt in aqueous solutions?
The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, it is more susceptible to degradation under acidic conditions, especially at elevated temperatures. In neutral and alkaline conditions, it exhibits greater stability.[1]
Key Stability Profile Points:
-
Acidic Conditions: Phosphomycin undergoes acid-catalyzed hydrolysis of its epoxide ring, which is the core of its antibacterial activity.[2] One study demonstrated a 28% degradation of a phosphomycin solution when subjected to a temperature of 96°C at pH 2 for 24 hours.[1]
-
Neutral and Basic Conditions: The same study found that under neutral and basic (pH 11) conditions at 96°C, the degradation was less than 2%, indicating significantly higher stability.[1]
-
Storage Recommendations: For reconstituted solutions, storage at controlled room temperature or refrigeration is recommended. The pH of the reconstituted solution should be maintained within a range that ensures stability, typically neutral to slightly alkaline. The pH of a 5% solution of this compound in water is typically between 9.0 and 10.5.
FAQ 2: What is the optimal pH for the antibacterial efficacy of Phosphomycin?
The antibacterial efficacy of Phosphomycin is generally enhanced in an acidic environment, particularly against common urinary tract pathogens.[3][4] This is a crucial consideration for in vitro experiments and for understanding its mechanism of action in different physiological environments, such as the urinary tract where pH can be acidic.
Efficacy Profile:
-
Enhanced Activity at Acidic pH: Studies have shown that the Minimum Inhibitory Concentrations (MICs) of phosphomycin against bacteria like E. coli and Klebsiella spp. are lower at acidic pH values (e.g., pH 5.0-6.0) compared to neutral pH (7.0).[4][5] This increased activity is attributed to the partially protonated and more lipophilic state of phosphomycin at lower pH, which may facilitate its entry into bacterial cells.
-
Impact on Different Bacteria: The effect of pH on efficacy can be species-dependent. For instance, against E. coli, a significant decrease in MIC is observed at lower pH.
FAQ 3: How does pH influence Phosphomycin's mechanism of action?
Phosphomycin inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.[6] While the core mechanism of MurA inhibition is not directly pH-dependent, the transport of phosphomycin into the bacterial cell, a prerequisite for its action, is influenced by pH.
Mechanism of Action and pH:
-
Cellular Uptake: Phosphomycin enters bacterial cells via the glycerol-3-phosphate (GlpT) and the hexose (B10828440) monophosphate (UhpT) transport systems.[7] The enhanced efficacy at acidic pH is likely due to the increased protonation of the phosphonic acid group, which may improve its ability to traverse the bacterial outer membrane through porins like OmpF and OmpC.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent MIC values in susceptibility testing.
Possible Cause: Variation in the pH of the testing medium.
Troubleshooting Steps:
-
Standardize Medium pH: Ensure that the pH of the Mueller-Hinton Broth (MHB) or agar (B569324) is consistently adjusted to the desired level for each experiment. It is crucial to measure and adjust the pH after autoclaving and before adding supplements.
-
Use Buffered Media: For experiments requiring strict pH control, consider using buffered media to maintain a stable pH throughout the incubation period.
-
Glucose-6-Phosphate (G6P) Supplementation: For testing certain bacteria like E. coli, the addition of G6P (typically 25 µg/mL) to the medium is recommended to induce the UhpT transporter and ensure reliable phosphomycin uptake.[10][11] Ensure consistent supplementation in your experiments.
-
Verify Inoculum Size: An excessively high inoculum can sometimes lead to an apparent increase in MIC (inoculum effect). Standardize your inoculum preparation.
Problem 2: Degradation of this compound in prepared solutions.
Possible Cause: Inappropriate pH and/or storage temperature of the solution.
Troubleshooting Steps:
-
pH of the Solvent: Reconstitute this compound in a neutral or slightly alkaline solvent. Avoid acidic buffers for long-term storage. Water for injection is a common solvent.
-
Storage Temperature: Store reconstituted solutions at 4°C for short-term storage (up to several days). For longer-term storage, consult specific stability data, but freezing is generally not recommended due to potential degradation upon thawing. A study on phosphomycin in elastomeric pumps showed stability for at least 5 days at both 4°C and 34°C.[12]
-
Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared solutions to avoid any potential impact of degradation on the results.
-
Light Protection: While not the primary factor, protecting the solution from light is a good laboratory practice for all antibiotic solutions.
Quantitative Data
Table 1: Impact of pH on the Stability of this compound
| pH | Temperature (°C) | Duration (hours) | Degradation (%) | Reference |
| 2 | 96 | 24 | 28% | [1] |
| Neutral | 96 | 24 | < 2% | [1] |
| 11 | 96 | 24 | < 2% | [1] |
Table 2: Stability of Reconstituted this compound Solution (16 g/250 mL)
| Temperature (°C) | Duration (days) | Mean Degradation (%) | Reference |
| 4 | 5 | -2.9% | [1] |
| 4 | 9 | -12.9% | [1] |
| 34 | 6 | Stable | [1] |
Table 3: Impact of pH on the Efficacy (MIC) of Phosphomycin against E. coli
| pH | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 7.0 | - | ≤16 | |
| 6.0 | - | 2-fold lower than at pH 7.0 | |
| 5.0 | - | 4 | [5] |
Table 4: Impact of pH on the Efficacy (MIC) of Phosphomycin against K. pneumoniae
| pH | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 7.0 | - | ≥512 | |
| 6.0 | - | Significantly lower than at pH 7.0 | |
| 5.0 | - | 128 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in purified water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 60°C) for a defined period.
-
Analysis: Analyze the stressed samples and an untreated control sample by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: General Procedure for Determining the Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol describes a generalized broth microdilution method to assess the impact of pH on the antibacterial efficacy of Phosphomycin.
-
Medium Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Divide the broth into separate flasks and adjust the pH of each to the desired levels (e.g., 5.0, 6.0, 7.0) using sterile HCl or NaOH. Verify the final pH after sterilization.
-
G6P Supplementation: If required for the test organism (e.g., E. coli), add a sterile stock solution of glucose-6-phosphate to the pH-adjusted media to a final concentration of 25 µg/mL.[10]
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of this compound in the pH-adjusted CAMHB in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of phosphomycin that completely inhibits visible bacterial growth.
Visualizations
Caption: Phosphomycin's mechanism of action workflow.
Caption: Forced degradation stability testing workflow.
References
- 1. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Pharmacological, Clinical and Future Perspectives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Tract Conditions Affect Fosfomycin Activity against Escherichia coli Strains Harboring Chromosomal Mutations Involved in Fosfomycin Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Influence of Urine pH on the Efficacy of Ciprofloxacin and Fosfomycin in Immunocompetent and Immunocompromised Murine Models of Escherichia coli and Klebsiella pneumoniae Infection in the Lower Urinary Tract | MDPI [mdpi.com]
- 6. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
How to prevent the development of Phosphomycin resistance in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the development of phosphomycin (B3326514) resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of phosphomycin resistance observed in vitro?
A1: In vitro, phosphomycin resistance in bacteria, particularly in Escherichia coli, primarily arises from three main mechanisms:
-
Impaired Drug Uptake: This is the most common mechanism. Phosphomycin enters the bacterial cell through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][2] Mutations in the genes encoding these transporters (glpT and uhpT) or in the genes that regulate their expression (uhpA, uhpB, uhpC, cyaA, and ptsI) can significantly reduce the intracellular concentration of the antibiotic, leading to resistance.[2][3]
-
Enzymatic Inactivation: Bacteria can acquire plasmid-encoded genes that produce enzymes capable of inactivating phosphomycin. The most well-characterized are the FosA, FosB, and FosX enzymes, which modify the phosphomycin molecule, rendering it unable to bind to its target.
-
Target Modification: Although less common in clinical isolates, mutations in the murA gene can lead to resistance. The MurA enzyme is the cellular target of phosphomycin, and alterations in its structure can prevent the antibiotic from binding effectively.[4]
Q2: Why does phosphomycin resistance appear to develop so frequently in the lab, but is less common clinically?
A2: The high frequency of phosphomycin resistance observed in vitro is often linked to mutations in the transport systems (GlpT and UhpT).[1][3] However, these mutations often come with a significant "fitness cost" to the bacteria.[3][4] This means that the resistant mutants may grow more slowly or be less virulent compared to their susceptible counterparts, especially in the nutrient-limited conditions of a host, such as in the urinary tract.[3] This reduced fitness can prevent the resistant strains from establishing a successful infection in a clinical setting, explaining the discrepancy between in vitro and in vivo resistance rates.[3]
Q3: What is the role of glucose-6-phosphate (G6P) in phosphomycin susceptibility testing?
A3: Glucose-6-phosphate (G6P) is a crucial supplement in in vitro phosphomycin susceptibility testing media.[5] The UhpT transport system, one of the two main entry points for phosphomycin into the bacterial cell, is induced by the presence of G6P.[1][2] Therefore, adding G6P to the testing medium ensures that the UhpT transporter is expressed, providing a more accurate assessment of the antibiotic's activity.[5] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of 25 µg/mL of G6P to Mueller-Hinton agar (B569324) for phosphomycin susceptibility testing.[5]
Q4: Can the choice of experimental conditions influence the emergence of phosphomycin resistance?
A4: Yes, experimental conditions can significantly impact the selection of resistant mutants. Factors such as the concentration of phosphomycin used, the bacterial inoculum size, the duration of the experiment, and the composition of the culture medium can all play a role. For instance, using sub-inhibitory concentrations of the antibiotic can create a selective pressure that favors the growth of resistant subpopulations. Adaptive laboratory evolution experiments, which involve prolonged exposure to an antibacterial agent, can be used to study the development of resistance under controlled conditions.[6]
Troubleshooting Guides
Problem 1: Spontaneous resistant colonies appear within the zone of inhibition during disk diffusion or on agar plates with phosphomycin.
| Possible Cause | Suggested Solution |
| High mutation frequency | The spontaneous mutation rate for phosphomycin resistance can be relatively high in some species.[1][3] This is an inherent characteristic of the bacterium and the antibiotic's mechanism of action. Consider quantifying the mutation frequency to establish a baseline for your experiments. |
| Inappropriate phosphomycin concentration | Using a phosphomycin concentration that is too low may not be sufficient to inhibit the growth of all susceptible cells and can select for low-level resistant mutants. Ensure you are using a concentration that is appropriate for the bacterial species and strain you are working with, typically several-fold higher than the minimum inhibitory concentration (MIC). |
| Lack of G6P in the medium | If G6P is not included in the agar, the UhpT transport system may not be induced, leading to reduced phosphomycin uptake and the potential for apparent resistance. Always supplement your Mueller-Hinton agar with 25 µg/mL of G6P for phosphomycin testing.[5] |
| Extended incubation time | Prolonged incubation can provide more time for spontaneous mutations to occur and for resistant mutants to grow into visible colonies. Adhere to standard incubation times for your specific assay. |
Problem 2: The MIC of phosphomycin for a bacterial strain increases over subsequent experiments.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation | Serial passaging of a bacterial culture in the presence of phosphomycin, even at sub-inhibitory concentrations, can lead to the selection and enrichment of resistant mutants.[6] Avoid repeated exposure of the same bacterial culture to phosphomycin. If serial passaging is necessary for your experimental design, consider using a higher, more selective concentration of the antibiotic or using parallel cultures to monitor for the emergence of resistance. |
| Contamination of the culture | Contamination with a different bacterial species that is inherently more resistant to phosphomycin can lead to an apparent increase in the MIC. Perform a Gram stain and other appropriate identification tests to ensure the purity of your culture. |
| Instability of phosphomycin | Phosphomycin solutions may degrade over time, especially if not stored properly. Prepare fresh phosphomycin stock solutions for each experiment and store them according to the manufacturer's recommendations. |
Quantitative Data Summary
Table 1: In Vitro Mutation Frequencies for Phosphomycin Resistance in E. coli
| Condition | Mutation Frequency | Reference |
| In the absence of G6P | ~10-7 | [1][3] |
| In the presence of G6P | ~10-8 | [1][3] |
Table 2: Biological Fitness Cost of Phosphomycin Resistance Mutations in E. coli
| Mutation Type | Effect on Growth Rate | Reference |
| ptsI, cyaA, glpT, uhpA/T | Decreased growth rate in both laboratory medium and urine | [3] |
| Overexpression of murA | Low fitness cost compared to other resistance mutations | [4] |
Key Experimental Protocols
Protocol 1: Phosphomycin Agar Dilution Susceptibility Testing
This protocol is adapted from CLSI and EUCAST guidelines and is considered the gold standard for determining the MIC of phosphomycin.[5][7]
Materials:
-
Phosphomycin disodium (B8443419) salt powder
-
Mueller-Hinton Agar (MHA) powder
-
Glucose-6-phosphate (G6P) solution
-
Sterile distilled water
-
Sterile petri dishes
-
Sterile tubes for dilutions
-
McFarland 0.5 turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum replicator (optional)
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922)
-
Incubator at 35 ± 2°C
Procedure:
-
Prepare Phosphomycin Stock Solution: On the day of the test, prepare a stock solution of phosphomycin in sterile distilled water.
-
Prepare G6P-Supplemented MHA: Prepare MHA according to the manufacturer's instructions. Autoclave to sterilize and then cool to 45-50°C in a water bath. Add G6P solution to a final concentration of 25 µg/mL.
-
Prepare Phosphomycin-Agar Plates: Create a series of twofold dilutions of the phosphomycin stock solution. For each concentration, add 1 part of the phosphomycin dilution to 9 parts of the molten G6P-supplemented MHA. Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculate Plates: Using a bacterial inoculum replicator or a micropipette, spot 1-10 µL of the standardized bacterial suspension onto the surface of each phosphomycin-agar plate, including a growth control plate with no antibiotic.
-
Incubate: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of phosphomycin that completely inhibits the visible growth of the bacteria.
Protocol 2: Determination of In Vitro Mutation Frequency
This protocol is based on the Luria-Delbrück fluctuation test.[3]
Materials:
-
Liquid culture medium (e.g., Luria-Bertani broth)
-
Agar plates with and without a selective concentration of phosphomycin (supplemented with G6P)
-
Sterile culture tubes
-
Incubator
-
Spreader
Procedure:
-
Prepare Initial Culture: Inoculate a small volume of liquid medium with a single colony of the test bacterium and grow overnight.
-
Prepare Parallel Cultures: Dilute the overnight culture and use it to inoculate a series of parallel, independent cultures (e.g., 20-50 tubes) with a small number of cells (e.g., 100-1000 cells per tube). Grow these cultures to saturation.
-
Determine Total Cell Count: Plate serial dilutions of several of the parallel cultures onto non-selective agar plates to determine the total number of viable cells (Nt).
-
Plate for Resistant Mutants: Plate the entire volume of each of the remaining parallel cultures onto individual selective agar plates containing phosphomycin.
-
Incubate: Incubate all plates until colonies are visible.
-
Count Colonies: Count the number of resistant colonies on each selective plate.
-
Calculate Mutation Frequency: The mutation frequency can be estimated by dividing the median number of resistant mutants by the total number of cells plated.[3]
Visualizations
Caption: Phosphomycin uptake and primary resistance mechanisms.
Caption: Workflow to minimize in vitro resistance development.
Caption: Troubleshooting the appearance of resistant colonies.
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli [frontiersin.org]
- 3. Biological Costs and Mechanisms of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomewide overexpression screen for fosfomycin resistance in Escherichia coli: MurA confers clinical resistance at low fitness cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Resistance Development In Vitro: Adaptive Laboratory Evolution Method (Review) | Borovkova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Phosphomycin Disodium Salt Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of Phosphomycin disodium (B8443419) salt and their detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Phosphomycin disodium salt?
A1: this compound primarily degrades through the hydrolytic cleavage of its epoxide ring. This can occur under acidic, basic, and even neutral conditions, leading to the formation of (1R,2R)-1,2-dihydroxypropylphosphonic acid.[1][2] Further oxidation of this diol can lead to other related substances. Under oxidative stress, more complex degradation pathways involving C-P bond cleavage and coupling reactions have also been observed.[3][4]
Q2: What is the main degradation product of this compound under hydrolytic stress?
A2: The principal degradation product formed during acid and base-catalyzed hydrolysis is (1R,2R)-1,2-dihydroxypropylphosphonic acid . This is a result of the opening of the epoxide ring.[2]
Q3: Are there any known secondary degradation products?
A3: Yes, (1R,2R)-1,2-dihydroxypropylphosphonic acid can be further oxidized to form (R)-1-hydroxy-2-oxopropylphosphonic acid .[5]
Q4: What analytical techniques are most suitable for detecting Phosphomycin and its degradation products?
A4: Due to the high polarity and lack of a strong chromophore in Phosphomycin and its primary degradation products, traditional reversed-phase HPLC with UV detection can be challenging. The most successful methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[6]
-
Ion-pair HPLC with ELSD or MS detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it ideal for identifying and quantifying degradation products, especially at low levels.[7]
Q5: What are the typical stress conditions used in forced degradation studies of this compound?
A5: Forced degradation studies for this compound are typically conducted under the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60°C).[1][8]
-
Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature.[1][8]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 80°C.[1]
-
Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Troubleshooting Guides
HPLC and LC-MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Retention of Phosphomycin and Degradation Products | The analytes are highly polar and have minimal interaction with traditional C18 stationary phases. | * Utilize a HILIC column. Ensure proper column equilibration with a high organic mobile phase. * Employ an ion-pairing reagent in the mobile phase to enhance retention on a C18 column. * Consider a mixed-mode column with both reversed-phase and ion-exchange characteristics. |
| Peak Tailing | Secondary interactions between the phosphonic acid group and active sites on the silica-based column. Insufficient buffering capacity of the mobile phase. | * Use a well-end-capped column or a column with a different stationary phase chemistry (e.g., polymer-based). * Adjust the mobile phase pH to suppress the ionization of the phosphonic acid group (typically lower pH). * Increase the buffer concentration in the mobile phase. |
| Shifting Retention Times | The column is not fully equilibrated, especially with HILIC columns. Mobile phase composition is inconsistent. Temperature fluctuations. | * Ensure a thorough column equilibration protocol is followed before each run. * Prepare fresh mobile phase daily and ensure accurate composition. * Use a column oven to maintain a consistent temperature. |
| Low Sensitivity with UV Detection | Phosphomycin and its primary degradation products lack a significant chromophore. | * Use a universal detector like ELSD, CAD, or a mass spectrometer. * If UV must be used, detect at a low wavelength (e.g., < 210 nm), but be aware of potential interference from mobile phase components and other impurities. |
| Matrix Effects in LC-MS | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analytes. | * Develop a more effective sample clean-up procedure. * Optimize the chromatographic separation to resolve the analytes from interfering matrix components. * Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on Phosphomycin.
Table 1: Summary of Forced Degradation of Phosphomycin Trometamol
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic | 0.5 M HCl | - | - | 17.94 |
| Alkaline | 0.5 M NaOH | - | - | 20.61 |
| Oxidative | 3% H₂O₂ | - | - | 5.34 |
| Thermal | Heat | - | - | 50.00 |
Data adapted from a study on Fosfomycin (B1673569) Trometamol, which is expected to show similar degradation of the fosfomycin moiety.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in water to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1 N NaOH. Dilute to a final concentration of 100 µg/mL with water.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 48 hours. Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with water.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with water.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After exposure, dissolve the powder in water to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and fluorescent light for a period sufficient to meet ICH guidelines. Dissolve the powder in water to a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method.
Protocol 2: HILIC-CAD Analytical Method for Phosphomycin and Degradation Products
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: Charged Aerosol Detector (CAD)
Visualizations
Caption: Workflow for forced degradation and analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. [PDF] A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Overcoming poor solubility of Phosphomycin disodium salt in specific media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the solubility of Phosphomycin disodium (B8443419) salt in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Phosphomycin disodium salt?
A1: this compound is known for its high aqueous solubility.[1][2] It is classified as very soluble in water but has limited solubility in most organic solvents.[3][4] It is sparingly soluble in methanol (B129727) and practically insoluble in ethanol (B145695) and DMSO.[3][4][5]
Q2: I've dissolved this compound in my media, but I see a precipitate forming over time. What is the likely cause?
A2: This is a common issue, especially in complex microbiological or cell culture media. The precipitation is often not due to the salt's inherent insolubility in water but rather a chemical reaction with media components. The most common cause is the interaction of the phosphonate (B1237965) group with divalent cations (e.g., Ca²⁺, Mg²⁺) present in the media, forming insoluble phosphate (B84403) salts.
Q3: Does the pH of the solution affect the solubility and stability of this compound?
A3: Yes. When dissolved in water, this compound creates a basic solution with a pH typically between 8.5 and 10.5.[4][6] The compound is generally stable in neutral and acidic conditions but can undergo hydrolysis in highly alkaline environments.[3] Drastic pH changes in your media upon its addition could contribute to the precipitation of other media components.
Q4: Is there a recommended solvent for preparing a stock solution?
A4: Sterile, purified water is the recommended solvent for preparing high-concentration stock solutions.[7] Given its poor solubility in other common laboratory solvents like ethanol and DMSO, they should be avoided.[3][5]
Q5: Why is Glucose-6-phosphate (G6P) often added to media for Phosphomycin susceptibility testing?
A5: The addition of Glucose-6-phosphate (G6P) is a standard protocol requirement for in vitro susceptibility testing of Phosphomycin.[7] G6P facilitates the active transport of Phosphomycin into the bacterial cell via specific transporters, ensuring more reliable and clinically relevant minimum inhibitory concentration (MIC) results.[7] This is not a solubility issue but a requirement for biological activity in certain assays.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility Classification | Quantitative Data (at room temp.) | Reference(s) |
| Water | Very Soluble | 125 mg/mL to 300 mg/mL (300 g/L) | [3] |
| Methanol | Sparingly Soluble | Data not specified | [3][4][8] |
| Ethanol (95%) | Practically Insoluble | Data not specified | [3][4] |
| DMSO | Insoluble | Data not specified | [5] |
| N,N-dimethylformamide | Moderate Solubility | Lower than aqueous systems | [3][9] |
| Propanol | Poor Dissolution | Data not specified | [3][9] |
| Acetone | Poor Dissolution | Data not specified | [3][9] |
| Cyclohexane | Poor Dissolution | Data not specified | [3][9] |
| Note: In organic solvents, this compound exhibits unusual temperature-dependent behavior, where solubility tends to decrease as temperature increases.[3][9][10] |
Troubleshooting Guide
Issue: Precipitation Observed After Adding this compound to Media
This step-by-step guide will help you diagnose and resolve solubility issues.
Caption: Troubleshooting workflow for Phosphomycin solubility issues.
The Role of Divalent Cations
The primary reason for precipitation in complex media is the chemical interaction between the phosphonate anion of Phosphomycin and free divalent cations.
Caption: Interaction of Phosphomycin with divalent cations leading to precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is adapted from standard methods for antibiotic susceptibility testing.[7]
-
Calculate the Required Mass : On the day of the test, calculate the amount of this compound powder needed. Account for the potency of the powder provided by the manufacturer.
-
Solvent Preparation : Use sterile, purified water as the solvent.
-
Dissolution : Aseptically weigh the calculated powder and add it to the corresponding volume of sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing : Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[4]
-
Sterilization (if required) : If the stock solution needs to be sterile and was not prepared from sterile components, filter it through a 0.22 µm syringe filter.
-
Storage : For optimal stability, prepare stock solutions fresh for each experiment.[11] If short-term storage is necessary, aliquot into single-use tubes and store at -20°C or -80°C for no longer than one month.[5] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: pH Adjustment to Prevent Precipitation
If the addition of this compound causes the pH of your media to rise significantly, leading to precipitation of other components, this protocol can be used.
-
Prepare Media : Prepare your experimental medium (e.g., Mueller-Hinton Broth, DMEM) as usual.
-
Prepare Phosphomycin Solution : Prepare a concentrated stock solution of this compound in sterile water as described in Protocol 1.
-
Initial pH Measurement : Measure the pH of your bulk media before adding the antibiotic.
-
Add Antibiotic : Add the required volume of the Phosphomycin stock solution to your media to reach the final desired concentration. Mix well.
-
Final pH Measurement : Immediately measure the pH of the final solution.
-
Adjust pH : If the pH has increased above the desired range (e.g., > 7.6 for most cell culture), carefully adjust it back down.
-
Use a sterile, dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Add the acid dropwise while gently stirring the medium.
-
Monitor the pH continuously until it returns to the target range (e.g., 7.2 - 7.4).
-
-
Final Check : Once the pH is stabilized, the solution can be used for your experiment. Observe for any precipitate formation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]
- 4. drugfuture.com [drugfuture.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rpicorp.com [rpicorp.com]
- 7. benchchem.com [benchchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Issues with Phosphomycin disodium salt in automated susceptibility testing systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phosphomycin (B3326514) disodium (B8443419) salt in automated susceptibility testing (AST) systems.
Frequently Asked Questions (FAQs)
Q1: Why are there discrepancies between phosphomycin susceptibility results from automated systems and the reference agar (B569324) dilution method?
A1: Automated susceptibility testing systems often show poor correlation with the reference agar dilution (AD) method for phosphomycin.[1][2][3] Studies have reported low categorical agreement (CA) and high rates of false-resistant (major errors, ME) and false-susceptible (very major errors, VME) results.[1][2][3][4] This discrepancy is particularly prominent for Enterobacterales other than E. coli.[4][5] The primary reason for these inaccuracies is often related to the lack of or inadequate supplementation with glucose-6-phosphate (G6P) in the testing media of some automated systems.[6][7][8][9] G6P is crucial for inducing the UhpT transporter, a primary pathway for phosphomycin to enter the bacterial cell.[10][11][12]
Q2: What is the role of Glucose-6-Phosphate (G6P) in phosphomycin susceptibility testing?
A2: Glucose-6-Phosphate (G6P) is a critical supplement in Mueller-Hinton media for phosphomycin susceptibility testing as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8] Phosphomycin enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[10][11][13] The expression of the UhpT transporter is induced by G6P.[10][12] In the absence of G6P, the UhpT transporter may not be sufficiently expressed, leading to reduced uptake of phosphomycin and falsely elevated minimum inhibitory concentration (MIC) values, which can be misinterpreted as resistance.[12][14]
Q3: Are there specific automated systems that have known issues with phosphomycin testing?
A3: Yes, several studies have evaluated the performance of common automated systems with phosphomycin. For instance, studies on the BD Phoenix and MicroScan WalkAway Plus systems have shown poor performance for Enterobacterales, with low categorical agreement and high error rates compared to the agar dilution reference method.[1][2][3] The Vitek 2 system has shown promise for E. coli but may have questionable reliability for other pathogens like K. pneumoniae due to high error rates.[15][16][17] It is crucial to be aware of the limitations of the specific automated system being used in your laboratory.
Q4: What are the underlying mechanisms of phosphomycin resistance that can affect susceptibility testing?
A4: The primary mechanism of acquired resistance to phosphomycin is the impairment of its transport into the bacterial cell.[10][11][18] This occurs through mutations in the genes encoding the GlpT and UhpT transporters.[10][13] These mutations prevent the antibiotic from reaching its target, the MurA enzyme, which is involved in the initial step of peptidoglycan biosynthesis.[10][11] This resistance mechanism can lead to phenomena such as "trailing growth" in broth microdilution or the appearance of inner colonies within the zone of inhibition in disk diffusion assays, making interpretation of results challenging.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Phosphomycin MICs from Automated Systems
Possible Cause: Insufficient induction of the UhpT transporter due to lack of G6P supplementation in the system's methodology.
Troubleshooting Steps:
-
Verify G6P Supplementation: Consult the manufacturer's documentation for your specific automated system and test cards/panels to confirm if and at what concentration G6P is included.
-
Confirm with a Reference Method: If you suspect inaccurate results, especially for non-E. coli Enterobacterales, confirm the findings using the reference agar dilution method with appropriate G6P supplementation (25 µg/mL).[8][9]
-
Consult Manufacturer's Technical Support: Contact the manufacturer of the automated system to inquire about their specific recommendations and known limitations for phosphomycin testing.
Issue 2: "Trailing Growth" Observed in Broth Microdilution Assays
Possible Cause: This phenomenon, where reduced but persistent growth is seen in wells with phosphomycin concentrations above the true MIC, is often due to the emergence of resistant subpopulations with mutations in phosphomycin transporter genes.[12]
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland turbidity standard to minimize the presence of pre-existing resistant mutants.[6]
-
Adhere to Recommended Incubation Times: Avoid prolonged incubation periods, as this can exacerbate the trailing effect. Read the MIC at the recommended time point (typically 16-20 hours).[12]
-
Visual Inspection: When reading the MIC, consider the lowest concentration that shows significant inhibition of growth, even if faint turbidity is present in subsequent wells.
Issue 3: Presence of Inner Colonies in Disk Diffusion or Gradient Strip Assays
Possible Cause: Similar to trailing growth, the appearance of colonies within the zone of inhibition can be due to spontaneous mutations leading to resistance.[12]
Troubleshooting Steps:
-
Check for Culture Purity: Subculture the inner colonies to ensure they are not contaminants.
-
Follow Interpretive Guidelines: Adhere strictly to CLSI or EUCAST guidelines for interpreting zones of inhibition, which may provide specific instructions on how to handle inner colonies.
-
Consider an Alternative Method: If interpretation remains ambiguous, consider confirming the result with the agar dilution method.
Data Presentation
The following tables summarize the performance of various automated susceptibility testing systems for phosphomycin compared to the reference agar dilution method, as reported in published studies.
Table 1: Performance of BD Phoenix System for Phosphomycin Susceptibility Testing of Enterobacterales
| Performance Metric | Reported Value | Reference |
| Categorical Agreement (CA) | 69% | [1][2][3] |
| Very Major Errors (VME) | 49.1% | [1][2] |
| Major Errors (ME) | 6.9% | [1][2] |
Table 2: Performance of MicroScan WalkAway Plus System for Phosphomycin Susceptibility Testing of Enterobacterales
| Performance Metric | Reported Value | Reference |
| Categorical Agreement (CA) | 72% | [1][2] |
| Very Major Errors (VME) | 56.2% | [1][2] |
| Major Errors (ME) | 3.7% | [1][2] |
Table 3: Performance of Vitek 2 System for Phosphomycin Susceptibility Testing
| Organism | Categorical Agreement (CA) | Essential Agreement (EA) | Major Error (ME) Rate | Very Major Error (VME) Rate | Reference |
| Escherichia coli | 100% | 100% | 0% | 0% | [16] |
| Klebsiella pneumoniae | 95.5% | 94.4% | 18% | 0% | [16] |
Note: Performance metrics can vary between studies and are dependent on the specific bacterial isolates tested.
Experimental Protocols
Reference Method: Agar Dilution for Phosphomycin Susceptibility Testing
This protocol is based on guidelines from CLSI and EUCAST.
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of phosphomycin disodium salt to achieve the desired final concentrations (typically serial twofold dilutions, e.g., 0.25 to 256 µg/mL). Aseptically add a stock solution of Glucose-6-Phosphate to a final concentration of 25 µg/mL. Pour the agar into sterile petri dishes and allow to solidify.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, pick several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates, including a growth control plate without phosphomycin.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.
Visualizations
Caption: Phosphomycin uptake pathways and mechanisms of resistance.
Caption: Troubleshooting workflow for inconsistent phosphomycin results.
References
- 1. mdpi.com [mdpi.com]
- 2. Performance Evaluation of BD Phoenix and MicroScan WalkAway Plus for Determination of Fosfomycin Susceptibility in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szu.gov.cz [szu.gov.cz]
- 7. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mjima.org [mjima.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
Technical Support Center: Phosphomycin Disodium Salt and Glucose-6-Phosphate Interactions in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of phosphomycin (B3326514) disodium (B8443419) salt, focusing on the critical role of glucose-6-phosphate (G6P) in its uptake by bacteria. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phosphomycin uptake in bacteria?
A1: Phosphomycin is a small, hydrophilic antibiotic that requires active transport to enter the bacterial cell. It primarily utilizes two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][2][3] Phosphomycin's structural similarity to glycerol-3-phosphate and G6P allows it to be recognized and transported by these permeases.[4]
Q2: What is the role of glucose-6-phosphate (G6P) in phosphomycin susceptibility testing?
A2: Glucose-6-phosphate (G6P) is a crucial supplement in phosphomycin susceptibility testing media because it induces the expression of the UhpT transporter system in many bacteria, particularly in the family Enterobacteriaceae.[1][5] This induction leads to increased uptake of phosphomycin, resulting in a more accurate reflection of the antibiotic's in vivo efficacy. Without G6P, the expression of UhpT may be insufficient, leading to falsely elevated minimum inhibitory concentration (MIC) values and a misinterpretation of resistance.[6][7]
Q3: Is G6P supplementation necessary for all bacterial species when testing phosphomycin susceptibility?
A3: No, the necessity of G6P supplementation is species-dependent. While it is essential for many Enterobacteriaceae like E. coli and Klebsiella spp. that possess the G6P-inducible UhpT system, other bacteria lack this transporter.[5][6] For instance, Pseudomonas aeruginosa does not have a UhpT system and relies solely on the GlpT transporter for phosphomycin uptake.[6][8] In such cases, the addition of G6P will not enhance phosphomycin's activity. Interestingly, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing phosphomycin's activity.[8][9]
Q4: What are the recommended concentrations of G6P for phosphomycin susceptibility testing?
A4: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standardized concentration of 25 µg/mL (or 25 mg/L) of G6P for agar (B569324) and broth dilution methods.[10][11] For disk diffusion tests, disks are typically impregnated with 200 µg of phosphomycin and 50 µg of G6P.[11] Adherence to these standardized concentrations is critical for inter-laboratory reproducibility of results.
Q5: Can mutations in the GlpT or UhpT transporter systems lead to phosphomycin resistance?
A5: Yes, mutations that lead to the loss of function of either the GlpT or UhpT transporters are a common mechanism of phosphomycin resistance.[2][3] Inactivation of these transport systems prevents the antibiotic from reaching its intracellular target, the MurA enzyme, which is involved in peptidoglycan synthesis.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Phosphomycin MIC in E. coli Despite G6P Supplementation | 1. Mutation in the uhpT gene or its regulatory elements (uhpA, uhpB, uhpC): The UhpT transporter may be non-functional or its expression is not induced by G6P.2. Mutation in the glpT gene: If the GlpT transporter is also non-functional, the bacterium has lost its primary means of phosphomycin uptake.3. Mutations in global regulatory systems: Mutations in genes like cyaA or ptsI can lead to low levels of cyclic AMP (cAMP), which is required for the full expression of both glpT and uhpT.[12]4. Presence of a phosphomycin-modifying enzyme: Some bacteria may possess enzymes (e.g., FosA, FosB, FosX) that inactivate the antibiotic. | 1. Sequence the uhp and glpT loci: Check for mutations that could lead to a loss of function.2. Perform a complementation assay: Introduce a functional copy of the suspected mutated gene to see if susceptibility is restored.3. Measure intracellular cAMP levels: Assess whether the global regulatory network is functioning correctly.4. Screen for known phosphomycin resistance genes using PCR or whole-genome sequencing. |
| No Difference in Phosphomycin MIC With and Without G6P for a Specific Isolate | 1. Bacterial species lacks the UhpT system: As seen in P. aeruginosa, G6P will have no effect.[6][8]2. Constitutive expression of GlpT: The bacterium may be relying solely on a highly active GlpT transporter, making the contribution of an induced UhpT negligible.3. Pre-existing mutation in the UhpT system: The isolate may already have a non-functional UhpT transporter. | 1. Confirm the bacterial species identification. 2. Investigate the genetic background of the isolate: Check for the presence and integrity of the uhp gene cluster.3. Perform a growth assay on minimal media with G6P as the sole carbon source: A lack of growth would suggest a defective UhpT system.[5] |
| G6P Appears to Antagonize Phosphomycin Activity | 1. Species-specific metabolic effects: In some bacteria, such as S. maltophilia, G6P can have an antagonistic effect on phosphomycin activity through mechanisms that are not fully understood but may be related to alterations in the central carbon metabolism.[8][9] | 1. Consult the literature for known effects of G6P on phosphomycin activity in the specific bacterial species you are studying. 2. Consider alternative inducers or conditions if attempting to potentiate phosphomycin activity. |
| High Variability in MIC Results Between Experiments | 1. Inconsistent G6P concentration: Incorrect preparation of G6P stock solutions or media.2. Degradation of G6P: Improper storage of G6P solutions.3. Variability in inoculum preparation: Inconsistent bacterial density can affect MIC results.4. Reading of endpoints: Subjectivity in determining the point of complete growth inhibition, especially with the presence of trailing endpoints or resistant subpopulations. | 1. Ensure accurate preparation and final concentration of G6P in the media. 2. Prepare fresh G6P solutions for each experiment and store them properly. 3. Strictly adhere to standardized protocols for inoculum preparation (e.g., McFarland standards). 4. Establish clear and consistent criteria for reading MIC endpoints. |
Quantitative Data Summary
The following table summarizes the effect of Glucose-6-Phosphate (G6P) on the Minimum Inhibitory Concentration (MIC) of phosphomycin against various bacterial species as reported in the literature.
| Bacterial Species | Condition | Phosphomycin MIC (µg/mL) | Reference(s) |
| Escherichia coli | Without G6P | >64 | [13] |
| With G6P (25 µg/mL) | 2 | [13] | |
| Staphylococcus aureus | Without G6P | - | - |
| With G6P (25 µg/mL) | 0.5 | [3] | |
| Pseudomonas aeruginosa | With G6P (25 µg/mL) | 8 to >1024 | [3][8] |
| Stenotrophomonas maltophilia | Without G6P | Lower MIC | [8][9] |
| With G6P (25 µg/mL) | Higher MIC (antagonism) | [8][9] | |
| E. coli ΔuhpT mutant | With G6P (25 µg/mL) | 32 | [3] |
| E. coli ΔglpT mutant | With G6P (25 µg/mL) | 2 | [3] |
| S. aureus ΔuhpT mutant | With G6P (25 µg/mL) | 32 | [3] |
| S. aureus ΔglpT mutant | With G6P (25 µg/mL) | 4 | [3] |
Detailed Experimental Protocols
Protocol for Phosphomycin Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Phosphomycin disodium salt powder
-
Mueller-Hinton Agar (MHA)
-
Glucose-6-Phosphate (G6P)
-
Sterile distilled water
-
Sterile Petri dishes
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Inoculum replicating apparatus (optional)
-
Incubator (35 ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922)
Procedure:
-
Preparation of Media:
-
Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
Prepare a sterile stock solution of G6P (e.g., 2.5 mg/mL in sterile distilled water).
-
Add the G6P stock solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix well.
-
-
Preparation of Phosphomycin Plates:
-
Prepare a stock solution of phosphomycin in sterile distilled water (e.g., 1280 µg/mL).
-
Perform serial twofold dilutions of the phosphomycin stock solution to create a range of concentrations.
-
For each concentration, add 1 part of the phosphomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles.
-
Pour the agar into sterile Petri dishes to a uniform depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. The plates can be stored at 2-8°C for up to 7 days.
-
Prepare a growth control plate containing MHA with G6P but no phosphomycin.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum-replicating apparatus or a calibrated loop, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates, starting with the growth control plate and proceeding from the lowest to the highest phosphomycin concentration.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth. A faint haze or a single colony should be disregarded.
-
Protocol for Phosphomycin Uptake Assay
This is a generalized protocol for a phosphomycin uptake assay. The specific details may need to be optimized for the bacterial species and equipment used.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB broth, M9 minimal medium)
-
This compound
-
Glucose-6-Phosphate (G6P)
-
Radiolabeled phosphomycin (e.g., ³²P-phosphomycin) or a suitable method for non-radioactive detection (e.g., LC-MS/MS)
-
Washing buffer (e.g., ice-cold phosphate-buffered saline (PBS))
-
Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)
-
Scintillation counter (for radioactive assays) or LC-MS/MS instrument
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain overnight in the appropriate medium at the optimal temperature with shaking.
-
Inoculate a fresh culture with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Grow the culture to the mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).
-
If investigating the effect of G6P, split the culture into two. To one, add G6P to a final concentration of 25 µg/mL and incubate for a further 30-60 minutes to induce the UhpT transporter. The other culture will serve as the uninduced control.
-
-
Uptake Assay:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with an appropriate buffer (e.g., M9 salts) to remove any residual medium.
-
Resuspend the cells in the assay buffer to a final OD₆₀₀ of ~1.0.
-
Initiate the uptake reaction by adding radiolabeled or unlabeled phosphomycin to a final concentration relevant to your experiment (e.g., at or below the MIC).
-
At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), take aliquots of the cell suspension.
-
-
Stopping the Uptake and Washing:
-
Immediately filter the aliquot through a membrane filter under vacuum.
-
Rapidly wash the filter with 3-5 volumes of ice-cold washing buffer to remove any extracellular phosphomycin.
-
-
Quantification of Intracellular Phosphomycin:
-
For radioactive assay: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For non-radioactive assay (LC-MS/MS): Resuspend the cells from the filter in a suitable solvent for cell lysis and extraction of intracellular metabolites. Process the sample for analysis by LC-MS/MS to quantify the intracellular concentration of phosphomycin.
-
-
Data Analysis:
-
Normalize the amount of intracellular phosphomycin to the total amount of protein or the number of cells in each aliquot.
-
Plot the intracellular phosphomycin concentration over time to determine the rate of uptake.
-
Compare the uptake rates between the G6P-induced and uninduced cells.
-
Visualizations
Caption: Phosphomycin uptake pathway in bacteria.
Caption: Troubleshooting workflow for high phosphomycin MIC.
References
- 1. benchchem.com [benchchem.com]
- 2. EUCAST: Fosfomycin - revised MIC distributions and ECOFFs [eucast.org]
- 3. jmilabs.com [jmilabs.com]
- 4. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: EUCAST public consultation on breakpoints for intravenous use of fosfomycin. [eucast.org]
- 6. benchchem.com [benchchem.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Fosfomycin susceptibility of urinary Escherichia coli isolates producing extended-spectrum beta-lactamase according to CLSI and EUCAST recommendations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. <i>In vitro</i> activity of fosfomycin against multidrug-resistant urinary and nonurinary gram-negative isolates [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Phosphomycin Disodium Salt and Fosfomycin Trometamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two common salt forms of the antibiotic fosfomycin (B1673569): Phosphomycin disodium (B8443419) salt and Fosfomycin trometamol. The information presented is supported by established experimental data and protocols to aid in research and development decisions.
Executive Summary
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. It is available in different salt formulations, primarily the disodium salt for intravenous administration and the trometamol salt for oral use. While these salts exhibit different pharmacokinetic profiles in vivo, their in vitro antibacterial efficacy is directly comparable. The active moiety is the fosfomycin molecule itself, and when equimolar concentrations of the active drug are tested, both salts demonstrate equivalent inhibitory and bactericidal activity against susceptible organisms. For in vitro susceptibility testing, the disodium salt is frequently used to prepare stock solutions due to its high water solubility.
Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for fosfomycin against key bacterial pathogens. It is important to note that in vitro susceptibility testing results are generally reported for "fosfomycin" without specifying the salt form, as the activity is attributed to the fosfomycin molecule. The data presented is a compilation from various studies and represents the typical MIC values observed.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Susceptibility |
| Escherichia coli | 0.5 - 2 | 1 - 32 | Generally Highly Susceptible |
| Klebsiella pneumoniae | 8 - 32 | 64 - >256 | Susceptibility can be variable |
| Pseudomonas aeruginosa | 16 - 64 | 128 - >256 | Variable; often higher MICs |
| Staphylococcus aureus (MSSA/MRSA) | 0.5 - 4 | 8 - 64 | Generally Susceptible |
| Enterococcus faecalis (VRE) | 16 - 64 | 64 - 128 | Susceptible to Intermediate |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Accurate determination of fosfomycin's in vitro efficacy relies on standardized methodologies. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The agar (B569324) dilution method is the reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for fosfomycin susceptibility testing.
1. Preparation of Media and Reagents:
-
Mueller-Hinton Agar (MHA): Prepare according to the manufacturer's instructions.
-
Fosfomycin Stock Solution: Prepare a stock solution of Fosfomycin disodium salt in sterile distilled water. The concentration should be adjusted based on the potency of the powder.
-
Glucose-6-Phosphate (G6P) Solution: A sterile stock solution of G6P is required. Supplementation with G6P is crucial as it induces the hexose (B10828440) monophosphate transport system, a primary route of fosfomycin entry into the bacterial cell. The final concentration of G6P in the agar should be 25 µg/mL.
2. Preparation of Agar Plates:
-
Aseptically add the G6P solution to the molten MHA after it has cooled to 48-50°C.
-
Prepare a series of twofold dilutions of the fosfomycin stock solution.
-
Add the appropriate volume of each fosfomycin dilution to aliquots of the G6P-supplemented MHA to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
4. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Include a growth control plate (no antibiotic) and a sterility control plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation:
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test.
1. Subculturing:
-
From the clear wells or areas of no growth on the MIC plates (at and above the MIC), take a standardized volume (e.g., 10 µL) of the inoculum.
-
Spread the inoculum onto a fresh, antibiotic-free agar plate.
2. Incubation:
-
Incubate the subculture plates at 35 ± 2°C for 18-24 hours.
3. Interpretation:
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Fosfomycin's Mechanism of Action
Fosfomycin exerts its bactericidal effect by inhibiting the enzyme MurA, which is essential for the first step in peptidoglycan synthesis in the bacterial cytoplasm. This action prevents the formation of the bacterial cell wall, leading to cell lysis.
Caption: Fosfomycin inhibits bacterial cell wall synthesis by targeting the MurA enzyme.
Experimental Workflow for MIC/MBC Determination
The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory and Bactericidal Concentrations of fosfomycin.
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
In vitro synergistic effect of Phosphomycin disodium salt with beta-lactam antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic effects of phosphomycin (B3326514) disodium (B8443419) salt when combined with β-lactam antibiotics. The following sections detail the enhanced antibacterial efficacy observed in various studies, present the quantitative data in structured tables, and outline the experimental protocols utilized to determine these synergistic interactions.
Phosphomycin and β-lactam antibiotics represent two distinct classes of cell wall synthesis inhibitors. Phosphomycin acts at an early stage, inhibiting the enzyme MurA, which is crucial for peptidoglycan synthesis.[1] In contrast, β-lactams interfere with the final steps of peptidoglycan cross-linking by binding to penicillin-binding proteins (PBPs).[2] The combination of these two antibiotic classes has demonstrated significant synergistic and additive effects against a range of Gram-negative and Gram-positive bacteria, including multi-drug resistant (MDR) strains.[3][4][5] This synergy suggests that β-lactams may be the preferred partner for phosphomycin combination therapy.[3][4][5]
Quantitative Analysis of Synergistic Effects
The synergy between phosphomycin and β-lactam antibiotics has been quantified in numerous studies, primarily through the calculation of the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 is indicative of synergy, >0.5 to ≤1.0 suggests an additive effect, >1.0 to ≤4.0 indicates indifference, and an FICI of >4.0 signifies antagonism.[3][5][6][7]
Synergy Against Gram-Negative Isolates
A study conducted in a UK teaching hospital evaluated the in vitro activity of phosphomycin in combination with various antibiotics against 30 multi-drug resistant Gram-negative bloodstream infection isolates. The results highlighted a notable synergistic relationship with β-lactam antibiotics.[3][4][5]
| Phosphomycin + β-Lactam Combination | Synergy Rate (%) | Additive Effect Rate (%) |
| Piperacillin/Tazobactam | 33% (10/30) | Not Specified |
| Ceftazidime/Avibactam | 30% (10/30) | Not Specified |
| Temocillin | 27% (8/30) | Not Specified |
| Aztreonam | Not Specified | 87% (26/30) |
| Meropenem | Not Specified | 83% (25/30) |
Data sourced from a study on Gram-negative bloodstream infection isolates.[3][4][5]
Notably, no antagonism was observed with any of the tested antibiotic combinations.[3][4][5]
Synergy Against Staphylococci and Pseudomonas aeruginosa
Further studies have demonstrated the synergistic potential of phosphomycin and β-lactams against staphylococci and Pseudomonas aeruginosa. For methicillin-resistant Staphylococcus aureus (MRSA), synergy or partial synergy was observed in 90% of isolates when phosphomycin was combined with nafcillin (B1677895) and cefotaxime.[8] Against P. aeruginosa, phosphomycin showed synergy with ticarcillin, piperacillin, azlocillin, ceftazidime, aztreonam, and imipenem (B608078) in 31% to 61% of isolates.[8]
Experimental Protocols
The determination of synergistic activity between phosphomycin and β-lactam antibiotics relies on established in vitro methods. The two most common techniques are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of phosphomycin disodium salt and the selected β-lactam antibiotic are prepared and serially diluted. For phosphomycin, the broth is supplemented with 25 µg/mL of glucose-6-phosphate.[1]
-
Microtiter Plate Setup: A 96-well microtiter plate is used. The first antibiotic (e.g., phosphomycin) is serially diluted along the x-axis, while the second antibiotic (e.g., a β-lactam) is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[9]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[6][7]
Time-Kill Curve Analysis
Time-kill curve analysis assesses the bactericidal activity of antimicrobial agents over time.
Methodology:
-
Preparation of Cultures: A bacterial culture is grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., approximately 10^6 CFU/mL) in a suitable broth medium.[10]
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., 0.5x MIC, 1x MIC).
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar (B569324) plates.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[10][11]
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying biological interactions, the following diagrams are provided.
Caption: Workflow for determining in vitro antibiotic synergy.
Caption: Mechanism of synergistic action of Phosphomycin and β-lactams.
References
- 1. jmilabs.com [jmilabs.com]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Phosphomycin Disodium Salt: A Novel LC-MS/MS Method vs. Traditional UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Phosphomycin (B3326514) disodium (B8443419) salt, a critical antibiotic in the fight against multidrug-resistant bacteria, is paramount for ensuring pharmaceutical quality and therapeutic efficacy. This guide provides a detailed comparison of a modern, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a traditional, more accessible UV-Vis Spectrophotometric method for the quantification of this compound. The information presented herein is supported by experimental data to aid researchers and drug development professionals in selecting the most suitable analytical methodology for their specific needs.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the novel LC-MS/MS method and the traditional UV-Vis Spectrophotometric method, demonstrating the superior sensitivity and broader dynamic range of the LC-MS/MS approach.
| Validation Parameter | Novel LC-MS/MS Method with HILIC | Traditional UV-Vis Spectrophotometric Method |
| Linearity (Range) | 5 - 2000 µg/mL | 30 - 70 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | 0.9946[1] |
| Accuracy (% Recovery) | +3.9% to -1.2% | 98.12% - 99.61%[2] |
| Precision (% RSD) | ||
| - Intraday | ±2.0% to ±8.2%[3] | < 2%[1] |
| - Interday | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Limit of Detection (LOD) | Not explicitly stated in the provided results | 1.37 µg/mL[1] |
| Limit of Quantitation (LOQ) | 5 µg/mL[3] | 4.16 µg/mL[1] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interference from other UV-absorbing compounds) |
| Run Time | ~ 3 - 6 minutes | ~ 6 minutes[1] |
Experimental Protocols
Detailed methodologies for both the novel LC-MS/MS and traditional UV-Vis spectrophotometric methods are provided below to facilitate replication and a comprehensive understanding of the validation process.
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with HILIC
This method offers high sensitivity and selectivity for the quantification of Phosphomycin disodium salt in various biological matrices.
1. Sample Preparation (Dried Plasma Spot Elution):
-
A 3 mm sub-punch of a dried plasma spot is placed into a clean microcentrifuge tube.
-
100 µL of an internal standard solution (e.g., ethylphosphonic acid in 75:25 acetonitrile:water) is added.
-
The tube is vortexed for 10 minutes.
-
The supernatant is then transferred to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A system capable of high-pressure gradient elution.
-
Column: A Hydrophilic Interaction Chromatography (HILIC) column (e.g., SeQuant zic-HILIC, 2.1 x 50 mm, 5.0 μm) is used.[3]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in water.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to elute the polar phosphomycin.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): The transition of the precursor ion to a specific product ion for both phosphomycin and the internal standard is monitored for quantification.
Traditional Method: UV-Vis Spectrophotometry
This method is a simpler, more accessible technique suitable for the quantification of this compound in bulk and pharmaceutical dosage forms. A pre-chromatographic derivatization is required to form a chromophore that can be detected by a UV-Vis spectrophotometer.[2]
1. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve approximately 3000 mg of Phosphomycin Trometamol in a 100 mL volumetric flask using a 10% hydroalcoholic solution to achieve a final concentration of 30 mg/mL.[2]
-
Further dilute this stock solution to prepare a working solution of 50 µg/mL.[2]
2. Derivatization:
-
An ion-pair complex is formed using an acidic dye like methyl orange in the presence of a pH 6.0 phthalate (B1215562) buffer.[2]
-
The resulting yellow ion-pair complex is extracted with chloroform.[2]
-
The complex is then further extracted with an aqueous solution of 0.01M HCl.[2]
3. Spectrophotometric Measurement:
-
Spectrophotometer: A double beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan the derivatized sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For the methyl orange complex, the analyte peak is detected at 507 nm.[1]
-
Calibration Curve: Prepare a series of dilutions from the working standard solution within the linear range (e.g., 30 to 70 µg/mL).[1] Measure the absorbance of each dilution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution with the same derivatization procedure, measure its absorbance at the λmax, and determine the concentration from the calibration curve.
Visualizing the Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the experimental workflows for both the novel LC-MS/MS and traditional UV-Vis spectrophotometric methods.
Caption: Experimental workflow for the novel LC-MS/MS method.
Caption: Experimental workflow for the traditional UV-Vis method.
References
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Fosfomycin Cross-Resistance
For Immediate Release
In an era where multidrug-resistant organisms pose a significant threat to global health, the strategic selection of antibiotics is paramount. This guide provides an objective comparison of fosfomycin's cross-resistance profile with other major antibiotic classes, supported by experimental data. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuances of cross-resistance, offering insights into the underlying mechanisms and practical experimental approaches.
Understanding Fosfomycin's Unique Position
Fosfomycin (B1673569) stands apart from many other antibiotics due to its unique chemical structure and mechanism of action. It inhibits the initial step in bacterial cell wall synthesis by inactivating the MurA enzyme.[1] This distinct mode of action is the primary reason for its generally low level of cross-resistance with other antibiotic classes that target different cellular pathways.[1] However, the emergence of plasmid-mediated resistance mechanisms has introduced complexities to this landscape, leading to instances of co-resistance.
Quantitative Analysis of Cross-Resistance
The following tables summarize the minimum inhibitory concentration (MIC) data for fosfomycin against bacterial isolates with characterized resistance to other antibiotic classes. These data are crucial for understanding the potential for cross-resistance in clinical and research settings.
Table 1: Fosfomycin Susceptibility in β-Lactam-Resistant Enterobacteriaceae
| Bacterial Isolate Category | Fosfomycin MIC₅₀ (µg/mL) | Fosfomycin MIC₉₀ (µg/mL) | Fosfomycin Resistance Rate (%) | Reference |
| ESBL-producing E. coli | ||||
| Study A | 1 | 64 | 15.3 | [2] |
| Study B | 2 | 32 | 2.6 | [3] |
| Study C | 1 | 8 | 18.2 (CTX-M producers) | [2] |
| Non-ESBL-producing E. coli | ||||
| Study A | - | - | 3.5 - 5.53 | [2] |
| Study B | - | - | 8.1 (non-CTX-M producers) | [2] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | ||||
| K. pneumoniae | - | - | 19.6 | [4] |
| Mixed CRE | - | - | 12.3 | [5] |
Table 2: Fosfomycin Susceptibility in Fluoroquinolone-Resistant Escherichia coli
| Bacterial Isolate Category | Fosfomycin MIC₅₀ (µg/mL) | Fosfomycin MIC₉₀ (µg/mL) | Fosfomycin Susceptibility Rate (%) | Reference |
| Ciprofloxacin-Resistant E. coli | ||||
| Study D | - | 16 | 99.7 | [1] |
| Study E | 0.5 | 4 | 94.4 | [2] |
| Study F | - | - | 98.7 | [6] |
| Ciprofloxacin-Susceptible E. coli | ||||
| Study D | - | 16 | 99.7 | [1] |
| Study E | 0.5 | 4 | 75 | [2] |
| Study F | - | - | 98.7 | [6] |
Table 3: Fosfomycin Susceptibility in Aminoglycoside-Resistant Klebsiella pneumoniae
| Bacterial Isolate Category | Fosfomycin MIC (µg/mL) | Fosfomycin Susceptibility Rate (%) | Reference |
| Gentamicin-Resistant K. pneumoniae | |||
| Study G | >32 (for some strains) | - | [1] |
| Amikacin-Resistant K. pneumoniae | |||
| Study H | - | 74.3 | [4] |
| Study I | - | - | [6] |
Key Experimental Protocols
Accurate assessment of cross-resistance relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments in this field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
The agar dilution method is the gold standard for determining the MIC of fosfomycin.
1. Preparation of Fosfomycin Stock Solution:
- On the day of the test, prepare a stock solution of fosfomycin from a powder of known potency.
- Dissolve the powder in sterile distilled water to a concentration of 1280 µg/mL.
2. Preparation of Agar Plates:
- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 45-50°C in a water bath.
- Supplement the MHA with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL. G6P induces the UhpT hexose (B10828440) phosphate (B84403) transport system, which is a primary route of fosfomycin entry into the bacterial cell.
- Prepare a series of twofold dilutions of the fosfomycin stock solution.
- Add 1 part of each fosfomycin dilution to 9 parts of the molten MHA to achieve the final desired concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar).
- Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Inoculation and Incubation:
- Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspension.
- Include a growth control plate (MHA with G6P but no fosfomycin) and a sterility control plate (uninoculated MHA with G6P and fosfomycin).
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Protocol 2: Molecular Detection of Co-localized Resistance Genes on Plasmids
This protocol outlines a general workflow for identifying the genetic basis of co-resistance.
1. Plasmid DNA Extraction:
- Culture the bacterial isolate of interest overnight in an appropriate broth medium.
- Extract plasmid DNA using a commercial plasmid miniprep kit according to the manufacturer's instructions.
2. PCR Screening for Resistance Genes:
- Perform polymerase chain reaction (PCR) using specific primers for the fosfomycin resistance gene of interest (e.g., fosA3) and for resistance genes of other antibiotic classes (e.g., blaCTX-M for extended-spectrum β-lactamases, rmtB for aminoglycoside resistance).
- Use appropriate positive and negative controls for each PCR reaction.
3. Gel Electrophoresis:
- Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence of amplicons of the expected size.
4. Conjugation Experiment (to confirm plasmid transfer):
- Perform a conjugation experiment by mixing the donor (resistant) strain with a suitable recipient strain (e.g., E. coli J53, which is azide-resistant and susceptible to the antibiotics ).
- Plate the conjugation mixture on selective agar containing sodium azide (B81097) and the antibiotics for which resistance is being tested to select for transconjugants.
5. Analysis of Transconjugants:
- Confirm the identity of the transconjugants.
- Perform PCR on the transconjugants to verify the co-transfer of the fosfomycin resistance gene and the other resistance genes.
6. (Optional) Plasmid Sequencing:
- For a more detailed analysis, sequence the extracted plasmid DNA to identify the genetic arrangement of the resistance genes and surrounding mobile genetic elements.
Visualizing the Mechanisms and Workflows
To better illustrate the complex relationships and processes involved in fosfomycin cross-resistance, the following diagrams have been generated using Graphviz.
Caption: Co-localization of resistance genes on a single plasmid.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
While fosfomycin's unique mechanism of action generally prevents classical cross-resistance, the co-localization of resistance genes on mobile genetic elements, particularly plasmids, is a significant driver of co-resistance. This is most evident with β-lactams, where the presence of genes like fosA3 on the same plasmids as ESBL or carbapenemase genes is increasingly reported.[2][3][7] The association with aminoglycoside and fluoroquinolone resistance is also observed, often linked to the same plasmid-mediated mechanisms.[7]
For researchers and drug development professionals, it is crucial to move beyond the assumption of no cross-resistance and to employ robust susceptibility testing and molecular analysis to understand the local and specific resistance patterns. The experimental protocols and data presented in this guide provide a framework for these investigations, ultimately aiding in the informed use of fosfomycin and the development of strategies to combat multidrug-resistant pathogens.
References
- 1. Efficacy of Fosfomycin and Its Combination With Aminoglycosides in an Experimental Sepsis Model by Carbapenemase-Producing Klebsiella pneumoniae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dissemination of the Fosfomycin Resistance Gene fosA3 with CTX-M β-Lactamase Genes and rmtB Carried on IncFII Plasmids among Escherichia coli Isolates from Pets in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
In Vitro Efficacy of Phosphomycin Disodium Salt Against Multidrug-Resistant (MDR) Bacteria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) bacterial infections has revitalized interest in older antibiotics such as phosphomycin (B3326514). This guide provides a comparative overview of the in vitro activity of phosphomycin disodium (B8443419) salt against various MDR strains, juxtaposed with the performance of other common antibiotics. The data herein is collated from multiple studies to support research and development efforts in the ongoing battle against antimicrobial resistance.
Comparative In Vitro Activity: MIC Distribution
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of phosphomycin and comparator antibiotics against a range of multidrug-resistant Gram-negative and Gram-positive bacteria. MIC values are a crucial measure of an antibiotic's potency, with lower values indicating greater efficacy.
Table 1: In Vitro Activity of Phosphomycin and Comparator Antibiotics against MDR Gram-Negative Isolates
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Source(s) |
| Escherichia coli (MDR) | Phosphomycin | 0.5 - 8 | 2 - 64 | 91.6 - 99% | [1][2][3] |
| Ciprofloxacin | >32 | >32 | - | ||
| Ceftriaxone | >64 | >64 | - | ||
| Klebsiella pneumoniae (MDR) | Phosphomycin | 8 - 32 | 64 - >256 | 44.4 - 91.3% | [1][2][3] |
| Meropenem | >16 | >16 | - | ||
| Colistin | ≤0.5 | 2 | - | ||
| Pseudomonas aeruginosa (MDR) | Phosphomycin | 64 | 256 | 32 - 66% | [2][3][4] |
| Piperacillin-Tazobactam | >256 | >256 | - | ||
| Tobramycin | >16 | >16 | - | ||
| Acinetobacter baumannii (MDR) | Phosphomycin | 128 | >256 | 0 - 11% | [2][3][5] |
| Imipenem | >16 | >16 | - | ||
| Amikacin | >64 | >64 | - |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Activity of Phosphomycin and Comparator Antibiotics against MDR Gram-Positive Isolates
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Source(s) |
| Staphylococcus aureus (MRSA) | Phosphomycin | 1 | 32 | ~90% | [5] |
| Vancomycin | 1 | 2 | - | ||
| Linezolid | 1 | 2 | - | ||
| Enterococcus faecalis (VRE) | Phosphomycin | ≤64 | 128 | - | [5] |
| Ampicillin | >16 | >16 | - | ||
| Daptomycin | 2 | 4 | - |
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is paramount for evaluating antibiotic efficacy. The agar (B569324) dilution method is the gold standard for determining phosphomycin MICs, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Agar Dilution Method for Phosphomycin Susceptibility Testing
1. Preparation of Media and Antibiotic Solutions:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[6]
-
After autoclaving and cooling the MHA to 45-50°C, supplement it with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[6][9] G6P is crucial as it induces the expression of the hexose (B10828440) phosphate (B84403) transport system, a primary route of phosphomycin entry into the bacterial cell.[6]
-
Prepare a stock solution of phosphomycin disodium salt in sterile distilled water.[6]
-
Perform serial twofold dilutions of the phosphomycin stock solution to achieve the desired final concentrations in the agar plates.[6]
-
Add the appropriate volume of each phosphomycin dilution to the molten MHA to create a series of plates with varying antibiotic concentrations. A growth control plate without any antibiotic should also be prepared.[6]
2. Inoculum Preparation:
-
From a pure, overnight culture of the test organism, suspend several colonies in sterile saline.[6]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.[6]
3. Inoculation and Incubation:
-
Spot the prepared bacterial inoculum onto the surface of the dried MHA plates, including the growth control and the plates with the various phosphomycin concentrations.[6]
-
Allow the inoculated plates to dry completely before inverting them for incubation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of phosphomycin that completely inhibits visible bacterial growth on the agar.[6]
-
The results are interpreted as susceptible, intermediate, or resistant based on the established breakpoints from CLSI or EUCAST guidelines.[2][5]
Visualizing Key Processes
To further elucidate the experimental and biological contexts of phosphomycin's activity, the following diagrams are provided.
Caption: Experimental workflow for phosphomycin susceptibility testing by agar dilution.
Caption: Phosphomycin's mechanism of action and key bacterial resistance pathways.[10][11][12][13]
Conclusion
This compound demonstrates significant in vitro activity against a variety of MDR pathogens, particularly urinary isolates of E. coli and K. pneumoniae.[2][3] Its efficacy against highly resistant Gram-negatives like P. aeruginosa and A. baumannii is more limited.[2][3] The unique mechanism of action, involving the inhibition of the MurA enzyme in the peptidoglycan synthesis pathway, makes it a valuable agent, especially in combination therapies.[10][14] However, the emergence of resistance through target site modification, reduced uptake, or enzymatic inactivation necessitates careful stewardship and ongoing surveillance.[13] The standardized agar dilution method, supplemented with G6P, remains the most reliable approach for in vitro susceptibility testing to guide clinical decisions.[6]
References
- 1. Genomic analysis of Fosfomycin resistance in multi-drug resistant uropathogens and comparison of in-vitro susceptibility methods uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Fosfomycin against Multidrug-Resistant Urinary and Nonurinary Gram-Negative Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibilities of Commonly Encountered Bacterial Isolates to Fosfomycin Determined by Agar Dilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 13. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Post-Antibiotic Effect of Phosphomycin Disodium Salt In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro post-antibiotic effect (PAE) of phosphomycin (B3326514) disodium (B8443419) salt against key bacterial pathogens, benchmarked against other major antibiotic classes. The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, a critical parameter in optimizing dosing regimens and predicting in vivo efficacy. All quantitative data is supported by detailed experimental protocols for reproducibility.
Executive Summary
Phosphomycin exhibits a significant and concentration-dependent post-antibiotic effect against both Gram-negative and Gram-positive bacteria. Notably, it demonstrates a prolonged PAE against common urinary tract pathogens like Escherichia coli and Proteus mirabilis. While its PAE against Pseudomonas aeruginosa and Staphylococcus aureus is more variable, it remains a noteworthy pharmacodynamic parameter. This guide will delve into the specific experimental data comparing phosphomycin's PAE with that of β-lactams, aminoglycosides, and fluoroquinolones, providing a comprehensive resource for researchers in antimicrobial drug development.
Comparative Analysis of Post-Antibiotic Effect (PAE)
The duration of the post-antibiotic effect is influenced by the bacterial species, the antibiotic class, and the concentration and duration of antibiotic exposure. The following tables summarize the in vitro PAE of phosphomycin disodium salt in comparison to other widely used antibiotics.
| Antibiotic Class | Antibiotic | Bacterial Species | PAE Duration (hours) |
| Phosphonic Acids | Phosphomycin | Escherichia coli | 3.2 - 4.7 [1] |
| Proteus mirabilis | 3.4 - 4.7 [1] | ||
| Pseudomonas aeruginosa | 0.3 - 5.5 | ||
| Staphylococcus aureus | 0.5 - 1.4 | ||
| Fluoroquinolones | Ciprofloxacin | Gram-negative bacilli | 3.0 - 4.0 |
| Staphylococcus aureus | 1.9 | ||
| Aminoglycosides | Gentamicin, Tobramycin | Gram-negative bacilli | 1.0 - 4.0 |
| β-Lactams | Ampicillin, Piperacillin | Gram-negative bacilli | Minimal to none |
| Imipenem | Gram-negative bacilli | Present | |
| Penicillins | Gram-positive cocci | Present |
Table 1: Post-Antibiotic Effect of Phosphomycin vs. Other Antibiotic Classes
| Bacterial Species | Phosphomycin PAE (hours) | Comparative Antibiotic | Comparative PAE (hours) |
| Escherichia coli | 3.2 - 4.7[1] | Ciprofloxacin | ~3.0 - 4.0 |
| Pseudomonas aeruginosa | 0.3 - 5.5 | Tobramycin | ~1.0 - 4.0 |
| Staphylococcus aureus | 0.5 - 1.4 | Linezolid (in combination) | Significant PAE observed |
Table 2: Species-Specific Comparison of Post-Antibiotic Effect
Experimental Protocols
Determination of In Vitro Post-Antibiotic Effect
This protocol outlines the viable count method for determining the PAE of this compound.
1. Materials:
- This compound
- Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Mueller-Hinton Agar (MHA)
- Sterile saline (0.9% NaCl)
- Spectrophotometer
- Shaking incubator at 37°C
- Sterile test tubes and pipettes
2. Methodology:
Visualizing Mechanisms and Workflows
Phosphomycin's Mechanism of Action
Phosphomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall synthesis. It specifically and irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by acting as a phosphoenolpyruvate (B93156) analog. This blockage prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, ultimately leading to cell lysis.
Caption: Phosphomycin enters the bacterial cell and inhibits the MurA enzyme, blocking cell wall synthesis.
Experimental Workflow for PAE Determination
The following diagram illustrates the key steps in determining the in vitro post-antibiotic effect of phosphomycin.
Caption: A stepwise workflow for the in vitro determination of the post-antibiotic effect.
References
A Head-to-Head Comparison of Commercial Phosphomycin Disodium Salt Sources: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quality and consistency of active pharmaceutical ingredients are paramount. This guide provides a comprehensive comparison of key quality attributes for phosphomycin (B3326514) disodium (B8443419) salt from various commercial sources, based on publicly available data and pharmacopeial standards. While direct lot-to-lot comparative studies are not publicly available, this guide outlines the critical parameters for evaluation and the experimental protocols necessary to conduct an in-house comparison.
Data Summary: Key Quality Attributes of Phosphomycin Disodium Salt
The following table summarizes the typical specifications for this compound based on pharmacopeial monographs and supplier data. Researchers should request certificates of analysis from specific vendors to obtain lot-specific data.
| Parameter | Typical Specification | Significance in Research |
| Assay (on anhydrous basis) | 95.0% - 102.0%[1][2] | Determines the potency and concentration of the active ingredient. |
| Purity (HPLC) | >98.0% | Indicates the percentage of this compound, impacting the accuracy of experimental results. |
| Appearance | White or almost white, hygroscopic powder[1][2] | A visual check for basic quality and consistency. |
| Specific Optical Rotation | -3.5° to -5.5°[3] or -13.0° to -15.0°[1] | Confirms the stereoisomeric identity of the compound, which is crucial for biological activity. |
| pH (10% solution in water) | 8.5 - 10.5[3] or 9.0 - 10.5[1] | Affects solubility and stability in solution, and compatibility with other reagents. |
| Water Content | ≤ 1.0%[1] | High water content can affect the stability and accurate weighing of the compound. |
| Heavy Metals | ≤ 20 ppm[1] | Contamination with heavy metals can be toxic to cells and interfere with experimental systems. |
| Impurity A (disodium (1,2-dihydroxypropyl)phosphonate) | Specified limit (as per pharmacopeia) | A common degradation product that can affect the overall purity and potency.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound from different commercial sources. Below are protocols for key analytical tests.
Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of phosphomycin and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is recommended as phosphomycin lacks a strong UV chromophore.[4][5]
-
Column: A mixed-mode column, such as Amaze TH, or an ion-pair reversed-phase column (e.g., C18) can be used.[4][5]
-
Mobile Phase: The mobile phase composition will depend on the column used. For an ion-pair HPLC method, a mobile phase could consist of a buffered aqueous solution (e.g., 15 mM octylamine (B49996) adjusted to pH 5.2) and an organic modifier like acetonitrile.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution (e.g., 2.75 mg/mL).[4]
-
Prepare working standards and samples by diluting the stock solution to the desired concentration range.
-
-
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms. The purity is calculated by comparing the peak area of phosphomycin to the total peak area of all components. Impurities are identified and quantified based on their retention times and peak areas relative to a reference standard.
Potency Assay (Microbiological Assay)
The biological activity of phosphomycin is determined by its ability to inhibit the growth of a susceptible microorganism. Agar (B569324) dilution is a common reference method.[6][7]
-
Test Organism: A quality control strain such as Escherichia coli ATCC 25922 is typically used.[6][8][9]
-
Media: Mueller-Hinton Agar supplemented with glucose-6-phosphate (G6P) is required, as G6P facilitates the uptake of phosphomycin by bacteria.[7]
-
Procedure:
-
Prepare a series of agar plates containing serial dilutions of a known concentration of a phosphomycin reference standard and the test samples.
-
Prepare a standardized inoculum of the test organism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate the agar plates with the bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of phosphomycin that completely inhibits visible bacterial growth. The potency of the test sample is calculated by comparing its MIC value to that of the reference standard.
Specific Optical Rotation
This test confirms the chiral integrity of the molecule.
-
Instrumentation: A calibrated polarimeter.
-
Procedure:
-
Prepare a solution of this compound in water at a specified concentration (e.g., 2.5 g in 50.0 mL).[1]
-
Measure the optical rotation of the solution at a specified wavelength (usually 589 nm) and temperature.
-
The specific optical rotation is calculated based on the observed rotation, the concentration of the solution, and the path length of the polarimeter cell.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quality assessment of this compound from different commercial suppliers.
Caption: Workflow for comparing commercial phosphomycin sources.
Mechanism of Action: Signaling Pathway
Phosphomycin inhibits bacterial cell wall synthesis at a very early stage. The diagram below outlines this pathway.
Caption: Phosphomycin's mechanism of inhibiting bacterial cell wall synthesis.
References
- 1. scribd.com [scribd.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. WO2020187644A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Phosphomycin: A Comparative Analysis in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates innovative strategies to preserve the efficacy of our existing antibiotic arsenal. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their overall effect. This guide provides a statistical analysis of synergy testing results involving Phosphomycin (B3326514) disodium (B8443419) salt, a broad-spectrum antibiotic with a unique mechanism of action. By inhibiting the initial step of peptidoglycan synthesis, phosphomycin presents a valuable partner for combination therapy, particularly against multidrug-resistant (MDR) organisms.[1][2][3] This document outlines key experimental findings, details the methodologies used to obtain these results, and visualizes the complex workflows and mechanisms at play.
Quantitative Analysis of Synergy
The following tables summarize the synergistic activity of phosphomycin in combination with various antibiotics against different bacterial strains. The primary methods for evaluating synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI), and the time-kill assay, which assesses the rate of bacterial killing over time. A FICI of ≤ 0.5 is generally indicative of synergy.[4][5] In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[4]
Table 1: Synergy against Gram-Negative Bacteria
| Combination Partner | Bacterial Species | Synergy Rate (Checkerboard - FICI ≤ 0.5) | Key Findings & References |
| Meropenem (B701) | Pseudomonas aeruginosa | Not explicitly stated as a rate, but synergy was demonstrated. | Combination therapy with meropenem and phosphomycin has shown significant synergistic effects, leading to enhanced bacterial killing and suppression of resistance emergence in P. aeruginosa.[6][7][8] Studies have shown this combination can make resistant isolates susceptible to meropenem.[9] |
| Beta-lactams (general) | Various Gram-Negative Bacteria | >80% of combinations showed synergistic or additive effects. | The most frequent instances of synergy with phosphomycin occur with β-lactam antibiotics.[10][11][12] |
| Piperacillin/Tazobactam | Gram-Negative Bloodstream Isolates | 33% | Among beta-lactams, piperacillin/tazobactam showed a high rate of synergy.[5][12][13] |
| Ceftazidime/Avibactam | Gram-Negative Bloodstream Isolates | 30% | This combination also demonstrated significant synergy.[5][12][13] |
| Ceftazidime | Pseudomonas aeruginosa | 40% (2 out of 5 isolates) | Ceftazidime is a common synergistic partner for phosphomycin against P. aeruginosa.[14] |
| Aztreonam | Gram-Negative Bloodstream Isolates | Additive effect more common (83%) than synergy. | While not strongly synergistic, the combination often results in an additive effect.[5][12][13] |
| Tigecycline | Klebsiella pneumoniae (KPC-producing) | 13.3% - 16.7% | Synergy was observed, though indifference was more common.[15][16] |
Table 2: Synergy against Gram-Positive Bacteria
| Combination Partner | Bacterial Species | Synergy Rate (Checkerboard - FICI ≤ 0.5) | Key Findings & References |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergy demonstrated in multiple studies. | This combination shows a potent synergistic effect, enhances the prevention of bacterial resistance, and is effective against biofilms.[17][18] It has also proven effective in experimental models of endocarditis and osteomyelitis.[19][20] |
| Daptomycin | Enterococcus faecalis (high-level gentamicin (B1671437) resistance) | Synergy demonstrated against all tested strains. | The combination exhibits consistent synergistic bactericidal activity, likely due to sequential inhibition of peptidoglycan synthesis.[21] |
| Beta-lactams (general) | Staphylococcus aureus | High rates of synergy reported. | Phosphomycin combined with beta-lactams like nafcillin (B1677895) and cefotaxime (B1668864) shows synergy against most staphylococcal isolates, including MRSA.[22] |
| Imipenem (B608078) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergy observed in time-kill studies. | The combination of phosphomycin and imipenem resulted in synergistic and bactericidal effects in the majority of experiments.[3] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the tables. Specific parameters may vary between studies.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[4] It involves testing a matrix of antibiotic concentrations to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 mg/L of Glucose-6-Phosphate (G6P) for phosphomycin testing.[1]
-
Stock solutions of Phosphomycin disodium salt and the partner antibiotic.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[1]
Procedure:
-
Plate Preparation: Add 50 µL of supplemented CAMHB to all wells of a 96-well plate.
-
Serial Dilution of Drug A (e.g., Phosphomycin): In the first row, add 50 µL of the highest concentration of Drug A to each well. Then, perform a two-fold serial dilution down the columns.
-
Serial Dilution of Drug B (Partner Antibiotic): In the first column, add 50 µL of the highest concentration of Drug B to each well. Then, perform a two-fold serial dilution across the rows. This creates a grid of varying concentrations of both drugs.
-
Controls: Include wells with each drug alone (to determine individual MICs) and a growth control well with no antibiotics.
-
Inoculation: Add the prepared bacterial suspension to each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[1]
-
Reading Results: The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[4]
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.
Materials:
-
Sterile culture tubes
-
Appropriate broth medium
-
Stock solutions of antibiotics
-
Bacterial inoculum prepared to a specific starting concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Tube Setup: Prepare test tubes containing:
-
Growth control (no antibiotic)
-
Drug A alone at a specific concentration (e.g., 1x MIC)
-
Drug B alone at a specific concentration (e.g., 1x MIC)
-
Drug A and Drug B in combination at the same concentrations.[4]
-
-
Inoculation: Inoculate each tube with the standardized bacterial suspension.
-
Incubation: Incubate all tubes at 37°C in a shaking incubator.[4]
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[4]
-
Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates. Incubate the plates overnight.
-
Colony Counting: Count the colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the results as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[4]
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of synergistic action.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fosfomycin plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Combination of Fosfomycin plus Meropenem Is Synergistic for Pseudomonas aeruginosa PAO1 in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacodynamic Attainment of the Synergism of Meropenem and Fosfomycin Combination against Pseudomonas aeruginosa Producing Metallo-β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. escholarship.org [escholarship.org]
- 19. journals.asm.org [journals.asm.org]
- 20. The Combination of Daptomycin and Fosfomycin Has Synergistic, Potent, and Rapid Bactericidal Activity against Methicillin-Resistant Staphylococcus aureus in a Rabbit Model of Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Phosphomycin Disodium Salt
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Phosphomycin disodium (B8443419) salt. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling Phosphomycin disodium salt, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, and skin and eye contact.[1]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1][2] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile rubber (NBR) gloves are recommended.[2] Specifications include a material thickness of >0.11 mm and a breakthrough time of >480 minutes (permeation: level 6).[2] For spill response, the use of double gloves is advised.[1] |
| Body Protection | Protective Clothing | A lab coat or fire/flame-resistant and impervious clothing should be worn.[1] |
| Respiratory Protection | Respirator | If dust formation occurs or exposure limits are exceeded, a particulate filter device (EN 143), such as a P1 respirator, is necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
This procedural guide outlines the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the formation of dust and aerosols.[1][3]
-
PPE: Before commencing any work, ensure all required personal protective equipment is correctly worn.[1]
-
Designated Area: Establish a specific, clearly marked area for handling the compound. Maintain a clean and uncluttered workspace.[1]
-
Hygiene: Prohibit eating, drinking, or smoking in the designated handling area.[1][3]
2. Handling and Use:
-
Avoid Contact: Implement measures to prevent direct contact with skin and eyes.[3]
-
Dust Prevention: Exercise caution when handling the powdered form to avoid creating dust.[1]
-
Spill Management: In the event of a minor spill, immediately clean the area. For larger spills, utilize appropriate protective equipment and contain the spill. A HEPA filter vacuum is recommended for cleanup.[1]
3. Storage:
-
Containers: Keep the compound in its original, tightly sealed container to prevent contamination and degradation.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
Waste Characterization: The waste material should be treated as hazardous.
-
Disposal Method: Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[3][5] It is advisable to consult with a local waste disposal expert.[4]
-
Container Disposal: Handle uncleaned containers in the same manner as the product itself.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately wash out with water. If irritation persists, seek medical attention.[3] Only skilled personnel should attempt to remove contact lenses after an eye injury.[3] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with water or shower. |
| Inhalation | Move the individual to fresh air. |
| General Advice | In case of doubt or if symptoms persist, seek medical advice.[3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
